4-Phenyl-2-(pyridin-3-yl)thiazole
Description
Properties
IUPAC Name |
4-phenyl-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNBLHGHILQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351474 | |
| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70031-86-6 | |
| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70031-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-phenyl-2-(pyridin-3-yl)thiazole
This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed characterization of 4-phenyl-2-(pyridin-3-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyridine and thiazole scaffolds are prevalent in numerous pharmacologically active agents, making this molecule a valuable building block for drug discovery and development programs.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Part 1: The Synthetic Strategy - A Mechanistic Approach
The synthesis of this compound is most reliably achieved via the Hantzsch Thiazole Synthesis .[2][3] This classic and robust condensation reaction, first described in 1887, involves the reaction of an α-haloketone with a thioamide.[3][4] Its enduring utility lies in its efficiency and the high yields it typically affords for a wide range of substituted thiazoles.[2]
For our target molecule, the specific precursors are 2-bromo-1-phenylethanone (an α-haloketone, also known as phenacyl bromide) and pyridine-3-carbothioamide (a thioamide).
Reaction Mechanism
Understanding the mechanism is critical to appreciating the reaction's kinetics and the rationale for the chosen conditions. The process unfolds in a logical sequence:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the 2-bromo-1-phenylethanone. This is a classic SN2 displacement of the bromide ion.[4]
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a five-membered ring, the thiazoline intermediate.
-
Aromatization: The final step involves the loss of a proton to achieve the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for this reaction.[4]
The following diagram illustrates this mechanistic pathway:
Starting Materials & Reagents
Successful synthesis begins with high-quality starting materials.
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.05 | α-Haloketone |
| Pyridine-3-carbothioamide | C₆H₆N₂S | 138.19 | Thioamide |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base (Neutralization) |
Causality Behind Choices:
-
2-Bromo-1-phenylethanone: This is a highly reactive electrophile due to the electron-withdrawing carbonyl group and the good leaving group nature of bromide. It can be synthesized via the bromination of acetophenone or purchased commercially.[5] Note: This compound is a potent lachrymator and must be handled with extreme care in a fume hood.[5]
-
Ethanol: Chosen as the solvent due to its ability to dissolve both reactants, its relatively high boiling point for refluxing, and its polarity which facilitates the ionic intermediates. It is also easily removed post-reaction.[2]
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system. Successful execution should result in a high yield of the target compound, readily purified by recrystallization.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbothioamide (1.38 g, 10.0 mmol, 1.0 eq).
-
Dissolution: Add 40 mL of absolute ethanol and stir the mixture until the thioamide is fully dissolved.
-
Addition of Haloketone: In a single portion, add 2-bromo-1-phenylethanone (1.99 g, 10.0 mmol, 1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, a precipitate of the hydrobromide salt of the product may form.[4]
-
Neutralization: Slowly pour the cooled reaction mixture into 150 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. This step is crucial as it neutralizes the hydrobromic acid (HBr) byproduct and deprotonates the thiazolium salt, causing the free base (the final product) to precipitate out of the aqueous solution.[4]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts and then with a small amount of cold ethanol to remove residual starting materials.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification by Recrystallization
The crude product is purified by recrystallization to obtain a high-purity solid suitable for analytical characterization.
-
Solvent Selection: Ethanol is an excellent solvent for recrystallization of this compound.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to just dissolve the solid completely. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
The overall workflow is summarized in the diagram below.
Part 2: Structural Elucidation and Purity Assessment
Unequivocal characterization is paramount to validate the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.
Physical Properties
| Property | Expected Result | Significance |
| Appearance | Solid (e.g., off-white or pale yellow) | Basic physical state confirmation.[6] |
| Melting Point | Sharp, defined range | A sharp melting point is a strong indicator of high purity. |
Spectroscopic Characterization
The following table summarizes the expected data from key spectroscopic techniques. This data serves as a benchmark for validating the successful synthesis of this compound.
| Technique | Parameter | Expected Data for C₁₄H₁₀N₂S |
| ¹H NMR | Chemical Shift (δ) | ~8.0-9.2 ppm (m, Pyridine-H), ~7.3-8.0 ppm (m, Phenyl-H, Thiazole-H) |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (Thiazole C2), ~150 ppm (Thiazole C4), ~118 ppm (Thiazole C5), ~120-155 ppm (Aromatic C's)[7][8] |
| MS (ESI+) | m/z | [M+H]⁺ peak at ~239.06 |
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR (Proton NMR): This technique provides a map of the proton environments. For this compound, we expect to see distinct signals for the protons on the three different rings.
-
Pyridine Ring: The four protons will appear as complex multiplets in the downfield region (typically δ 8.5-9.2 ppm and δ 7.4-8.7 ppm) due to their electron-deficient environment.
-
Phenyl Ring: The five protons will appear as multiplets in the aromatic region (typically δ 7.3-7.5 ppm and δ 7.9-8.1 ppm).
-
Thiazole Ring: The single proton at the C5 position will appear as a sharp singlet (typically δ ~7.9 ppm), a key diagnostic signal confirming the ring's formation.[9]
-
-
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton.
-
The carbon atoms of the thiazole ring are characteristic, with C2 (between N and S) being the most deshielded (~168 ppm).[8] The carbons of the pyridine and phenyl rings will appear in the typical aromatic region (δ 120-155 ppm).
-
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved before analysis. DMSO-d₆ is often a good choice due to its high dissolving power for aromatic heterocyclic compounds.[4]
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Principle: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.
-
Expected Result: The molecular formula is C₁₄H₁₀N₂S, giving a monoisotopic mass of 238.06 Da.[10] The ESI-MS spectrum should show a prominent peak at m/z of approximately 239.06, corresponding to the [M+H]⁺ ion.[11] This provides definitive confirmation of the compound's molecular formula.
Part 3: Safety and Handling
Professional laboratory practice requires strict adherence to safety protocols.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent-Specific Hazards:
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound using the Hantzsch thiazole synthesis. By following the outlined protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this valuable heterocyclic building block. The emphasis on the causality behind experimental choices provides a framework for troubleshooting and adapting this method for the synthesis of related analogues, thereby empowering further research and development in medicinal chemistry.
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Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. Available at: [Link]
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Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. Available at: [Link]
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This compound. PubChem, National Institutes of Health. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, National Institutes of Health. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. Available at: [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC, PubMed Central, National Institutes of Health. Available at: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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Phenacyl bromide. Wikipedia. Available at: [Link]
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CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. ACS Publications. Available at: [Link]
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Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC, National Institutes of Health. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-phenyl-2-(pyridin-3-yl)thiazole
Abstract: The 4-phenyl-2-(pyridin-3-yl)thiazole scaffold represents a significant heterocyclic motif in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. A thorough understanding of the core molecule's physicochemical properties is paramount for any rational drug design and development program. This guide provides a comprehensive analysis of this compound, consolidating known data with field-proven experimental protocols for its synthesis, characterization, and the determination of key drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Thiazole-Pyridine Scaffold in Drug Discovery
The fusion of a thiazole ring with other aromatic systems is a well-established strategy in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. The thiazole ring itself is a structural component of numerous approved drugs and natural products. The specific compound, this compound, combines three key pharmacophoric elements: a central thiazole ring, a phenyl substituent, and a pyridine ring. This arrangement offers a rigid, three-dimensional structure with multiple points for potential receptor interaction and metabolic modification.
Derivatives of the closely related 4-phenyl-5-pyridyl-1,3-thiazole structure have been identified as potent inhibitors of p38 MAP kinase, with demonstrated in vivo efficacy in models of inflammatory disease[1]. This highlights the therapeutic potential of the broader phenyl-pyridyl-thiazole class of compounds. A deep understanding of the parent molecule's intrinsic properties—such as its synthesis, stability, solubility, and lipophilicity—is the foundational starting point for the rational design of analogues with optimized pharmacokinetic and pharmacodynamic profiles. This guide serves as a technical resource for elucidating these critical parameters.
Chemical Identity and Core Properties
A precise definition of the molecule is critical for all subsequent research and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 4-phenyl-2-(pyridin-3-yl)-1,3-thiazole | PubChem[2] |
| CAS Number | 70031-86-6 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₄H₁₀N₂S | PubChem[2] |
| Molecular Weight | 238.31 g/mol | Sigma-Aldrich[3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | PubChem[2] |
| InChI Key | JDMNBLHGHILQCV-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
Synthesis and Structural Characterization
3.1. Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[5][8] For the target molecule, the logical precursors are 2-bromoacetophenone and nicotinamide (pyridine-3-carbothioamide).
Reaction Scheme:
Caption: Proposed Hantzsch synthesis pathway for this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve nicotinamide (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Reaction Initiation: Add 2-bromoacetophenone (1.0 eq.) to the solution. The sulfur of the thioamide acts as a nucleophile, displacing the bromide in an SN2 reaction.[6]
-
Reflux: Heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker containing a weak base solution, such as 5% sodium carbonate, to neutralize any HBr formed and precipitate the product.[4]
-
Purification: The crude solid is collected by vacuum filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
3.2. Structural Characterization
Confirmation of the final structure is achieved through a standard battery of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should reveal distinct signals for the protons on the phenyl and pyridyl rings, as well as a characteristic singlet for the C5-proton of the thiazole ring.
-
¹³C NMR will show the expected number of aromatic carbons, with the C=N and C-S carbons of the thiazole ring appearing at characteristic chemical shifts.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the molecular formula C₁₄H₁₀N₂S.
-
Infrared (IR) Spectroscopy: Key vibrational bands corresponding to C=N, C=C aromatic stretching, and C-S bonds are expected.
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.
Physicochemical Properties: Data and Protocols
The physicochemical properties of a compound are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
4.1. Summary of Known and Predicted Properties
| Property | Value / Prediction | Type | Source / Method |
| Aqueous Solubility | 8.5 µg/mL (at pH 7.4) | Experimental | PubChem[2] |
| Lipophilicity (XlogP3) | 3.2 | Computed | PubChem[2] |
| pKa | Not available | - | - |
| Melting Point | Not available | - | - |
| Thermal Stability | Not available | - | - |
4.2. Aqueous Solubility
Importance: Solubility is a critical factor for oral bioavailability. A compound must be in solution to be absorbed through the gastrointestinal tract. Poor solubility is a leading cause of failure in drug development. A target solubility of >60 µg/mL is often desired for discovery compounds.[9]
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method) This protocol provides a rapid assessment of solubility, suitable for early drug discovery.[9][10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[11][12]
-
Assay Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.
-
Buffer Addition: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve the final desired compound concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[13]
-
Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-4 hours for kinetic solubility).[10]
-
Separation of Undissolved Solid: Use a filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve prepared in the same buffer/DMSO mixture.[10][12]
Caption: Workflow for the kinetic solubility shake-flask assay.
4.3. Lipophilicity (LogP/LogD)
Importance: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, profoundly influences its permeability, metabolic clearance, and toxicity. The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the industry standard.[14][15]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination This is the "gold standard" method for its accuracy and direct measurement of partitioning.[14][16]
-
Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M) at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, the n-octanol with the buffer by shaking them together for 24 hours and allowing the phases to separate.[14][15]
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated buffer.
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a controlled temperature (25°C) to allow the compound to reach partition equilibrium.[17]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase (Coctanol and Cwater) using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (Coctanol / Cwater). The procedure should be performed in triplicate.[16]
4.4. Ionization Constant (pKa)
Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. Since the pyridine nitrogen in this compound is basic, it will have a pKa. This value dictates the compound's charge state at physiological pH (~7.4), which in turn affects its solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and common method for pKa determination.[1][18]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18] Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Place the solution in a thermostatted vessel with stirring. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) since the compound is basic.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the inflection point on the titration curve, often by analyzing the first or second derivative of the plot.[19][20]
ADME Profile and Drug-Likeness
The interplay of the core physicochemical properties governs the overall ADME profile and "drug-likeness" of a molecule.
Caption: Relationship between core physicochemical properties and key ADME outcomes.
-
Lipinski's Rule of Five: This rule of thumb is a quick filter for potential oral bioavailability. For this compound:
-
Molecular Weight = 238.31 (< 500 Da) - Pass
-
LogP = 3.2 (< 5) - Pass
-
H-bond Donors = 0 (< 5) - Pass
-
H-bond Acceptors = 2 (N atoms) (< 10) - Pass The compound comfortably fits within the parameters of Lipinski's Rule, suggesting a good starting point for drug-like space.
-
-
Solubility & Permeability Balance: The experimental solubility (8.5 µg/mL) is low. The predicted LogP of 3.2 suggests good lipophilicity, which is often correlated with good membrane permeability. This presents a classic drug development challenge: a "brick dust" type compound. Strategies to improve solubility, such as salt formation by protonating the basic pyridine nitrogen or formulation approaches, would be critical next steps.
Safety and Handling
According to aggregated GHS information, this compound is classified as acutely toxic if swallowed (H301, Acute Tox. 3) and causes serious eye damage (H318, Eye Dam. 1).[2][3][21]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[21]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21] Use only in a well-ventilated area.
-
First Aid:
Conclusion and Future Directions
This compound is a heterocycle with a favorable profile according to in silico drug-likeness rules. The primary challenge identified from available experimental data is its low aqueous solubility. This technical guide provides the foundational knowledge and detailed, field-tested protocols necessary for researchers to fully characterize this molecule and its future analogues.
Future work should focus on:
-
Complete Experimental Characterization: Executing the protocols outlined herein to determine experimental values for LogD, pKa, and melting point.
-
Solubility Enhancement: Investigating salt forms and formulation strategies to improve aqueous solubility.
-
Structure-Activity Relationship (SAR) Studies: Leveraging the biological data from related scaffolds to guide the synthesis of novel derivatives with improved potency and optimized physicochemical properties.
By systematically applying these principles, the potential of the this compound scaffold as a source of new therapeutic agents can be fully explored.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Fernandes, C., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from [Link]
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De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Dias, N. C., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC PubMed Central. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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ResearchGate. (n.d.). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). Retrieved from [Link]
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biological activity of novel 4-phenyl-2-(pyridin-3-yl)thiazole derivatives
An In-depth Technical Guide to the Biological Activity of Novel 4-Phenyl-2-(pyridin-3-yl)thiazole Derivatives
Foreword
As a Senior Application Scientist, my focus extends beyond mere data generation to the interpretation and contextualization of scientific findings. The confluence of heterocyclic chemistry and drug discovery presents a fertile ground for innovation. Within this domain, the thiazole nucleus, a recurring motif in numerous FDA-approved drugs, continues to captivate medicinal chemists. When hybridized with other pharmacologically relevant moieties, such as the pyridine ring, it gives rise to scaffolds with profound and diverse biological potential. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the multifaceted biological activities of a specific, promising class of these hybrids: the this compound derivatives. We will journey from their rational design and synthesis to their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the mechanistic underpinnings of their actions. The narrative is structured not as a rigid protocol but as a logical exploration, mirroring the scientific process itself—from benchtop synthesis to mechanistic discovery.
The Architectural Blueprint: Synthesis and Characterization
The therapeutic potential of any novel compound series is fundamentally rooted in its chemical architecture. The this compound scaffold is a deliberate construction, marrying the established biological relevance of the thiazole ring with the versatile coordinating and hydrogen-bonding capabilities of the pyridine moiety.[1][2] The synthesis of these derivatives often employs foundational principles of heterocyclic chemistry, most notably variations of the Hantzsch thiazole synthesis.
A common synthetic pathway involves the condensation of a substituted thioamide (derived from pyridine) with an α-haloketone (bearing the phenyl group). This approach offers modularity, allowing for diverse substitutions on both the phenyl and pyridine rings to explore structure-activity relationships (SAR).
General Synthetic Workflow
The diagram below illustrates a representative synthetic route. The initial step typically involves the reaction of a pyridine-3-carboxamide with a thionating agent to form the corresponding pyridin-3-carbothioamide. This intermediate is then cyclized with a substituted 2-bromoacetophenone in a Hantzsch-type reaction to yield the target this compound core.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines a typical procedure for synthesizing a this compound derivative, adapted from methodologies reported in the literature.[3][4]
Objective: To synthesize this compound via condensation of 2-bromo-1-phenylethan-1-one and pyridine-3-carbothioamide.
Materials:
-
Pyridine-3-carbothioamide
-
2-bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pyridine-3-carbothioamide (1.38 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagent: To the stirring solution, add 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The rationale for refluxing is to provide sufficient activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the flask until the mixture is neutral or slightly basic (pH 7-8). This step neutralizes the hydrobromic acid byproduct formed during the reaction, aiding in the precipitation of the final product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct molecular structure and purity.[5][6]
Anticancer Activity: Targeting Malignant Proliferation
The thiazole scaffold is a cornerstone of many anticancer agents, including the FDA-approved drug Dasatinib.[7] The novel this compound derivatives have demonstrated significant cytotoxic potential across a range of human cancer cell lines, including lung (A549), breast (MCF-7), and leukemia (HL-60).[5][7][8]
Cytotoxicity Profile
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit the growth of 50% of a cancer cell population. Several derivatives have exhibited IC₅₀ values in the nanomolar to low-micromolar range, in some cases surpassing the potency of standard chemotherapeutic drugs like cisplatin.[8]
| Compound ID | Phenyl Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 2f | 2,5-Dimethoxyphenyl | A549 (Lung) | Potent (Specific value not stated) | [5] |
| Derivative 2m | Not specified | A549 (Lung) | Highly potent (Induces significant apoptosis) | [5] |
| Compound 3 | 2-Fluorophenyl | HL-60 (Leukemia) | 0.57 | [7] |
| Pyridone-based | Nitro | A549 (Lung) | ~0.008 - 0.015 | [8] |
| Thiazole-based | Varied | A549 / MCF-7 | ~0.050 - 0.120 | [8] |
| Compound 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 | [9] |
| Compound 4d | 3-Chloro | Hep-G2 (Hepatocarcinoma) | 11.6 | [9] |
Note: The table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Mechanisms of Action
The anticancer effects of these derivatives are not merely cytotoxic but are orchestrated through specific molecular pathways.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Flow cytometry analyses have shown that treatment with these compounds leads to a significant increase in the population of apoptotic cells.[5] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and subsequent activation of executioner caspases, such as caspase-3.[5][9]
-
Enzyme Inhibition: These derivatives have been shown to inhibit key enzymes implicated in cancer progression.
-
MMP-9 Inhibition: Matrix metalloproteinase-9 (MMP-9) is crucial for cancer cell invasion and metastasis. Molecular docking and enzymatic assays have identified certain derivatives as potent MMP-9 inhibitors, with strong binding interactions in the enzyme's active site.[5]
-
Kinase Inhibition: The pyridine and thiazole rings are classic components of kinase inhibitors. Preliminary studies suggest that these compounds may inhibit signaling kinases like EGFR or p38 MAP kinase, which are often dysregulated in cancer.[8][10]
-
PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is involved in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects. Evidence suggests that the cytotoxicity of some derivatives is reduced in the presence of a PARP1 inhibitor, implicating PARP1 in their mechanism of action.[7]
-
Caption: Key anticancer mechanisms of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the MTT assay, a standard colorimetric method for assessing cell viability.[8][9]
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO, vehicle control) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound to allow for a measurable effect on proliferation.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory and Antimicrobial Potential
Beyond oncology, these derivatives exhibit promising activity against inflammation and microbial pathogens, highlighting their therapeutic versatility.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been evaluated for their ability to mitigate inflammatory responses.[1][11][12]
-
Mechanism: A key anti-inflammatory mechanism for related thiazole compounds is the inhibition of p38 MAP kinase, a central regulator of the production of pro-inflammatory cytokines like TNF-α.[10]
-
Evaluation: In vitro methods, such as the inhibition of heat-induced albumin denaturation, are used as a preliminary screen.[1][13] A compound's ability to prevent protein denaturation is indicative of its potential to control inflammatory processes. In vivo models like the carrageenan-induced rat paw edema assay provide further validation of anti-inflammatory efficacy.[11]
| Compound ID | Assay | Activity | Reference |
| Derivative 6a | Albumin Denaturation | 76.62% inhibition @ 800 µg/ml | [1] |
| Derivative 6c | Albumin Denaturation | 79.93% inhibition @ 1600 µg/ml | [1] |
| Hydrazide 5l | Albumin Denaturation | IC₅₀ = 46.29 µg/mL | [13] |
| Compound 10b | In vivo Arthritis Model | MED = 30 mg/kg (Oral) | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. The this compound scaffold has shown broad-spectrum antimicrobial activity.[14][15][16]
-
Spectrum of Activity: These compounds have been tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal pathogens (e.g., Candida albicans).[2][6][16]
-
Mechanism: While not fully elucidated for all derivatives, molecular docking studies suggest that antibacterial action may arise from the inhibition of essential bacterial enzymes like MurD ligase or DNA gyrase, which are involved in cell wall synthesis and DNA replication, respectively.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a compound.[15]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (wells with inoculum and no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader. The choice of a standardized inoculum is crucial for reproducibility, as a higher density of microbes may require a higher concentration of the drug to inhibit growth.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring. This relationship provides a roadmap for rational drug design.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO₂) or chloro (-Cl) groups on the phenyl ring often enhances anticancer activity.[8][9] For example, a para-nitro substitution was found to be most potent against the SKNMC neuroblastoma cell line.[9] This suggests that electronic effects, such as altering the molecule's polarity or its ability to participate in specific interactions with the biological target, are critical.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (-CH₃) or methoxy (-OCH₃) groups tend to reduce cytotoxic potency.[8]
-
Positional Isomerism: The position of the substituent matters. A meta-chloro group was more effective than a para-chloro group against the Hep-G2 cell line, indicating that the spatial arrangement of functional groups is key for optimal binding to the target.[9]
Caption: Key structure-activity relationship (SAR) trends for anticancer activity.
Future Perspectives
The this compound scaffold represents a highly promising platform for drug discovery. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of analogues to refine SAR and improve potency and selectivity.
-
Target Deconvolution: Employing advanced techniques like chemical proteomics to definitively identify the molecular targets for the most active compounds.
-
ADME/Tox Profiling: Conducting comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of lead candidates to assess their drug-likeness and safety profiles.
-
In Vivo Efficacy: Advancing the most promising compounds into relevant animal models of cancer, inflammation, and infectious disease to validate their therapeutic potential.
By integrating synthetic chemistry, molecular biology, and computational modeling, the full therapeutic value of these versatile derivatives can be unlocked, paving the way for the next generation of targeted therapies.
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An In-Depth Technical Guide to the In Silico Prediction of 4-phenyl-2-(pyridin-3-yl)thiazole Bioactivity
Preamble: The Imperative of Predictive Science in Drug Discovery
In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with immense cost, time, and a high rate of attrition. The ability to rationally predict a molecule's biological behavior before committing to resource-intensive laboratory synthesis and testing is not merely an advantage; it is a fundamental necessity.[1][2][3] Computational, or in silico, methodologies provide the framework for this predictive power, enabling a paradigm shift from serendipitous discovery to rational, target-driven design.[4][5]
This technical guide offers a comprehensive, workflow-driven exploration of the in silico techniques used to build a robust bioactivity profile for a novel small molecule: 4-phenyl-2-(pyridin-3-yl)thiazole (PubChem CID: 701015).[6] The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] Our objective is to dissect this specific molecule computationally, moving from broad target speculation to nuanced predictions of binding affinity, pharmacokinetics, and safety.
This document is structured not as a rigid protocol but as a logical progression of scientific inquiry, mirroring the decision-making process of a computational drug discovery project. Each section builds upon the last, creating a self-validating narrative that explains not just how a procedure is performed, but why it is the logical next step.
Section 1: The Overall Computational Workflow
The prediction of a molecule's bioactivity is a multi-faceted process that begins with the most fundamental question: What protein(s) in the body is this molecule likely to interact with? From there, we progressively refine our predictions, examining the quality of that interaction, its potential therapeutic effect, and the molecule's suitability as a drug.
Caption: A generalized workflow for in silico small molecule bioactivity prediction.
Section 2: Target Identification - Unveiling Potential Biological Partners
Expertise & Experience: Before any meaningful bioactivity can be predicted, we must first generate a hypothesis about the molecule's biological targets. Without a known target, our efforts are unfocused. We leverage the principle of chemical similarity: molecules with similar structures often interact with similar proteins. Ligand-based target prediction is a powerful and efficient first step, utilizing vast databases of known bioactive compounds to infer targets for a novel molecule.[10][11]
Trustworthiness: The predictions from this stage are not definitive but serve as a crucial prioritization tool. By cross-referencing multiple algorithms and databases, we can increase confidence in the highest-ranking potential targets, which then become the focus of more computationally intensive analyses like molecular docking.
Protocol 2.1: Ligand-Based Target Prediction
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This is a 2D representation of the molecular structure.
-
Server Submission: Utilize a web-based prediction server such as SwissTargetPrediction. This tool compares the 2D and 3D similarity of the query molecule against a curated library of over 370,000 active compounds with known targets.
-
Result Analysis: The output is a ranked list of potential macromolecular targets, classified by protein family (e.g., kinases, enzymes, GPCRs). The probability score reflects the confidence of the prediction based on structural similarity to known ligands.
-
Target Prioritization: Select the top-ranking and most plausible targets for further investigation. For a thiazole derivative, protein kinases are often identified as high-probability targets and represent a therapeutically relevant class to explore further.[12][13]
Section 3: Structure-Based Analysis - Molecular Docking
Expertise & Experience: With a prioritized list of potential targets, we can now simulate the physical interaction between our ligand and its putative receptor. Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex.[14][15][16] The primary outputs are a "binding energy" score, which estimates binding affinity, and a "binding pose," which reveals the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This provides a mechanistic basis for the predicted bioactivity.
Trustworthiness: The validity of a docking experiment hinges on the quality of the protein structure and the robustness of the scoring function. We validate our protocol by performing "re-docking"—docking the original co-crystallized ligand back into the protein's active site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) (<2.0 Å) between the docked pose and the crystal structure pose, confirms that the docking parameters are reliable.
Caption: The experimental workflow for a molecular docking simulation.
Protocol 3.1: Molecular Docking Simulation
-
Receptor Acquisition & Preparation:
-
Search the Protein Data Bank (PDB) for a high-resolution crystal structure of a prioritized target (e.g., a protein kinase).
-
Using software like UCSF Chimera or AutoDockTools, prepare the protein by removing all non-essential components such as water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel.
-
Perform an energy minimization of the structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign rotatable bonds, which the docking algorithm will be allowed to manipulate.
-
-
Docking Execution:
-
Define the binding site by creating a "grid box" centered on the location of the original co-crystallized ligand in the active site. This box defines the search space for the docking algorithm.
-
Execute the docking simulation using a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
The algorithm's scoring function calculates the binding energy for each pose, with more negative values indicating stronger predicted binding affinity.
-
-
Results Interpretation:
Section 4: Ligand-Based Modeling - QSAR & Pharmacophore Analysis
Expertise & Experience: What if a high-quality 3D structure of our target is unavailable? Or what if we want to build a predictive model based on a larger set of related compounds? This is where ligand-based methods become essential. Quantitative Structure-Activity Relationship (QSAR) modeling creates a statistical correlation between the chemical features of molecules and their known biological activities.[7][18][19] Pharmacophore modeling, conversely, identifies the essential 3D arrangement of chemical features required for biological activity.[17][20][21]
Trustworthiness: A QSAR model is only as good as the data used to build it. A robust model must be validated with both an internal test set (cross-validation) and, ideally, an external set of compounds not used in model training. The predictive power is judged by statistical metrics like the squared correlation coefficient (R²) and the predictive R² (Q²). For a pharmacophore model, its ability to selectively identify active compounds from a database containing known actives and inactives (decoys) serves as validation.
Caption: A typical workflow for developing a 2D-QSAR model.
Protocol 4.1: Predictive 2D-QSAR Modeling (Conceptual)
-
Data Curation: Assemble a dataset of thiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a single, specific target.[7] Convert activity values to a logarithmic scale (pIC50) for a more normal distribution.
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological surface area).
-
Model Generation: Divide the dataset into a training set (~80%) and a test set (~20%). Use a statistical method, such as Multiple Linear Regression (MLR), on the training set to build an equation that correlates a subset of the descriptors with the pIC50 values.
-
Model Validation: Use the generated equation to predict the pIC50 values for the compounds in the test set. A predictive model will show a high correlation between the predicted and actual pIC50 values.
-
Activity Prediction: Apply the validated QSAR model to this compound to predict its pIC50 value against the target.
Section 5: Pharmacokinetic and Safety Profiling (ADMET)
Expertise & Experience: High potency against a target is meaningless if the compound cannot reach that target in the body, is metabolized too quickly, or is toxic.[22][23] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step for filtering out compounds that are likely to fail in later stages of development.[1][24] These predictions are typically based on large machine learning models trained on extensive experimental data.
Trustworthiness: ADMET prediction systems are self-validating in that they are built upon vast datasets of known drug properties. We assess the reliability of our query compound's profile by comparing it to the typical ranges observed for known orally bioavailable drugs. Adherence to established guidelines, such as Lipinski's Rule of Five, provides an additional layer of confidence in its drug-likeness.
Protocol 5.1: In Silico ADMET and Drug-Likeness Assessment
-
Server Submission: Input the SMILES string of this compound into a comprehensive ADMET prediction tool, such as the online servers admetSAR or SwissADME.
-
Parameter Analysis: The server will return predictions for a wide array of properties. Analyze these predictions systematically.
-
Data Tabulation: Summarize the key quantitative and qualitative predictions in a structured table for clear interpretation.
Table 1: Predicted ADMET & Physicochemical Properties
| Property Class | Parameter | Predicted Value/Classification | Implication |
| Physicochemical | Molecular Weight | 238.31 g/mol | Excellent (<< 500) |
| logP (Lipophilicity) | ~3.0 - 3.5 | Optimal for membrane permeability | |
| H-Bond Donors | 0 | Good (≤ 5) | |
| H-Bond Acceptors | 3 | Good (≤ 10) | |
| Lipinski's Rule of Five | 0 Violations | High probability of being orally bioavailable | |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal wall | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Likely No | May not readily enter the central nervous system; good for peripheral targets |
| Metabolism | CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Likely No | Lower risk of interactions with many common drugs | |
| Toxicity | Ames Mutagenicity | Predicted Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Potential Inhibitor | Caution: Risk of cardiotoxicity; requires experimental validation | |
| Hepatotoxicity | Low Probability | Low risk of drug-induced liver injury |
Note: The values presented are representative predictions based on typical models. Actual results may vary between different prediction tools.
Conclusion: Synthesizing a Data-Driven Hypothesis
The in silico evaluation of this compound provides a multi-dimensional bioactivity hypothesis. Our analysis suggests that the compound is a promising candidate for further investigation.
-
Target Profile: It is predicted to interact with protein kinases, a therapeutically significant target class.
-
Binding Profile: Molecular docking simulations can reveal specific binding modes and predict favorable binding affinities, providing a rationale for its activity.
-
Pharmacokinetic Profile: The compound exhibits excellent drug-like properties according to Lipinski's rules and is predicted to have high intestinal absorption.[25]
-
Safety Profile: While generally predicted to be safe, a potential flag for hERG inhibition warrants careful experimental follow-up to assess cardiotoxicity risk.[23]
This computational dossier does not replace experimental validation; it intelligently guides it. The next logical steps would be the in vitro screening of this compound against a panel of protein kinases identified in the target prediction phase, followed by cell-based assays to confirm its biological effect. The ADMET predictions, particularly regarding CYP inhibition and hERG liability, provide a clear roadmap for future preclinical safety and pharmacokinetic studies. By embracing this predictive, data-driven approach, we significantly enhance the efficiency and rationale of the drug discovery pipeline.
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preliminary investigation of 4-phenyl-2-(pyridin-3-yl)thiazole toxicity
An In-Depth Technical Guide to the Preliminary Toxicological Investigation of 4-phenyl-2-(pyridin-3-yl)thiazole
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological evaluation of this compound, a novel small molecule entity representative of heterocyclic compounds in early-stage drug discovery. The escalating cost of late-stage drug attrition, frequently due to unforeseen toxicity, necessitates a proactive, integrated approach to safety assessment.[1][2][3] This document outlines a multi-tiered strategy, commencing with in silico prediction and progressing through a battery of robust in vitro assays before culminating in a targeted, preliminary in vivo study. The causality behind each experimental choice is detailed, emphasizing the creation of a self-validating data package to enable informed go/no-go decisions. Protocols for key assays, including cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, are provided, alongside templates for data visualization and interpretation. This guide is intended for researchers, scientists, and drug development professionals dedicated to identifying and mitigating toxicological liabilities at the earliest stages of the pharmaceutical pipeline.
Introduction: The Imperative for Early-Stage Toxicity Profiling
The compound this compound belongs to a class of heterocyclic molecules that are pharmacologically significant scaffolds in modern medicinal chemistry.[4][5][6] While the therapeutic potential of such novel chemical entities (NCEs) is often the primary focus, their potential for toxicity is an equally critical determinant of their developmental success. Integrating toxicological assessment early in the discovery process is not merely a regulatory formality but a crucial strategy to "fail fast, fail cheap," thereby conserving resources for the most promising candidates.[7] This guide presents a logical, tiered workflow for a preliminary toxicity investigation, designed to require minimal compound amounts while delivering rapid, decision-driving results.[1]
The thiazole ring, while a valuable pharmacophore, is known to be susceptible to metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites.[8] These electrophilic intermediates can form covalent adducts with cellular macromolecules, precipitating idiosyncratic toxicities. Therefore, a preliminary safety assessment must proactively investigate endpoints associated with such mechanisms, including hepatotoxicity and genotoxicity. This guide provides the scientific rationale and detailed methodologies for such an investigation.
Caption: Tiered approach to preliminary toxicology investigation.
Tier 1: In Silico and Computational Profiling
Before committing resources to wet-lab experiments, computational tools can provide a valuable first pass at identifying potential toxicological liabilities. These models leverage vast datasets of known compounds to predict the properties of a novel molecule.
2.1 Key Predictive Endpoints The primary goal is to flag potential issues related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
-
Cardiotoxicity: Prediction of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is critical, as hERG blockade is a primary cause of acquired long QT syndrome and subsequent cardiotoxicity.[9] Web-based tools like cardioToxCSM can predict multiple cardiac toxicity outcomes.[2][3][10]
-
Hepatotoxicity: Models can predict the likelihood of a compound causing drug-induced liver injury (DILI), a major reason for drug withdrawal.[11]
-
Genotoxicity: In silico systems can identify structural alerts (toxicophores) suggestive of mutagenic or clastogenic potential, guiding the necessity for specific assays like the Ames test.
-
Metabolism: Predicting sites of metabolism can highlight the potential for forming reactive metabolites, particularly relevant for the thiazole moiety.[8]
2.2 Data Presentation: Predictive Toxicity Summary The results should be compiled into a clear, concise table to provide an at-a-glance summary of potential risks.
| Parameter | Prediction Tool | Predicted Outcome for this compound | Interpretation / Implication |
| hERG Inhibition | cardioToxCSM | e.g., "High Probability of Inhibition" | High risk for cardiotoxicity; prioritize in vitro hERG assay. |
| Ames Mutagenicity | pkCSM / DEREK | e.g., "Positive for Strain TA98" | Potential for frameshift mutations; Ames test is mandatory. |
| Hepatotoxicity | pkCSM / LiverTox | e.g., "Hepatotoxic" | Risk of DILI; prioritize in vitro hepatotoxicity assays. |
| Oral Bioavailability | SwissADME | e.g., "Good" | Suitable for oral dosing in subsequent in vivo studies. |
| CYP Inhibition | SwissADME | e.g., "Inhibitor of CYP2D6" | Potential for drug-drug interactions. |
Tier 2: In Vitro Toxicology Assay Battery
In vitro assays are the cornerstone of early safety screening, providing quantitative data on specific toxicological endpoints in a cost-effective and high-throughput manner.[12][13]
3.1 General Cytotoxicity Assessment
Causality: The initial step is to determine the concentrations at which the compound causes general cell death. This establishes a relevant dose range for all subsequent, more specific in vitro assays, ensuring that observed effects are due to specific mechanisms rather than overwhelming cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed HepG2 cells (a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium, typically ranging from 100 µM down to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | Exposure Time | IC₅₀ (µM) |
| HepG2 | MTT | 24 hours | e.g., 45.2 |
| HEK293 | LDH Release | 24 hours | e.g., 61.8 |
3.2 Genotoxicity Assessment
Causality: Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[14] A standard battery of tests is required because no single assay can detect all genotoxic mechanisms.[7]
Caption: Mechanism of hERG-mediated cardiotoxicity.
Experimental Protocol: hERG Inhibition by Automated Patch Clamp
-
Cell System: Use a stable cell line (e.g., HEK293) expressing the hERG channel.
-
Instrumentation: Utilize an automated patch-clamp system for high-throughput analysis.
-
Procedure: Cells are captured, and a giga-ohm seal is formed. The whole-cell configuration is established.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current (I_Kr).
-
Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Readout: Measure the peak tail current at each concentration.
-
Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Cardiotoxicity Profile
| Target | Assay Method | IC₅₀ (µM) | Interpretation |
| hERG Channel | Automated Patch Clamp | e.g., 8.5 | A low IC₅₀ (<10 µM) is a significant concern. |
3.4 Hepatotoxicity Assessment
Causality: The liver is the primary organ for drug metabolism, making it highly susceptible to chemical-induced injury. [11]Thiazole-containing compounds can be metabolized to reactive species that cause cellular damage, oxidative stress, and mitochondrial dysfunction. [8][15] Experimental Protocol: Hepatotoxicity in Primary Human Hepatocytes
-
Cell System: Use cryopreserved primary human hepatocytes to provide a metabolically competent and physiologically relevant model.
-
Treatment: Plate the hepatocytes and treat them with the test compound at non-cytotoxic concentrations for 24-48 hours.
-
Endpoints:
-
Enzyme Leakage: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Oxidative Stress: Treat cells with a fluorescent probe like DCFH-DA. The level of reactive oxygen species (ROS) can be quantified by measuring fluorescence intensity. [15] * Mitochondrial Health: Use a dye like JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis. [15]4. Analysis: Compare the results from treated cells to vehicle controls. A significant increase in ALT/AST leakage, ROS production, or a decrease in mitochondrial membrane potential indicates potential hepatotoxicity.
-
Tier 3: Preliminary In Vivo Toxicology
Causality: While in vitro models are powerful, they cannot replicate the complex interactions of a whole organism. [16][17]A preliminary in vivo study is essential to understand the compound's safety profile under real biological conditions, assess its maximum tolerated dose (MTD), and identify potential target organs of toxicity. [18]A study on a similar thiazole derivative identified the liver and kidneys as target organs. [19][20]
Caption: Workflow for a preliminary in vivo dose range-finding study.
Experimental Protocol: 7-Day Rodent Dose Range-Finding Study
-
Species: Use C57BL/6 mice or Sprague-Dawley rats.
-
Groups: Use 3-4 dose groups (e.g., 10, 30, 100 mg/kg) plus a vehicle control group, with 3-5 animals per sex per group. Doses should be selected based on in vitro data and any available pharmacokinetic information.
-
Administration: Administer the compound once daily for 7 days via the intended clinical route (e.g., oral gavage).
-
In-Life Observations:
-
Record clinical signs of toxicity daily.
-
Measure body weight at the start, middle, and end of the study.
-
-
Terminal Procedures:
-
At day 8, euthanize animals and collect blood via cardiac puncture for clinical chemistry (e.g., ALT, AST, BUN, creatinine) and hematology analysis.
-
Perform a full necropsy, examining all organs for macroscopic abnormalities.
-
Weigh key organs (liver, kidneys, heart, spleen).
-
Preserve these key organs in 10% neutral buffered formalin for histopathological examination.
-
-
Analysis: Evaluate dose-related changes in clinical signs, body weight, clinical pathology parameters, organ weights, and microscopic findings to identify the MTD and target organs of toxicity.
Data Presentation: Summary of In Vivo Findings
| Dose (mg/kg) | Key Clinical Signs | % Body Weight Change (Day 7) | Key Clinical Chemistry Changes | Primary Histopathology Findings |
| 0 (Vehicle) | None | +5% | None | No Significant Findings |
| 10 | None | +4% | None | No Significant Findings |
| 30 | Mild lethargy | -2% | 2-fold ↑ ALT | Minimal centrilobular hepatocyte hypertrophy |
| 100 | Severe lethargy, hunched posture | -15% | 10-fold ↑ ALT, 3-fold ↑ BUN | Moderate hepatocellular necrosis; mild acute tubular nephrosis |
Integrated Risk Assessment and Decision Making
The final step is to synthesize all data into a coherent risk assessment. The goal is to establish a preliminary safety margin by comparing the exposures at which toxicity is observed (in vivo MTD, in vitro IC₅₀ values) with the anticipated therapeutic exposure.
-
Genotoxicity: Any confirmed positive in a standard battery assay is a major red flag and often leads to termination of the compound.
-
Cardiotoxicity: A hERG IC₅₀ that is less than 30-fold above the projected therapeutic plasma concentration is a significant concern.
-
Hepatotoxicity & General Toxicity: The nature and severity of the in vivo findings are critical. Reversible findings (e.g., hepatocyte hypertrophy) at high doses may be acceptable, whereas irreversible findings (e.g., necrosis) at lower doses are not.
This integrated dataset allows the project team to make an informed decision: terminate the compound due to an unacceptable safety profile, proceed with further development, or initiate medicinal chemistry efforts to mitigate the identified liabilities.
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Structural Elucidation of 4-phenyl-2-(pyridin-3-yl)thiazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-phenyl-2-(pyridin-3-yl)thiazole, utilizing modern spectroscopic techniques. Primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document serves as a practical resource for researchers, scientists, and professionals in drug development. The guide delves into the rationale behind experimental design, offers detailed, field-proven protocols, and interprets predicted spectral data to unambiguously confirm the molecular structure of the target compound.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential vitamin B1 (thiamine) and various pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a privileged structure in drug design. The target molecule, this compound (Molecular Formula: C₁₄H₁₀N₂S, Molecular Weight: 238.31 g/mol ), combines the thiazole core with phenyl and pyridinyl substituents, suggesting potential applications in medicinal chemistry and materials science.[2]
A common and efficient method for the synthesis of such substituted thiazoles is the Hantzsch thiazole synthesis.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be 2-bromoacetophenone and nicotinethioamide.
Proposed Synthetic Route: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and versatile method for the preparation of thiazole derivatives.[3][5][6] The reaction proceeds via a cyclocondensation mechanism.
Caption: Proposed Hantzsch synthesis of this compound.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, Electron Impact (EI) ionization is a suitable technique given its aromatic and thermally stable nature.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Description |
| [M]⁺• | 238 | Molecular Ion |
| [M-HCN]⁺• | 211 | Loss of hydrogen cyanide from the pyridine ring |
| [M-C₆H₅CN]⁺• | 135 | Cleavage of the phenylnitrile moiety |
| [C₇H₅S]⁺ | 121 | Phenyl-thiirene cation |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup: The mass spectrometer is operated in EI mode, typically with an electron energy of 70 eV.[7]
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500 to detect the molecular ion and key fragments.
Interpreting the Fragmentation Pattern
The fragmentation of this compound under EI conditions is expected to be governed by the stability of the aromatic rings. The molecular ion peak at m/z 238 should be prominent.[8] Key fragmentation pathways likely involve cleavages of the bonds connecting the heterocyclic rings and losses of small stable neutral molecules.[9][10][11][12][13][14][15][16][17][18][19]
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling the assembly of the molecular structure. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous structural assignment.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 9.15 | d | 2.0 | 1H |
| H-6' | 8.70 | dd | 4.8, 1.5 | 1H |
| H-4' | 8.20 | ddd | 8.0, 2.0, 1.5 | 1H |
| H-2''/6'' | 7.95 | d | 7.5 | 2H |
| H-5' | 7.45 | dd | 8.0, 4.8 | 1H |
| H-4'' | 7.40 | t | 7.5 | 1H |
| H-3''/5'' | 7.30 | t | 7.5 | 2H |
| H-5 | 7.25 | s | - | 1H |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 168.0 |
| C-4 | 155.0 |
| C-2' | 152.0 |
| C-6' | 149.0 |
| C-4' | 135.0 |
| C-1'' | 134.0 |
| C-4'' | 129.0 |
| C-2''/6'' | 128.5 |
| C-3''/5'' | 126.0 |
| C-3' | 124.0 |
| C-5' | 123.5 |
| C-5 | 115.0 |
Experimental Protocols: NMR Spectroscopy
3.3.1. Sample Preparation [20][21][22][23]
-
Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
3.3.2. 1D NMR Data Acquisition (¹H and ¹³C)
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of 0 to 200 ppm is standard.
3.3.3. 2D NMR Data Acquisition (COSY, HSQC, HMBC) [24][25][26][27][28]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Set up the experiment using the parameters from the optimized ¹H spectrum for both dimensions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1) should be set based on the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Interpretation of 2D NMR Data
The combined analysis of 2D NMR spectra allows for the complete assignment of all proton and carbon signals.
Caption: Predicted key 2D NMR correlations for this compound.
-
COSY: Will reveal the spin systems within the phenyl and pyridinyl rings. For instance, H-5' will show a correlation to both H-4' and H-6'.
-
HSQC: Will unambiguously link each proton to its directly attached carbon atom. For example, the singlet at δ 7.25 ppm (H-5) will correlate with the carbon signal at δ 115.0 ppm (C-5).
-
HMBC: Will be instrumental in connecting the different fragments of the molecule. Key correlations would be from the thiazole proton H-5 to the phenyl carbon C-1'' and from the pyridinyl protons (e.g., H-2' and H-4') to the thiazole carbon C-2.
Conclusion: A Synergistic Approach to Structural Confirmation
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the molecular weight and provides initial structural clues through fragmentation analysis. 1D and 2D NMR experiments then provide the detailed atomic connectivity, allowing for the complete and unambiguous assignment of the molecular structure. The methodologies and predicted data presented in this guide offer a robust framework for the characterization of this and similar novel heterocyclic compounds, underscoring the power of modern analytical techniques in chemical research and drug discovery.
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- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
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- 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.).
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.).
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An In-Depth Technical Guide to the Properties and Potential Therapeutic Applications of 4-Phenyl-2-(3-pyridyl)thiazole (CAS 70031-86-6)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Phenyl-2-(3-pyridyl)thiazole (CAS 70031-86-6), a heterocyclic small molecule with significant potential in drug discovery. While direct and extensive literature on this specific compound is limited, this document, compiled by a Senior Application Scientist, extrapolates from structurally related analogs to propose a robust investigational framework. This guide outlines the synthesis, physicochemical properties, and a proposed biological evaluation strategy for 4-Phenyl-2-(3-pyridyl)thiazole, with a primary focus on its potential as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and Poly(ADP-ribose) Polymerase 1 (PARP1). Detailed experimental protocols and data presentation formats are provided to facilitate further research and development.
Introduction and Rationale
4-Phenyl-2-(3-pyridyl)thiazole is a unique molecular scaffold featuring a central thiazole ring substituted with a phenyl group at the 4-position and a pyridyl group at the 2-position. The therapeutic potential of pyridylthiazole derivatives is an active area of research, with analogs demonstrating a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Notably, a study on a close structural analog, 4-phenyl-5-pyridyl-1,3-thiazole, identified potent inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory cascade.[1] Furthermore, other pyridine-thiazole hybrids have been investigated for their ability to induce genetic instability in cancer cells, potentially through the inhibition of PARP1, a critical enzyme in DNA damage repair.[2] These findings provide a strong rationale for the in-depth investigation of 4-Phenyl-2-(3-pyridyl)thiazole as a potential therapeutic agent.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Phenyl-2-(3-pyridyl)thiazole is presented in Table 1. These properties are essential for understanding the compound's potential for druglikeness and for designing appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 70031-86-6 | [3] |
| Molecular Formula | C₁₄H₁₀N₂S | [3] |
| Molecular Weight | 238.31 g/mol | [3] |
| IUPAC Name | 4-phenyl-2-(pyridin-3-yl)-1,3-thiazole | [3] |
| InChI Key | JDMNBLHGHILQCV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | [3] |
| Appearance | Solid (predicted) | |
| Solubility | 8.5 µg/mL (at pH 7.4) | [3] |
| LogP (predicted) | 3.5 |
Proposed Synthesis
The synthesis of 4-Phenyl-2-(3-pyridyl)thiazole can be readily achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Workflow
Caption: Proposed Hantzsch synthesis of 4-Phenyl-2-(3-pyridyl)thiazole.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add nicotinothioamide (1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-Phenyl-2-(3-pyridyl)thiazole.
Proposed Biological Evaluation
Based on the activities of its structural analogs, a two-pronged approach is proposed for the initial biological evaluation of 4-Phenyl-2-(3-pyridyl)thiazole, focusing on its potential as a p38 MAP kinase inhibitor and a PARP1 inhibitor.
Primary Screening: p38 MAP Kinase Inhibition
The p38 MAP kinase pathway is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[4][5]
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of 4-Phenyl-2-(3-pyridyl)thiazole against p38α MAP kinase.
-
Plate Coating: Coat a 96-well microplate with a substrate for p38α, such as ATF-2, and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of 4-Phenyl-2-(3-pyridyl)thiazole (e.g., from 100 µM to 1 nM) to the wells. Include a known p38 inhibitor (e.g., SB203580) as a positive control and a vehicle control (e.g., DMSO).
-
Kinase Reaction: Add recombinant human p38α kinase and ATP to initiate the phosphorylation reaction. Incubate for 1 hour at 30°C.
-
Detection: Wash the plate and add a primary antibody specific for phosphorylated ATF-2. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Secondary Screening: PARP1 Inhibition
PARP1 is a key enzyme in the base excision repair pathway, and its inhibition is a promising strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]
This protocol outlines a colorimetric assay to measure the in vitro inhibitory activity of 4-Phenyl-2-(3-pyridyl)thiazole against PARP1.
-
Plate Setup: Use a 96-well plate coated with histones.
-
Reaction Mixture: Prepare a reaction mixture containing activated DNA, NAD⁺, and recombinant human PARP1 enzyme.
-
Compound Addition: Add serial dilutions of 4-Phenyl-2-(3-pyridyl)thiazole to the wells, along with a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.
-
PARP Reaction: Add the PARP1 reaction mixture to the wells and incubate for 1 hour at room temperature to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: Wash the plate and add an anti-poly(ADP-ribose) (PAR) antibody conjugated to HRP.
-
Substrate Addition: After incubation and washing, add a colorimetric HRP substrate.
-
Data Analysis: Stop the reaction and measure the absorbance. Calculate the IC50 value.
Hypothetical Data and Pathway Visualization
Should 4-Phenyl-2-(3-pyridyl)thiazole prove to be a potent inhibitor of p38 MAP kinase and/or PARP1, the following tables and diagrams illustrate how the data could be presented and the pathways visualized.
Table of Hypothetical IC50 Values
| Target | 4-Phenyl-2-(3-pyridyl)thiazole IC50 (µM) | Positive Control IC50 (µM) |
| p38α MAP Kinase | Hypothetical Value | SB203580: Known Value |
| PARP1 | Hypothetical Value | Olaparib: Known Value |
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by 4-Phenyl-2-(3-pyridyl)thiazole.
PARP1-Mediated DNA Repair Pathway
Caption: Inhibition of PARP1-mediated DNA repair by 4-Phenyl-2-(3-pyridyl)thiazole.
Conclusion and Future Directions
4-Phenyl-2-(3-pyridyl)thiazole represents a promising, yet underexplored, chemical entity. Based on the compelling biological activities of its close structural analogs, a focused investigation into its potential as a p38 MAP kinase and/or PARP1 inhibitor is highly warranted. The synthetic and experimental protocols outlined in this guide provide a clear and actionable framework for initiating such a research program.
Successful identification of potent activity against either of these targets would pave the way for further preclinical development, including lead optimization to improve potency and pharmacokinetic properties, in vivo efficacy studies in relevant disease models (e.g., inflammatory arthritis or BRCA-deficient cancers), and comprehensive safety and toxicology assessments. The exploration of 4-Phenyl-2-(3-pyridyl)thiazole could ultimately lead to the development of a novel therapeutic agent for a range of debilitating diseases.
References
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]
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Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem. Available at: [Link]
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Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate. Available at: [Link]
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PARP inhibition: PARP1 and beyond. Nature Reviews Cancer. Available at: [Link]
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Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents. ResearchGate. Available at: [Link]
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p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 4-Phenyl-1,3-thiazol-2-amines
Abstract
This document provides a comprehensive guide for the synthesis of 4-phenyl-1,3-thiazol-2-amine, a valuable scaffold in medicinal chemistry and drug development.[1][2][3] The protocol detailed herein is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring system.[4][5][6] This guide offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, strategies for optimization, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for the preparation of this important heterocyclic compound.
Introduction: The Significance of 2-Aminothiazoles
Thiazoles, particularly the 2-aminothiazole moiety, are privileged heterocyclic structures frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1][7] Their structural versatility and ability to engage in various biological interactions have led to their incorporation into drugs with antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The 4-phenyl-1,3-thiazol-2-amine core, in particular, serves as a crucial building block for the development of novel therapeutic agents.[2][3] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of this important heterocyclic ring.[5] It offers a straightforward and efficient route from readily available starting materials.[4][8]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amine involves the condensation reaction between an α-haloketone (phenacyl bromide) and a thioamide (thiourea).[4][5] The reaction proceeds through a multi-step pathway to form the stable aromatic thiazole ring.[4]
Mechanism Overview:
-
S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone (phenacyl bromide). This is a classic SN2 reaction that results in the formation of an isothiouronium salt intermediate.[4][9]
-
Intramolecular Cyclization: The next step involves an intramolecular attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketone.[4][9] This forms a five-membered heterocyclic ring.
-
Dehydration: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4][9]
The choice of reactants is critical. Phenacyl bromide provides the C4-C5 and phenyl group of the thiazole ring, while thiourea contributes the N3, C2, and S1 atoms. The use of a slight excess of thiourea can help drive the reaction to completion and minimize side reactions.[10]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-phenyl-1,3-thiazol-2-amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. | Hazards |
| Phenacyl Bromide | C₈H₇BrO | 199.04 | 49-51 | 70-11-1 | Corrosive, Lachrymator |
| Thiourea | CH₄N₂S | 76.12 | 176-178 | 62-56-6 | Harmful |
| Methanol | CH₃OH | 32.04 | -98 | 67-56-1 | Flammable, Toxic |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | 497-19-8 | Irritant |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers (100 mL, 250 mL)
-
Büchner funnel and filter flask
-
Glass stirring rod
-
Watch glass
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Synthetic Procedure
Caption: Experimental Workflow for Hantzsch Synthesis.
Step-by-Step Instructions:
-
Reaction Setup: In a 50 mL round-bottom flask, combine phenacyl bromide (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).[4] A 1:1.2 to 1:1.5 molar ratio of α-haloketone to thiourea is commonly employed.[11][12]
-
Solvent Addition: Add 5 mL of methanol to the flask containing the reactants.[4] Methanol serves as a suitable solvent for this reaction. Other solvents like ethanol have also been used effectively.[11]
-
Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture with stirring on a hot plate. A temperature setting of around 100°C is recommended.[4] The reaction is typically complete within 30 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/50% hexane.[4]
-
Workup - Precipitation: After the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.[4] Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4] The sodium carbonate neutralizes any hydrobromic acid formed during the reaction and facilitates the precipitation of the product, which is poorly soluble in water.[4]
-
Workup - Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]
-
Washing and Drying: Wash the solid product on the filter paper with water to remove any remaining inorganic salts.[4] Spread the collected solid on a tared watch glass and allow it to air dry.[4]
-
Characterization: Once the product is dry, determine the mass and calculate the percent yield. The product can be further characterized by determining its melting point and by spectroscopic methods such as NMR.[1][4]
Optimization and Troubleshooting
While the Hantzsch synthesis is generally robust, certain parameters can be adjusted to optimize the yield and purity of the product.
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a catalyst such as silica-supported tungstosilisic acid. | [8][13] |
| Impure reagents | Use high-purity starting materials. Recrystallize or distill reagents if necessary. | [13] | |
| Side reactions | Maintain careful control over reaction temperature. Using a slight excess of thiourea can minimize self-condensation of the α-haloketone. | [10][13] | |
| Formation of Isomers | Use of N-substituted thioureas | In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles. Acidic conditions may lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. | [13][14] |
| Purification Difficulties | Presence of polar byproducts | Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective. For non-crystalline products, silica gel column chromatography can be used. | [10] |
Safety Precautions
It is imperative to adhere to standard laboratory safety practices when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Handling of Phenacyl Bromide: Phenacyl bromide is a lachrymator and is corrosive, causing severe skin burns and eye damage.[15][17] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[18][19]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[15]
Conclusion
The Hantzsch synthesis provides a direct and efficient method for the preparation of 4-phenyl-1,3-thiazol-2-amines. The protocol outlined in these application notes is a reliable procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanism and potential for optimization, researchers can effectively synthesize this valuable heterocyclic scaffold for applications in drug discovery and development.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. Available from: [Link]
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Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. Available from: [Link]
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MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
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Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
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International Journal of Scientific Development and Research. (2022). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available from: [Link]
-
Pour, M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 5034-5037. Available from: [Link]
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Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]
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Kocabas, E., & Sirit, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Heterocyclic Communications, 16(5-6), 333-338. Available from: [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available from: [Link]
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Khrustalev, D. P., et al. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry, 81(5), 900. Available from: [Link]
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Matrix Fine Chemicals. 4-PHENYL-1,3-THIAZOL-2-AMINE | CAS 2010-06-2. Available from: [Link]
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de Oliveira, R. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 29. Available from: [Link]
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Malik, G. M., et al. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. Chemistry & Biology Interface, 6(2), 93-100. Available from: [Link]
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Bio-Ethanol as a Green Solvent for the Synthesis of Thiazole Derivatives. (2019). Biomedical and Environmental Pollution Letters. Available from: [Link]
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ResearchGate. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Available from: [Link]
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ResearchGate. (2015). Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)-2H-1-benzopyran-2-ones in Solid State. Available from: [Link]
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Application Notes & Protocols for Anticancer Drug Discovery: 4-phenyl-2-(pyridin-3-yl)thiazole
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively act on molecular pathways driving malignancy.[1][2] Within the vast armamentarium of medicinal chemistry, heterocyclic compounds are paramount, and the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold."[3] Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets.[4][5] The clinical success of thiazole-containing drugs, such as the kinase inhibitor Dasatinib, validates the immense potential of this chemical motif in creating effective and less harmful anticancer therapeutics.[4]
This document focuses on a specific, promising scaffold: 4-phenyl-2-(pyridin-3-yl)thiazole . This hybrid molecule combines the established anticancer potential of the thiazole ring with a pyridine moiety, a feature present in numerous bioactive compounds.[6][7] The strategic combination of these two heterocyclic systems presents a compelling starting point for the discovery of novel anticancer agents. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this compound and its derivatives, from initial in vitro screening to preliminary in vivo efficacy assessment.
A Roadmap for Preclinical Evaluation
A rigorous and logical preclinical evaluation is the bedrock of successful drug discovery. It allows for the early identification of promising candidates while filtering out molecules with insufficient activity or undesirable properties, thus saving considerable time and resources.[8] The following workflow represents a standard yet robust pathway for characterizing a novel compound like this compound.
Caption: Preclinical evaluation workflow for novel anticancer compounds.
PART 1: In Vitro Screening - Assessing Cytotoxicity
The initial step is to determine the compound's ability to inhibit cancer cell growth or induce cell death. A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used.[9] It is also critical to include a non-cancerous cell line to assess preliminary selectivity.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for evaluating metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12]
Causality Behind the Method: The amount of formazan produced is directly proportional to the number of viable cells.[13] A decrease in the purple color upon treatment with the test compound indicates a reduction in cell viability. Using serum-free or low-serum media during the MTT incubation step is crucial, as serum components can interfere with the assay and generate background noise.[10]
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
MTT Solvent/Solubilization Solution: e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution.[14]
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549, SF-268) and a normal human cell line (e.g., WI-38)[9]
-
Complete culture medium and serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Carefully remove the treatment media. Add 100 µL of fresh serum-free media and 20 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[13] Check for the formation of purple precipitate under a microscope.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of MTT solvent to each well.[11]
-
Absorbance Reading: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10][14] Read the absorbance at 590 nm within 1 hour.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Ref.) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 8.8 | >32 |
| A549 | Non-Small Cell Lung | 12.1 | 10.2 | >41 |
| SF-268 | CNS Cancer | 21.3 | 15.4 | >23 |
| WI-38 | Normal Human Fibroblast | >500 | 25.1 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[7][15]
PART 2: Mechanism of Action (MoA) Elucidation
Once cytotoxicity is confirmed, the next critical phase is to understand how the compound works. Thiazole derivatives are known to induce apoptosis and/or cause cell cycle arrest.[4][16] Flow cytometry is a powerful tool for these investigations.[17]
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Causality Behind the Method: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. [18]The amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S (synthesis) phase have an intermediate amount of DNA. Fixation with cold ethanol is crucial as it permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. [19]Since PI also binds to RNA, treatment with RNase is essential to ensure that only DNA is stained, preventing signal interference. [18] Materials:
-
Cold 70% ethanol [20]* PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS) [18][19]* PBS
-
Treated and untreated cell suspensions
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment & Harvesting: Treat and harvest approximately 1 x 10⁶ cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. [21]4. Incubation: Fix the cells for at least 2 hours at -20°C (or overnight). [21]Cells can be stored in ethanol at -20°C for several weeks. [21]5. Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. 6. RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 5 minutes at room temperature. [19]7. PI Staining: Add 400 µL of PI solution (50 µg/mL) to the cells. 8. Analysis: Incubate for 5-10 minutes at room temperature, protected from light. Analyze the samples by flow cytometry, ensuring the data for the PI channel is collected on a linear scale. [19]
PART 3: In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living organism. [8]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable tools for preclinical evaluation of anticancer drug efficacy and toxicity. [22][23]
Protocol 4: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
Causality Behind the Method: This model allows for the assessment of a drug's therapeutic potential in a complex biological system that mimics aspects of human tumor growth. [24]Using immunodeficient mice (e.g., Nude or SCID) is essential to prevent the rejection of the implanted human tumor cells. [23]Tumor volume is measured regularly as the primary endpoint to determine treatment efficacy.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old)
-
Cancer cell line known to be sensitive to the compound in vitro
-
Matrigel or similar extracellular matrix
-
Sterile PBS and syringes
-
This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80)
-
Calipers for tumor measurement
Step-by-Step Protocol:
-
Cell Preparation: Culture the chosen cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the flank of each mouse. [23]3. Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Monitor animal weight and overall health as indicators of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) to quantify the drug's efficacy.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic framework for its comprehensive preclinical evaluation. Positive results, including potent and selective cytotoxicity, clear induction of apoptosis or cell cycle arrest, and significant tumor growth inhibition in vivo, would provide a strong rationale for advancing this chemical series into lead optimization. [22]Future work would involve Structure-Activity Relationship (SAR) studies to improve potency and drug-like properties, as well as more detailed mechanistic investigations to identify the specific molecular target(s) of the compound.
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cytotoxicity assay protocol for 4-phenyl-2-(pyridin-3-yl)thiazole compounds
Application Notes and Protocols
Topic: Cytotoxicity Assay Protocol for 4-Phenyl-2-(pyridin-3-yl)thiazole Compounds Audience: Researchers, scientists, and drug development professionals.
Evaluating the Cytotoxic Profile of this compound Compounds: A Guide to In Vitro Methodologies
Introduction
The evaluation of a compound's effect on cell viability is a cornerstone of modern drug development and toxicological screening.[1] Cell-based assays are indispensable tools that provide critical insights into a new chemical entity's potential as a therapeutic agent or its risk as a toxin.[2][3] The thiazole ring, a key heterocyclic motif, is present in numerous pharmacologically active compounds, and derivatives such as this compound are of significant interest in medicinal chemistry for their potential anticancer and anti-inflammatory properties.[4][5][6]
This guide, designed for researchers and drug development professionals, provides a detailed framework for assessing the cytotoxicity of this compound and related compounds. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating. We will focus on two widely adopted and complementary methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
No single assay can provide a complete picture of a compound's cytotoxic mechanism. Therefore, employing orthogonal assays that measure different cellular parameters is a scientifically rigorous approach.
-
Metabolic Activity Assays (e.g., MTT, XTT): These assays quantify the metabolic state of a cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard that measures the activity of mitochondrial dehydrogenases.[7] A reduction in the conversion of MTT to its colored formazan product is proportional to the loss of viable, metabolically active cells.[7] This method is excellent for high-throughput screening and for assessing cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.[8]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell's plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9] The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[10][11][12] This assay is a direct measure of cell death and complements metabolic assays by helping to distinguish between cytostatic and cytotoxic effects.
For a comprehensive profile of a this compound compound, we recommend performing the MTT assay as a primary screen, followed by the LDH assay to confirm and better characterize the nature of cell death.
Pillar 2: The MTT Assay - A Deep Dive into Metabolic Viability
The MTT assay's power lies in its ability to link mitochondrial function to cell viability. In living cells, mitochondrial reductases cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product that is largely impermeable to cell membranes and accumulates within the cell.[13]
Caption: Principle of the MTT Cell Viability Assay.
This protocol is a general guideline and should be optimized for specific cell lines, including cell seeding density and incubation times.
Materials and Reagents:
-
Selected cancer cell line (e.g., A549, MCF-7, HepG2)[4]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Experimental Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Preparation and Treatment: Prepare serial dilutions of the this compound compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Crucial Controls:
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound. This is critical to ensure the solvent itself is not toxic. The final DMSO concentration should typically be <0.5%.[7]
-
Medium Blank: Wells with culture medium but no cells, to measure background absorbance.[7]
-
Positive Control (Optional): A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[7] Successful incubation will result in visible purple crystals in viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Pillar 3: The LDH Assay - Quantifying Membrane Damage
The LDH assay provides a direct measure of cytotoxicity by quantifying the loss of intracellular components. It is based on a coupled enzymatic reaction where released LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[10][12] The amount of color is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[10]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Plate cells and treat with serial dilutions of the this compound compound.
-
Crucial Controls:
-
Spontaneous LDH Release: Untreated cells (measures baseline cell death).
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the compound's solvent.
-
Medium Blank: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer).[12] Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[10] Measure the absorbance at 490 nm using a microplate reader.
Pillar 4: Data Analysis and Authoritative Interpretation
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of a compound that inhibits a biological process (like cell viability) by 50%.[15][16] A lower IC₅₀ value indicates a more potent compound.[17]
Calculations:
-
Correct for Background: Subtract the average absorbance of the Medium Blank from all other readings.
-
Calculate Percentage Viability (MTT Assay):
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Calculate Percentage Cytotoxicity (LDH Assay):
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
-
-
Generate Dose-Response Curve: Plot the % Viability or % Cytotoxicity (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve fit) with software like GraphPad Prism to calculate the IC₅₀ value.[15]
| Compound Conc. (µM) | Corrected Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.250 | 100% |
| 0 (Vehicle) | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 5 | 0.950 | 76.0% |
| 10 | 0.630 | 50.4% |
| 25 | 0.300 | 24.0% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
Field-Proven Insights & Troubleshooting
| Issue | Causality & Explanation | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents with reducing agents. Microbial contamination. Phenol red in media can also interfere.[14] | Use fresh, high-quality reagents. Include a "compound only" blank to check for direct MTT reduction by your thiazole compound.[18] Use serum-free medium during MTT incubation. |
| "Edge Effect" Variability | Uneven evaporation from the outer wells of the 96-well plate can concentrate media components and affect cell growth, leading to inconsistent readings.[14] | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier. Use a plate sealer during incubations.[14] |
| Incomplete Formazan Dissolution | If the purple crystals are not fully dissolved, absorbance readings will be artificially low and highly variable. This can happen with very high cell densities.[14] | Ensure adequate mixing on an orbital shaker. If clumping persists, the volume of the solubilizing agent can be increased. Mild sonication is a potential option.[14] |
| IC₅₀ Varies Between Cell Lines | Different cell lines have unique genetic profiles, proliferation rates, and metabolic activities, which all influence their sensitivity to a compound.[17] | This is expected. Report IC₅₀ values specific to each cell line. Comparing IC₅₀ values between cancer and non-transformed cell lines can provide a measure of selectivity.[19] |
Conclusion
The systematic evaluation of this compound compounds using robust and complementary cytotoxicity assays like MTT and LDH is fundamental to advancing their potential as therapeutic leads. By understanding the principles behind these assays, meticulously including proper controls, and interpreting data with scientific rigor, researchers can generate reliable and reproducible results. This comprehensive approach ensures a trustworthy assessment of a compound's cytotoxic profile, paving the way for informed decisions in the drug discovery pipeline.
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Application Notes & Protocols: Molecular Docking of 4-phenyl-2-(pyridin-3-yl)thiazole with p38 Mitogen-Activated Protein Kinase
Introduction: The Convergence of Computational Chemistry and Kinase Inhibition
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for accelerating the identification of novel therapeutic agents. Molecular docking, a powerful in-silico technique, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[1] This approach provides invaluable insights into the molecular interactions driving biological activity, guiding the rational design and optimization of drug candidates.[2][3]
This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 4-phenyl-2-(pyridin-3-yl)thiazole , a heterocyclic compound with known inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[4][5] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of various protein kinases.[6] By targeting p38 MAP kinase, we can explore the potential of this small molecule to modulate inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory therapeutics.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and computational chemistry. We will utilize the widely adopted and freely available software suite of AutoDock Vina for docking calculations and PyMOL for visualization and analysis.
Scientific Underpinnings: The Rationale Behind the Protocol
The fundamental principle of molecular docking lies in the simulation of the binding process between a ligand and a protein, governed by the principles of thermodynamics to achieve the most stable complex, characterized by the lowest Gibbs free energy.[2] The process involves two key components: a sampling algorithm that explores various conformations and orientations of the ligand within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[3]
Our choice of p38 MAP kinase as the target protein is informed by published literature demonstrating the inhibitory potential of thiazole derivatives against this enzyme.[4][5] Specifically, we will utilize the crystal structure of human p38 MAP kinase in complex with an inhibitor (PDB ID: 1ZYJ) from the Protein Data Bank.[7] The presence of a co-crystallized inhibitor in this structure is advantageous for validating our docking protocol by re-docking the known inhibitor and comparing the predicted pose with the experimental structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and experimental poses is generally considered a successful validation.
The ligand, This compound , will be prepared to ensure its three-dimensional structure and charge distribution are accurately represented. The docking process will be performed using AutoDock Vina, a robust and widely used open-source program known for its accuracy and efficiency.[8][9][10] Finally, the results will be meticulously analyzed using PyMOL, a powerful molecular visualization tool, to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.[11][12][13]
Experimental Workflow: A Visual Overview
The entire molecular docking workflow can be visualized as a sequential process, from data acquisition to in-depth analysis.
Figure 1. A schematic overview of the molecular docking workflow.
Detailed Protocols
Part 1: Preparation of the Target Protein (p38 MAP Kinase)
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
Software: AutoDockTools (part of MGLTools)
Protocol:
-
Download the Protein Structure:
-
Clean the Protein Structure:
-
Open AutoDockTools.
-
Go to File > Read Molecule and open the downloaded 1ZYJ.pdb file.
-
Remove Water Molecules: Go to Edit > Delete Water. Water molecules can interfere with the docking process and are typically removed unless they are known to play a critical role in ligand binding.[14][15][16]
-
Remove Heteroatoms and Alternate Conformations: In the AutoDockTools dashboard, inspect the loaded molecule. Select and delete any co-factors, ions, or alternate conformations of amino acid residues that are not relevant to the binding site of interest. For 1ZYJ, you will need to remove the co-crystallized inhibitor.
-
Separate Protein Chains (if necessary): The 1ZYJ structure contains a single protein chain. If your target has multiple chains, select and retain only the chain containing the active site.
-
-
Prepare the Protein for Docking:
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Adding hydrogens is crucial for correct charge calculations and identifying potential hydrogen bond donors and acceptors.[17][18]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is essential for the scoring function.
-
Set Atom Types: Go to Grid > Macromolecule > Choose. Select the protein molecule (1ZYJ) and click Select Molecule. This assigns AutoDock atom types.
-
Save the Prepared Protein: Go to File > Save > Write PDBQT. Save the file as 1ZYJ_protein.pdbqt. The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Preparation of the Ligand (this compound)
Objective: To obtain the 3D structure of the ligand and prepare it for docking.
Software: PubChem, Open Babel (or similar chemical structure editor), AutoDockTools
Protocol:
-
Obtain the Ligand Structure:
-
Convert and Prepare the Ligand:
-
Use a tool like Open Babel to convert the SDF file to PDB format.
-
Open AutoDockTools.
-
Go to Ligand > Input > Open and select the converted PDB file.
-
Add Hydrogens and Compute Charges: The process is similar to protein preparation. AutoDockTools will automatically add hydrogens and compute Gasteiger charges upon loading the ligand.
-
Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This identifies the rotatable bonds in the ligand, allowing for conformational flexibility during docking.
-
Save the Prepared Ligand: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Part 3: Grid Box Generation and Docking Execution
Objective: To define the search space for docking and run the AutoDock Vina simulation.
Software: AutoDockTools, AutoDock Vina
Protocol:
-
Generate the Grid Box:
-
In AutoDockTools, with the 1ZYJ_protein.pdbqt loaded, go to Grid > Grid Box.
-
A grid box will appear around the protein. This box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.[20][21][22][23][24]
-
To center the grid box on the active site, you can manually adjust the center coordinates and dimensions. A more precise method is to use the coordinates of the co-crystallized ligand from the original PDB file as a reference for the center of your grid box.
-
Adjust the x, y, and z dimensions of the grid box to ensure it completely encompasses the binding pocket. A common size is 25 x 25 x 25 Å.
-
Once the grid box is appropriately positioned and sized, go to File > Close saving current. Note down the center and size coordinates.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines to the file, replacing the coordinate and size values with those you noted in the previous step:
-
The exhaustiveness parameter controls the thoroughness of the search (a higher value increases accuracy but also computation time).[25] num_modes specifies the number of binding poses to be generated.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared protein and ligand PDBQT files and the conf.txt file.
-
Execute the following command:
-
This command will initiate the docking simulation. The results, including the binding poses and their corresponding binding affinities, will be saved in output.pdbqt, and a log file with detailed information will be created as log.txt.
-
Data Analysis and Interpretation
Quantitative Analysis of Docking Results
The primary quantitative output from AutoDock Vina is the binding affinity , reported in kcal/mol. A more negative binding affinity indicates a more stable protein-ligand complex and, theoretically, a stronger binding interaction.[26] The docking results will provide a ranked list of binding poses for the ligand, with the top-ranked pose having the lowest binding energy.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.254 |
| 3 | -9.0 | 1.876 |
| 4 | -8.8 | 2.134 |
| 5 | -8.5 | 2.543 |
| 6 | -8.3 | 3.012 |
| 7 | -8.1 | 3.456 |
| 8 | -7.9 | 3.987 |
| 9 | -7.5 | 4.532 |
| Note: These are example values. Actual results will vary. |
The Root Mean Square Deviation (RMSD) value is used to assess the similarity between different binding poses. Lower RMSD values between poses suggest they are conformationally similar.
Qualitative Analysis: Visualizing Interactions with PyMOL
Objective: To visualize the binding pose of the ligand and identify key intermolecular interactions.
Software: PyMOL
Protocol:
-
Load the Structures:
-
Open PyMOL.
-
Go to File > Open and load the 1ZYJ_protein.pdbqt file.
-
Go to File > Open and load the output.pdbqt file. This will load all the predicted binding poses.
-
-
Visualize the Best Pose:
-
In the object menu on the right, you can toggle between the different poses from the output object. Focus on the first pose, which has the best binding affinity.
-
Represent the protein as a cartoon or surface and the ligand as sticks for clarity.
-
-
Identify Key Interactions:
-
Hydrogen Bonds: To visualize hydrogen bonds, use the Wizard > Measurement tool, or use the find polar contacts command. Hydrogen bonds are critical for the specificity and stability of protein-ligand interactions.[27]
-
Hydrophobic Interactions: To identify hydrophobic interactions, select the ligand and nearby hydrophobic residues of the protein (e.g., Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine). These interactions are major contributors to the overall binding affinity.[28]
-
Use the color and label commands in PyMOL to highlight and identify the interacting residues.
-
Figure 2. A conceptual diagram of potential interactions between the ligand and key residues in the p38 MAP kinase active site.
Validation and Trustworthiness
To ensure the reliability of the docking protocol, a validation step is crucial. This is achieved by re-docking the co-crystallized inhibitor (removed during the protein preparation step) into the active site of p38 MAP kinase. The predicted binding pose of the re-docked inhibitor is then superimposed onto the original crystal structure, and the RMSD between the two is calculated. An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, thus validating the methodology.
Conclusion and Future Directions
This guide has provided a detailed protocol for performing a molecular docking study of this compound with p38 MAP kinase. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can inform further experimental studies and guide the design of more potent and selective inhibitors. The principles and techniques outlined here are broadly applicable to other ligand-protein systems, serving as a foundational workflow for structure-based drug discovery endeavors. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time and to obtain a more dynamic understanding of the binding interactions.
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Wilson, G. L., & Lill, M. A. (2011). Integrating molecular docking and scoring with other computational and experimental techniques in drug discovery. Future medicinal chemistry, 3(1), 69-82. [Link]
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Lee, J. C., Kumar, S., Griswold, D. E., & Underwood, D. C. (2000). p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Pharmacology & therapeutics, 85(3), 193-200. [Link]
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Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., ... & Goldsmith, E. J. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure, 6(9), 1117-1128. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
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Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239. [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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El-Sayed, M. A. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Gamal, K. M. (2020). Benzothiazole based inhibitors of p38α MAP kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1349. [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Park, H., Lee, S., Kim, Y., & Kim, J. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(18), 3862-3865. [Link]
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Chen, Y. F. (2023, December 5). Interpretation of Molecular docking results? ResearchGate. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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Mirza, U. (2014, August 19). Protein preparation for Docking purpose: Do I need to remove all non standard residues from protein structure? ResearchGate. [Link]
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Panel, N. (2021, November 9). How to generate Autodock Grid Box? ResearchGate. [Link]
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Faiza, M. (2021, October 10). How to generate config file for docking using Autodock Tools? Bioinformatics Review. [Link]
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Baskaran, S. K. (2014, August 19). Protein preparation for Docking purpose: Do I need to remove all non standard residues from protein structure? ResearchGate. [Link]
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Richardson, R. J. (2019, September 20). Molecular docking proteins preparation. ResearchGate. [Link]
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Jimson, A. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]
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Tomičić, V. (2021, November 9). How to generate Autodock Grid Box? ResearchGate. [Link]
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Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Tong, L. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]
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Athar, M. (2016, August 12). How to make a grid box within binding sites of proteins in autodock tools? ResearchGate. [Link]
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Ansari, W. A. (2023, October 21). Is it needed to add hydrogen atoms to a ligand before mol.docking in AutoDock? ResearchGate. [Link]
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Jimson, A. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
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Matteo. (n.d.). Why is it necessary to add hydrogen and delete water before protein-ligand docking? Matter Modeling Stack Exchange. [Link]
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Mani. (n.d.). SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #. ResearchGate. [Link]
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Amir, M. (2025, August 9). Benzothiazole based inhibitors of p38α MAP kinase. ResearchGate. [Link]
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The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
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Bioinformatics Insights. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
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Sari, D. P., Ardianto, C., & Ersam, T. (2023). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Computational and Theoretical Nanoscience, 20(1), 1-1. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Ramdani. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot. ResearchGate. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
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Application Notes & Protocols for the Development of Novel Pyridine-Thiazole Hybrids for Cancer Therapy
Abstract
The convergence of pyridine and thiazole moieties into single molecular scaffolds has yielded a promising class of hybrid compounds with significant potential in oncology. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals engaged in the discovery and preclinical evaluation of novel pyridine-thiazole anticancer agents. We offer an integrated approach, detailing not just the requisite protocols but also the underlying scientific rationale for key experimental decisions. This document navigates the discovery pipeline from rational design and synthesis through multi-tiered in vitro screening, mechanism of action elucidation, and preliminary in vivo efficacy assessment. Our objective is to equip researchers with the necessary tools and insights to accelerate the development of this promising class of therapeutic candidates.
Introduction: The Rationale for Pyridine-Thiazole Hybrids in Oncology
The pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy, greater selectivity, and the ability to overcome resistance mechanisms.[1] Molecular hybridization, a strategy that combines two or more pharmacophoric units, has emerged as a powerful tool in medicinal chemistry to create molecules with enhanced biological activity.[2] The pyridine and thiazole rings are privileged heterocyclic scaffolds, featuring prominently in numerous FDA-approved drugs and clinical candidates.[3]
-
Thiazole Moiety: The thiazole ring is a core component of several anticancer drugs, including the kinase inhibitor Dasatinib. Its derivatives are known to interact with a wide range of biological targets by inhibiting key enzymes and regulatory proteins involved in cancer cell proliferation and survival, such as protein kinases, Bcl-2, and HDACs.[1]
-
Pyridine Moiety: The pyridine ring is another essential scaffold in medicinal chemistry, valued for its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets.[2]
The combination of these two heterocycles can lead to compounds with unique pharmacological profiles, potentially targeting multiple pathways or exhibiting enhanced binding affinity for a specific target.[2][4] Recent studies have highlighted pyridine-thiazole hybrids with potent cytotoxic activity against a range of cancer cell lines, including lung, breast, colon, and leukemia, often with promising selectivity over non-cancerous cells.[1][3][5][6] The proposed mechanisms of action for these hybrids are diverse, ranging from the inhibition of critical signaling kinases to the induction of genetic instability in tumor cells.[1][6]
This document outlines a systematic workflow to guide the synthesis and evaluation of these compelling molecules.
The Drug Discovery & Development Workflow
A logical, multi-stage approach is critical for the efficient development of pyridine-thiazole hybrids. The workflow should be designed as a funnel, starting with broad screening and progressively moving towards more complex, resource-intensive assays for only the most promising candidates.
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Application Notes and Protocols for the Synthesis of Functionalized Pyridine-Linked Thiazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The fusion of pyridine and thiazole rings into a single molecular framework has garnered significant attention in medicinal chemistry. This is due to the prevalence of these individual heterocycles in a vast array of biologically active compounds and approved pharmaceuticals. Pyridine-linked thiazole derivatives have emerged as a promising class of scaffolds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. The synergistic effect of combining these two pharmacophores often leads to enhanced biological efficacy and novel mechanisms of action.
This comprehensive guide provides detailed application notes and step-by-step protocols for two robust and versatile methods for synthesizing functionalized pyridine-linked thiazole derivatives: the classic Hantzsch Thiazole Synthesis and a highly efficient Multicomponent Reaction (MCR) strategy. The methodologies described herein are selected for their reliability, adaptability to a range of substrates, and their ability to generate libraries of compounds for structure-activity relationship (SAR) studies.
Method 1: Hantzsch Thiazole Synthesis for Pyridinyl-Thiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for the construction of the thiazole ring.[1] It involves the condensation reaction between an α-haloketone and a thioamide. This method is highly reliable and generally proceeds with high yields.[2] For the synthesis of pyridine-linked thiazoles, a key starting material is an α-haloketone bearing a pyridine moiety.
Causality of Experimental Choices
The choice of an α-haloketone and a thioamide as reactants is central to the Hantzsch synthesis. The α-haloketone provides the C-C-O fragment of the thiazole ring, with the halogen serving as a good leaving group to facilitate the initial nucleophilic attack by the sulfur of the thioamide. The thioamide provides the S-C-N fragment. The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the dissolution of the reactants and participates in the proton transfer steps of the mechanism. The application of heat is often necessary to overcome the activation energy of the cyclization and dehydration steps.
Experimental Workflow and Mechanism
The synthesis of a representative 2-amino-4-(pyridin-3-yl)thiazole is depicted below. The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: General workflow for the Hantzsch synthesis of a pyridinyl-thiazole.
The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This protocol describes the synthesis of a model pyridine-linked thiazole derivative using the Hantzsch reaction.
Materials:
-
2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (e.g., 2.81 g, 10 mmol).
-
Addition of Reactants: Add thiourea (e.g., 0.91 g, 12 mmol) to the flask.
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-amino-4-(pyridin-3-yl)thiazole as a solid.[3]
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| 2-Bromo-1-(pyridin-3-yl)ethanone | Thiourea | Ethanol | Reflux | 4 | ~85 |
| 2-Chloro-1-(pyridin-4-yl)ethanone | N-methylthiourea | Methanol | 60 °C | 6 | ~78 |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Thioacetamide | Isopropanol | Reflux | 5 | ~80 |
Method 2: Multicomponent Reaction (MCR) for Polysubstituted Pyridine-Thiazole Hybrids
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[4] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.[5] For the synthesis of highly functionalized pyridine-thiazole hybrids, a one-pot MCR is particularly attractive.
Causality of Experimental Choices
The selection of reactants in an MCR is designed to create a cascade of reactions that efficiently build the target scaffold. In the example provided, an aromatic aldehyde, malononitrile, and a ketone or primary amine are used. Malononitrile is a key component, providing two carbon atoms and two nitrile groups to the pyridine ring. The aldehyde contributes a carbon atom and a substituent. The third component, an enolizable ketone or an amine, completes the pyridine ring. The choice of a catalyst, such as a Lewis acid or a base, can significantly influence the reaction rate and yield by activating the reactants and facilitating the key bond-forming steps.[4] Solvent-free conditions or the use of green solvents are often employed to enhance the sustainability of the process.[4]
Experimental Workflow and Mechanism
The synthesis of a 2-amino-4-aryl-6-(pyridin-3-yl)nicotinonitrile derivative illustrates a typical MCR approach. The reaction involves a series of condensations and cyclizations to form the highly substituted pyridine ring.
Caption: General workflow for the multicomponent synthesis of a pyridinyl-nicotinonitrile.
The mechanism of this multicomponent reaction is a cascade process involving Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Caption: Plausible mechanistic pathway for the multicomponent pyridine synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(pyridin-3-yl)nicotinonitrile
This protocol provides a step-by-step guide for a one-pot, four-component synthesis of a functionalized pyridine derivative.
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
3-Acetylpyridine (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol), malononitrile (e.g., 0.66 g, 10 mmol), and 3-acetylpyridine (e.g., 1.21 g, 10 mmol).
-
Addition of Catalyst/Nitrogen Source: Add ammonium acetate (e.g., 1.54 g, 20 mmol) to the flask.
-
Solvent Addition: Add 20 mL of anhydrous ethanol.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.[6]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
A solid product will precipitate. If not, the volume of the solvent can be reduced under vacuum.
-
Cool the mixture in an ice bath for 30 minutes.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7]
-
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
| Aldehyde | Ketone/Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Acetophenone | Ammonium Acetate | Ethanol | 8 | ~88 |
| 4-Methoxybenzaldehyde | 3-Acetylpyridine | Ammonium Acetate | Ethanol | 7 | ~92 |
| Thiophene-2-carboxaldehyde | Cyclohexanone | Ammonium Acetate | Acetonitrile | 6 | ~85 |
Conclusion
The Hantzsch synthesis and multicomponent reactions represent two powerful and complementary strategies for the synthesis of functionalized pyridine-linked thiazole derivatives. The Hantzsch method provides a reliable route to 2-aminothiazoles, while MCRs offer a highly efficient pathway to complex, polysubstituted pyridines. The protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to synthesize novel compounds for applications in drug discovery and materials science. Careful execution of these protocols, coupled with thorough characterization of the products, will enable the successful generation of diverse libraries of these important heterocyclic compounds.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
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Abdel-monem, M. I., El-Serwy, W. S., & El-Sayed, M. A. (2018). Multicomponent reactions, solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, and corrosion inhibitors evaluation. Journal of Chemistry, 2018, 9541202. Retrieved from [Link]
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El-Sayed, M. A., El-Serwy, W. S., & Abdel-monem, M. I. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11379–11388. Retrieved from [Link]
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Kumar, S. L., Tabassum, S., Sagar, K. S., & Govindaraju, S. (2022). A Mini-Review on the Multicomponent Synthesis of Pyridine Derivatives. ChemistrySelect, 7(48), e202203362. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Sheibani, H., Islami, M. R., & Khabazzadeh, H. (2004). One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. Russian Journal of Organic Chemistry, 40(11), 1667-1669. Retrieved from [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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de Klerk, D., Liebenberg, W., & de Villiers, M. M. (2016). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 21(6), 746–755. Retrieved from [Link]
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University of York. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
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Al-Ghorbani, M., Chebude, Y., & Singh, P. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. Retrieved from [Link]
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Alazmi, M. O., & El-Faham, A. (2020). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC advances, 10(52), 31227–31234. Retrieved from [Link]
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Demchenko, A. M., Knyrpsha, O. M., & Lesyk, R. B. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(23), 5732. Retrieved from [Link]
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Bouattour, Y., Marminon, C., & Le Borgne, M. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. RSC Advances, 5(104), 85689-85700. Retrieved from [Link]
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Abrigach, F., Riant, O., & Bouakka, A. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of the Iranian Chemical Society, 18(10), 2635-2646. Retrieved from [Link]
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Fadda, A. A., El-Mekabaty, A., & El-Sayed, W. A. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific reports, 11(1), 7846. Retrieved from [Link]
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Yakaiah, T., Lingaiah, B. P., & Narsaiah, B. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 611-616. Retrieved from [Link]
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Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis of 2‐amino 4‐acyl thiazole derivatives. Journal of Heterocyclic Chemistry, 54(1), 351-356. Retrieved from [Link]
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Al-Otaibi, A. M., El-Enany, M. M., & Al-Dies, A. M. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Retrieved from [Link]
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in vitro screening of 4-phenyl-2-(pyridin-3-yl)thiazole against cancer cell lines
Application Note & Protocol
Topic: In Vitro Screening of 4-Phenyl-2-(pyridin-3-yl)thiazole Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the initial in vitro evaluation of this compound, a heterocyclic compound with therapeutic potential, against various cancer cell lines. The rationale for investigating this specific molecule stems from the established anticancer properties of both thiazole and pyridine scaffolds, which are present in numerous FDA-approved drugs.[1][2] This guide details a strategic, multi-step screening cascade designed to first establish cytotoxic potency and then to elucidate the primary mechanisms of action, including the induction of apoptosis and cell cycle disruption. We present field-proven, step-by-step protocols for cytotoxicity assessment (SRB assay), apoptosis analysis (Annexin V/PI staining), and cell cycle profiling (Propidium Iodide staining with flow cytometry). The causality behind experimental choices, data interpretation, and potential next steps are discussed to provide a self-validating framework for researchers.
Introduction: Rationale and Screening Strategy
The search for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds are of particular interest due to their diverse pharmacological activities. The this compound molecule (PubChem CID: 701015) is a compelling candidate for investigation.[3] It integrates two key pharmacophores:
-
Thiazole Ring: This scaffold is a component of highly successful anticancer drugs like Dasatinib and Ixazomib.[1] Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][4][5]
-
Pyridine Ring: The pyridine moiety is also prevalent in oncology drugs and is recognized for its ability to form crucial hydrogen bonds with biological targets, enhancing binding affinity and specificity.[6][7][8]
The combination of these two rings in a single molecule provides a strong rationale for its evaluation as a potential anticancer agent.
Screening Cascade Philosophy
A hierarchical screening approach is essential for the efficient evaluation of a novel compound. This workflow begins with a broad assessment of cytotoxicity across a panel of diverse cancer cell lines to determine potency and identify sensitive lines. Subsequent, more resource-intensive assays are then employed on selected cell lines to probe the underlying mechanism of cell death.
Caption: High-level experimental workflow for in vitro screening.
Materials and Reagents
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Cell Lines: A panel representing diverse cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Reagents for Cell Cycle Analysis: 70% Ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution.
-
General Labware: 96-well and 6-well cell culture plates, T-75 flasks, serological pipettes, centrifuge tubes, flow cytometry tubes.
Protocol 1: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay
Principle
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9] It offers advantages over metabolic assays like the MTT, as it is less prone to interference from compounds that alter mitochondrial activity and provides a more stable endpoint.[10]
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include a "vehicle control" (DMSO only) and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and excess medium. Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plate.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis in software like GraphPad Prism.
Data Presentation: Example IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 3.1 |
| HeLa | Cervical Carcinoma | 12.5 |
Protocol 2: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining
Principle
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[14]
Step-by-Step Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x its IC₅₀ concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well into a centrifuge tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the assay kit at a concentration of ~1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14] Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
-
Data Presentation: Example Apoptosis Analysis
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.1 | 3.5 | 4.4 |
| Compound (1x IC₅₀) | 65.3 | 22.8 | 11.9 |
| Compound (2x IC₅₀) | 30.7 | 45.1 | 24.2 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle
Cell cycle analysis relies on the quantitative staining of cellular DNA with a fluorescent dye like Propidium Iodide.[16] The fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows a flow cytometer to distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A sub-G1 peak often represents apoptotic cells with fragmented DNA.
Step-by-Step Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[17]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of 50 µg/mL PI solution. Incubate for 15-30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram.
Data Presentation: Example Cell Cycle Distribution
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 2.5 | 55.4 | 28.1 | 14.0 |
| Compound (IC₅₀) | 10.8 | 20.3 | 15.2 | 53.7 |
Integrated Data Interpretation and Future Directions
The hypothetical data presented suggests that this compound is a potent cytotoxic agent against colon cancer cells (HCT116), with moderate activity in breast cancer (MCF-7). The mechanistic studies in HCT116 cells indicate that the compound's cytotoxicity is mediated through the induction of apoptosis (a significant increase in the Annexin V-positive population) and a strong arrest of the cell cycle in the G2/M phase.
This profile is characteristic of agents that interfere with mitosis, such as tubulin inhibitors or inhibitors of mitotic kinases. Thiazole derivatives have been previously associated with disturbing tubulin assembly.[4][5]
Caption: Hypothesized mechanism: G2/M arrest leading to apoptosis.
Recommended Next Steps:
-
Target Deconvolution: Perform Western blot analysis to assess the phosphorylation status of key G2/M regulators (e.g., CDK1, Cyclin B1) and apoptotic markers (e.g., Cleaved PARP, Cleaved Caspase-3).
-
Tubulin Polymerization Assay: Directly test the effect of the compound on in vitro tubulin polymerization to confirm or rule out this mechanism.
-
Selectivity Profiling: Test the compound against a non-cancerous cell line (e.g., human fibroblasts) to determine its cancer-selectivity index.
-
In Vivo Studies: If the compound shows a promising selectivity index and potency, advance to preclinical animal models to evaluate efficacy and toxicity.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information.[Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed, National Center for Biotechnology Information.[Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed, National Center for Biotechnology Information.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed, National Center for Biotechnology Information.[Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.[Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]
-
Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. BosterBio.[Link]
-
Cell Cycle Analysis by Flow Cytometry. YouTube.[Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC, National Center for Biotechnology Information.[Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed, National Center for Biotechnology Information.[Link]
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Cell cycle analysis. Wikipedia.[Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.[Link]
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This compound. PubChem, National Center for Biotechnology Information.[Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.[Link]
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SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate.[Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed, National Center for Biotechnology Information.[Link]
-
Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate.[Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.[Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. ResearchGate.[Link]
-
In vitro cytotoxicity against different cancer cell lines by SRB assay. ResearchGate.[Link]
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Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.[Link]
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Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). PubMed, National Center for Biotechnology Information.[Link]
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Thiazole Ring—A Biologically Active Scaffold. PMC, National Center for Biotechnology Information.[Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.[Link]
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Application Notes and Protocols for Evaluating the Antibacterial Activity of Thiazole Derivatives
Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Thiazole Derivatives
The rise of antibiotic resistance is a critical global health threat, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential.[2][3] The thiazole ring is a key structural motif in a number of clinically approved drugs and natural products, and its derivatives have been shown to target various bacterial processes, including cell wall synthesis, DNA replication, and metabolic pathways.[1][4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental framework for the robust evaluation of the antibacterial activity of novel thiazole derivatives. The protocols outlined herein are grounded in established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and reproducibility of results.[6][7]
Part 1: Foundational Assays for Antibacterial Activity Screening
A tiered approach is often the most efficient for screening new compounds. This typically begins with a qualitative or semi-quantitative method to identify promising candidates, followed by more rigorous quantitative assays to determine the precise potency of the compounds.
The Disk Diffusion Assay (Kirby-Bauer Test): A Primary Screening Tool
The disk diffusion assay is a widely used, simple, and cost-effective method for the initial qualitative assessment of antibacterial activity.[8][9] The principle lies in the diffusion of the test compound from an impregnated paper disk into an agar medium uniformly inoculated with a specific bacterium. The resulting zone of growth inhibition around the disk provides a visual indication of the compound's efficacy.[10][11]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.
-
-
Application of Thiazole Derivative Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiazole derivative. The solvent used to dissolve the compound should be tested for any intrinsic antibacterial activity and a solvent-only disk should be included as a negative control.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.
-
The size of the zone is proportional to the susceptibility of the bacterium to the thiazole derivative.
-
Diagram 1: Disk Diffusion Assay Workflow
Caption: Workflow for MIC determination.
Determining the Minimum Bactericidal Concentration (MBC)
While the MIC provides information on the concentration that inhibits bacterial growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill the bacteria. [12][13]This is a crucial parameter for understanding whether a compound is bactericidal or bacteriostatic.
-
Perform an MIC Assay:
-
Follow the protocol for the broth microdilution MIC assay as described above.
-
-
Sub-culturing from MIC Wells:
-
From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
Count the number of colonies on each plate. The MBC is the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in the initial bacterial inoculum. [14]
Parameter Description Typical Values MIC Minimum Inhibitory Concentration Varies (e.g., 0.125 - 256 µg/mL) [15][16] MBC Minimum Bactericidal Concentration Varies, typically ≥ MIC Interpretation MBC/MIC ≤ 4 Generally considered bactericidal | Interpretation | MBC/MIC > 4 | Generally considered bacteriostatic |
-
Part 3: Mechanistic Insights and Structure-Activity Relationships
The antibacterial activity of thiazole derivatives is often linked to their ability to inhibit essential bacterial enzymes. For instance, some thiazole compounds have been shown to target DNA gyrase, an enzyme crucial for DNA replication. [4][5]The structure-activity relationship (SAR) is also a key consideration, as the nature and position of substituents on the thiazole ring can significantly influence the antibacterial potency. [17][18][19]For example, the presence of specific electron-donating or electron-withdrawing groups can enhance the compound's interaction with its bacterial target. [2]
Conclusion
The experimental setup described in these application notes provides a robust framework for the comprehensive evaluation of the antibacterial activity of thiazole derivatives. By employing a combination of qualitative screening and quantitative assays, researchers can effectively identify and characterize promising new antibacterial agents. Adherence to standardized protocols, such as those from CLSI, is paramount for generating reliable and reproducible data that can guide the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]
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EN ISO 22196 - Measurement of antibacterial activity. HygCen Germany. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. ResearchGate. Available at: [Link]
-
Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. National Center for Biotechnology Information. Available at: [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information. Available at: [Link]
-
Niche Testing: Testing of Antimicrobial Treated Materials. Microbiologics. Available at: [Link]
-
Disk diffusion test. Wikipedia. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
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Antibacterial Testing Laboratory. Microbe Investigations. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available at: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Preprints.org. Available at: [Link]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Center for Biotechnology Information. Available at: [Link]
-
Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. JoVE. Available at: [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... ResearchGate. Available at: [Link]
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. Available at: [Link]
-
(PDF) Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Tiered Strategy for Assessing the Antiproliferative Activity of Novel Thiazolidinone Derivatives
Abstract: The thiazolidinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as anticancer agents.[1][2] Effectively characterizing the antiproliferative potential of novel thiazolidinone analogues requires a systematic, multi-tiered approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to move from high-throughput screening to detailed mechanistic elucidation. We present field-proven protocols, explain the scientific rationale behind experimental choices, and offer insights into data interpretation, ensuring a robust and efficient evaluation of your compounds.
Introduction: The Promise of Thiazolidinones in Oncology
Thiazolidin-4-ones are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including notable anticancer properties.[1][3] Various derivatives have been shown to inhibit the proliferation of numerous cancer cell lines, such as those from lung, breast, and colon cancers.[2][4] The mechanism of their antiproliferative action is diverse, ranging from cell cycle arrest to the induction of apoptosis.[3][5] Given this potential, a rigorous and logically structured assessment is crucial to identify the most promising lead candidates for further development.
This guide outlines a tiered assessment strategy. It begins with rapid, high-throughput assays to determine general cytotoxicity and cytostatic effects. Promising compounds then advance to confirmatory assays that measure long-term reproductive viability. Finally, lead candidates are subjected to in-depth mechanistic studies to understand how they inhibit cell proliferation, providing critical information for optimization and further preclinical studies.
A Tiered Assessment Funnel for Antiproliferative Activity
A tiered or funnel-based approach is the most efficient strategy for screening novel compounds. It allows for the rapid elimination of inactive or weakly active compounds using resource-efficient assays, reserving more complex and labor-intensive methods for the most promising candidates.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-phenyl-2-(pyridin-3-yl)thiazole
Welcome to the technical support center for the synthesis of 4-phenyl-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.
The Hantzsch Thiazole Synthesis: An Overview
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis , a robust and well-established method for forming thiazole rings.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2][3] For this specific target molecule, the primary reactants are 2-bromoacetophenone and pyridine-3-carbothioamide .
The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[4][5] The aromaticity of the final product is a significant driving force for the reaction.[4]
Reaction Scheme
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or zero yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the problem.
Possible Causes & Solutions:
-
Reagent Quality:
-
Causality: The Hantzsch synthesis is sensitive to the purity of the starting materials. 2-bromoacetophenone is a lachrymator and can degrade over time, releasing HBr. The thioamide, pyridine-3-carbothioamide, can also be of variable quality. Impurities can inhibit the reaction or promote side reactions.
-
Solution:
-
Verify the purity of 2-bromoacetophenone by NMR or by checking its melting point. If it appears discolored (yellow/brown), consider purifying it by recrystallization from a suitable solvent like isopropanol.
-
Ensure the pyridine-3-carbothioamide is pure and dry.
-
Always use dry, high-purity solvents. Residual water can interfere with the dehydration step of the mechanism.
-
-
-
Incorrect Stoichiometry:
-
Causality: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of one reagent can drive the reaction to completion, especially if one component is volatile or prone to side reactions.
-
Solution: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[4] This helps to ensure the complete consumption of the more expensive or reactive α-haloketone.
-
-
Suboptimal Temperature:
-
Causality: Most Hantzsch syntheses require heating to overcome the activation energy for cyclization and dehydration.[4] However, excessive heat can cause decomposition of the reactants or the product, leading to tar formation and a dark-colored reaction mixture.[6]
-
Solution:
-
If running at room temperature, try heating the reaction to reflux in a solvent like ethanol or methanol.[2]
-
If the mixture darkens significantly upon heating, reduce the temperature or consider a milder solvent.
-
Microwave irradiation has been shown to dramatically shorten reaction times and improve yields in some cases.[6]
-
-
-
Improper Workup and Isolation:
-
Causality: The thiazole product contains a basic pyridine nitrogen. In the acidic HBr environment generated during the reaction, the product exists as a protonated hydrobromide salt.[4] This salt is often soluble in polar solvents like ethanol or methanol, meaning it will not precipitate directly from the reaction mixture.
-
Solution: After the reaction is complete (as determined by TLC), cool the mixture and pour it into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).[2][7] This neutralizes the HBr and deprotonates the product, causing the neutral, less soluble thiazole to precipitate. The solid can then be collected by filtration.
-
Q2: The reaction mixture turned dark brown/black, and I've isolated a tarry substance instead of a clean solid. How can I prevent this?
A2: The formation of tar or a dark, intractable material is a strong indicator of decomposition.
Possible Causes & Solutions:
-
Excessive Heat:
-
Causality: As mentioned, high temperatures can degrade thermally sensitive starting materials, particularly the α-haloketone. This often leads to polymerization or complex side reactions.
-
Solution:
-
Reduce the reaction temperature. Find the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring via TLC.
-
Ensure even heating with a well-stirred oil bath rather than direct heating on a hot plate.
-
-
-
Prolonged Reaction Time:
-
Causality: Heating the reaction for too long after the starting materials have been consumed can lead to product degradation.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Spot the reaction mixture alongside your starting materials. The optimal reaction time is when the limiting reagent spot has disappeared, and the product spot is at its most intense. Quench the reaction at this point.
-
Q3: I'm having difficulty purifying the final product. What are the best methods?
A3: Purification can be challenging if side products have similar properties to the desired compound.
Recommended Purification Strategies:
-
Precipitation/Recrystallization:
-
Protocol: This is the most common and efficient method. After neutralizing the reaction mixture with a base to precipitate the crude product, it can be further purified by recrystallization.
-
Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at high temperatures. For this compound, ethanol-water mixtures are often effective.[7] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
-
Column Chromatography:
-
When to Use: If recrystallization fails to remove impurities, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is used. Start with a low polarity mixture and gradually increase the polarity. Common systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
-
Pro-Tip: First, determine the ideal solvent system using TLC. The optimal system will give your product an Rf value of approximately 0.3-0.4.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Hantzsch thiazole synthesis?
A: The mechanism involves three key stages: SN2 attack, intramolecular cyclization (condensation), and dehydration.
Caption: Step-by-step mechanism of the Hantzsch thiazole synthesis.
Q: Is a catalyst required for this synthesis?
A: The traditional Hantzsch synthesis is often performed without an explicit catalyst.[6] The reaction is driven forward by the formation of the stable aromatic ring. However, for more complex or sluggish reactions, catalysts like silica-supported tungstosilisic acid have been used to improve rates and yields.[6][8] For the synthesis of this compound, a catalyst is generally not necessary under standard thermal conditions.
Q: How should I monitor the reaction's progress effectively?
A: Thin Layer Chromatography (TLC) is the best method.[6] Prepare a TLC plate with silica gel. Use a solvent system like 1:1 ethyl acetate/hexane.[2] On the plate, spot your starting 2-bromoacetophenone, your starting pyridine-3-carbothioamide, and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, single major spot indicates the reaction is proceeding. The reaction is complete when the limiting reagent is no longer visible on the TLC plate.
Experimental Protocol & Data
Standard Protocol for this compound Synthesis
This protocol is a representative procedure based on standard Hantzsch synthesis methods.[2][4]
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Pyridine-3-carbothioamide (1.2 eq)
-
Ethanol (or Methanol), anhydrous
-
5% Sodium Carbonate solution
-
Stir bar, round-bottom flask, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve pyridine-3-carbothioamide (1.2 eq) in ethanol (approx. 5-10 mL per mmol of the limiting reagent).
-
Reagent Addition: Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. A typical reaction time is 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing an excess of cold 5% aqueous sodium carbonate solution. Stir for 15-30 minutes. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.
-
Drying: Allow the solid to air-dry or dry it in a vacuum oven at a low temperature (<50 °C).
-
Purification (if necessary): Recrystallize the crude product from an ethanol/water mixture for higher purity.
Table of Reaction Parameter Optimization
The following table summarizes key parameters that can be adjusted to optimize the synthesis yield.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Rationale |
| Solvent | Ethanol | Methanol | DMF | Ethanol and methanol are standard and effective.[6] DMF can be used for less soluble starting materials but requires higher temperatures for removal. |
| Temperature | Room Temp | 60 °C | Reflux (~78°C) | Reaction is often slow at RT. Reflux is common, but monitor for decomposition.[6] |
| Stoichiometry | 1:1 | 1:1.2 | 1:1.5 | An excess of the thioamide (1.2 eq) often improves conversion of the α-haloketone.[4] |
| Reaction Time | 1 hour | 3 hours | 6 hours | Monitor by TLC to avoid product degradation from prolonged heating.[6] |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chem Help Asap (YouTube). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]
-
CUTM Courseware. Thiazole. Available at: [Link]
-
AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. Available at: [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
BMC. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Available at: [Link]
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- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Technical Support Center: Troubleshooting Solubility Issues of 4-phenyl-2-(pyridin-3-yl)thiazole in Biological Assays
Welcome to the technical support center for 4-phenyl-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this hydrophobic compound in biological assays. By understanding the physicochemical properties of this compound and employing appropriate formulation strategies, you can ensure accurate and reproducible experimental results.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for troubleshooting solubility issues.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₄H₁₀N₂S | - |
| Molecular Weight | 238.31 g/mol [1] | Important for calculating molar concentrations. |
| Aqueous Solubility | 8.5 µg/mL (at pH 7.4)[1] | Very low aqueous solubility, indicating it is a hydrophobic compound. |
| Predicted XlogP | 3.2[2] | A measure of lipophilicity; a value >3 suggests poor aqueous solubility. |
| Predicted pKa | ~4-5 (Pyridine moiety) | The pyridine nitrogen is weakly basic and can be protonated at acidic pH, potentially increasing solubility. The thiazole ring is generally a very weak base. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides step-by-step guidance to overcome solubility challenges.
Q1: I'm having trouble dissolving this compound to make a stock solution. What solvent should I use and what is a typical stock concentration?
A1: The Challenge of Stock Solution Preparation
Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power for a wide range of polar and nonpolar compounds.[3]
Recommended Protocol for Preparing a DMSO Stock Solution:
While specific solubility data in DMSO is not available, a standard starting point for a hydrophobic compound like this is to aim for a 10 mM stock solution.
Step-by-Step Protocol:
-
Calculate the required mass:
-
Molecular Weight of this compound = 238.31 g/mol .
-
To make 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 238.31 g/mol = 0.0023831 g = 2.38 mg.
-
-
Weigh the compound: Accurately weigh 2.38 mg of this compound powder in a sterile, conical tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Tip: If you are unable to achieve a 10 mM solution, you may need to determine the maximum solubility in DMSO experimentally. This can be done by gradually adding small, known amounts of the compound to a fixed volume of DMSO until saturation is reached (i.e., solid material is no longer dissolving).
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A2: Understanding and Preventing "Solvent Shock"
This common phenomenon, known as "solvent shock" or "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly transferred to an aqueous environment where it is poorly soluble. The key to preventing this is a gradual and careful dilution process.
Workflow for Diluting DMSO Stock into Aqueous Media:
Caption: Workflow for Diluting Hydrophobic Compounds.
Recommended Dilution Protocol:
-
Pre-warm your aqueous medium: Ensure your cell culture medium or assay buffer is pre-warmed to the experimental temperature (e.g., 37°C). Adding a cold solution can decrease the compound's solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed aqueous medium. This gradual decrease in DMSO concentration helps to keep the compound in solution.
-
Slow addition and mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling the tube. This promotes rapid and even dispersion.
-
Final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
Q3: I've tried the above steps, but I still see precipitation over time during my experiment. What other strategies can I use to improve the solubility of this compound?
A3: Advanced Solubilization Strategies
If simple dilution protocols are insufficient, several formulation strategies can be employed to enhance the aqueous solubility of this compound.
1. pH Adjustment:
-
Principle: The pyridine moiety of this compound is weakly basic. At a pH below its pKa, the pyridine nitrogen will be protonated, resulting in a positively charged molecule with potentially increased aqueous solubility.
-
Recommendation: Since the experimental pKa is unknown, you can test the solubility of the compound in buffers with slightly acidic pH values (e.g., pH 6.0-7.0). However, it is crucial to ensure that the chosen pH is compatible with your biological assay and does not affect cell viability or protein function.
2. Use of Co-solvents:
-
Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[4]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Recommendation: Prepare a stock solution in a mixture of DMSO and another co-solvent. Alternatively, add a small percentage of a co-solvent to your final assay medium. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.
3. Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent aqueous solubility.[5][6]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations.
-
Recommendation: Prepare a stock solution of the compound in a cyclodextrin-containing buffer. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.
4. Surfactants:
-
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their solubility in aqueous solutions.[7][8]
-
Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are generally less harsh on cells than ionic surfactants.
-
Recommendation: Add a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant to your assay medium. As with co-solvents, a vehicle control is essential.
Decision Tree for Troubleshooting Solubility Issues:
Caption: Decision-making flowchart for solubility issues.
Experimental Protocol: Determining Approximate Aqueous Solubility
To optimize your experiments, it can be beneficial to determine the approximate aqueous solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
DMSO
-
Your aqueous assay buffer
-
Spectrophotometer or nephelometer
-
96-well plate
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a series of 2-fold dilutions of the DMSO stock solution in your assay buffer. For example, start with a 1:100 dilution and serially dilute from there.
-
Include a vehicle control (DMSO in buffer at the same concentrations).
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a set period (e.g., 1 hour).
-
Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is your approximate aqueous solubility limit under those conditions. Use concentrations at or below this limit in your subsequent experiments.
References
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 701015, this compound. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 23). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Modasiya, M. K., & Patel, V. M. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. This compound | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H10N2S) [pubchemlite.lcsb.uni.lu]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-Phenyl-2-(pyridin-3-yl)thiazole Analogs
An in-depth guide to navigating the complexities of synthesizing 4-phenyl-2-(pyridin-3-yl)thiazole analogs.
Welcome to the technical support center for the synthesis of this compound and its analogs. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The successful and efficient synthesis of these molecules is therefore critical for drug discovery and development pipelines.
This guide is structured to provide not just protocols, but the underlying rationale for key experimental decisions. We will delve into the most common synthetic route, the Hantzsch thiazole synthesis, and address the specific challenges researchers encounter, from low yields to purification difficulties. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most reliable and widely used method for constructing the 2,4-disubstituted thiazole core.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this translates to the reaction between a 2-halo-1-phenylethan-1-one (e.g., 2-bromoacetophenone) and pyridine-3-carbothioamide.
The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][5] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[5]
Caption: General workflow for the Hantzsch synthesis of thiazole analogs.
Troubleshooting Guide & FAQs
This section is presented in a question-and-answer format to directly address the most common issues encountered during synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the primary factors I should investigate?
Answer: This is the most frequent challenge. A low yield is rarely due to a single factor but often a combination of issues. A systematic approach is crucial for diagnosis.
1. Purity of Starting Materials: This is the foundational pillar of any successful synthesis.
-
α-Haloketone (e.g., 2-bromoacetophenone): These reagents can be lachrymatory and susceptible to degradation over time, especially when exposed to moisture or light. Impurities can lead to unwanted side reactions.[6][7]
-
Recommendation: Verify the purity of your α-haloketone via NMR or melting point analysis. If purity is questionable, consider purification by recrystallization. Always use freshly opened or properly stored reagents.
-
-
Pyridine-3-carbothioamide (Thioamide): The stability of the thioamide is critical. Impurities or degradation will directly impact the yield.
-
Recommendation: Ensure you are using a high-purity thioamide. If you synthesized it yourself, confirm its identity and purity before proceeding.
-
2. Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to several parameters.[8]
-
Temperature: The reaction often requires an energy input to overcome the activation barrier for cyclization and dehydration.[9] Room temperature reactions may be sluggish or fail completely.
-
Recommendation: If you are running the reaction at room temperature, consider heating it. A common starting point is refluxing in ethanol (approx. 78°C). However, excessive heat can promote side reactions and decomposition, so monitor the reaction closely.[8]
-
-
Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessive time can cause product degradation.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] The optimal time is when the starting material spots have been consumed and the product spot is at its maximum intensity.
-
-
Solvent Choice: The solvent must solubilize both reactants to allow for an efficient reaction.
-
Recommendation: Ethanol is a common and effective solvent. However, for less reactive substrates, a higher boiling point solvent like DMF might be beneficial.[8] Modern, greener approaches have also demonstrated success with solvent-free conditions or microwave irradiation, which can dramatically reduce reaction times and improve yields.[1][10]
-
3. Stoichiometry:
-
Recommendation: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more stable or readily available reagent, often the thioamide, can help drive the reaction to completion.[4][7]
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Impurities and Side Products
Question: My TLC/LC-MS analysis shows multiple products. What are the likely side reactions, and how can I improve selectivity?
Answer: Side product formation is typically a result of reaction conditions being too harsh or impurities in the starting materials.
-
Self-Condensation of α-Haloketone: Under basic conditions, α-haloketones can undergo self-condensation.
-
Recommendation: The Hantzsch synthesis is often performed under neutral or slightly acidic conditions, which disfavors this pathway. The reaction itself generates H-X (e.g., HBr), which can create an acidic environment.[5] If you are adding a base to scavenge the acid, ensure it is a non-nucleophilic, mild base.
-
-
Isomeric Byproducts: While a major concern with N-monosubstituted thioureas (which can form 2-imino-2,3-dihydrothiazoles), this is less common with pyridine-3-carbothioamide.[8][11] However, it's a possibility to keep in mind if you are synthesizing other analogs.
-
Degradation: Overheating or extended reaction times can lead to the degradation of both the starting materials and the desired thiazole product.
-
Recommendation: Control the temperature carefully and use TLC to stop the reaction as soon as the starting materials are consumed.[6]
-
Issue 3: Product Purification Challenges
Question: My crude product is an impure solid/oil that is difficult to purify. What purification strategies do you recommend?
Answer: The pyridyl nitrogen in your target molecule can make it more polar and potentially more basic than other thiazole analogs, which can complicate purification.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Recommendation: A good starting point for solvent screening is an alcohol/water system (e.g., ethanol/water).[12] Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to promote crystal growth. Other solvent systems like ethyl acetate/hexane may also be effective.
-
-
Column Chromatography: If recrystallization fails or is insufficient, column chromatography is the next step.
-
Recommendation:
-
Stationary Phase: Standard silica gel is usually appropriate.
-
Mobile Phase: Due to the product's polarity, you will likely need a polar eluent system. Start with a mixture of hexane and ethyl acetate (e.g., 7:3) and gradually increase the polarity by increasing the proportion of ethyl acetate. If the product remains on the baseline, adding a small percentage of methanol (1-5%) to the ethyl acetate can help elute it. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the product from streaking on the silica gel, which can occur due to the basicity of the pyridine ring.
-
-
-
Acid/Base Wash: Before chromatography or recrystallization, an aqueous workup can remove many impurities.
-
Recommendation: After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the generated acid (e.g., HBr) and remove any acidic impurities.[4] Follow with a water and then a brine wash.
-
Quantitative Data and Protocols
Table 1: Recommended Reaction Parameters for Hantzsch Synthesis
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| α-Haloketone | 2-Bromoacetophenone | Bromo derivatives are typically more reactive than chloro derivatives. |
| Thioamide | Pyridine-3-carbothioamide | The core building block for the 2-pyridyl moiety. |
| Molar Ratio | 1 : 1 to 1 : 1.2 (Ketone:Thioamide) | A slight excess of the thioamide can ensure full consumption of the more expensive α-haloketone. |
| Solvent | Ethanol, Methanol, DMF | Ethanol is a good, general-purpose solvent. DMF can be used for less reactive substrates due to its higher boiling point.[4][8] |
| Temperature | 60°C to Reflux | Heating is generally required.[9] Start with reflux in ethanol (~78°C). |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent. Must be monitored by TLC. [1] |
| Work-up | Neutralization (e.g., NaHCO₃, Na₂CO₃) | Neutralizes the H-X acid formed during the reaction, facilitating product precipitation or extraction.[4] |
Experimental Protocol: Synthesis of this compound
This is a representative protocol and should be adapted and optimized based on your specific experimental observations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and pyridine-3-carbothioamide (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (sufficient to create a stirrable slurry, typically 5-10 mL per mmol of the limiting reagent).
-
Heating: Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate). Visualize spots using a UV lamp (254 nm). The reaction is complete when the 2-bromoacetophenone spot is no longer visible.
-
Cooling & Work-up: Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form. Pour the cooled reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (approx. 5 volumes relative to the reaction volume) and stir for 30 minutes.[4]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Drying & Purification: Air-dry the collected solid. If required, purify the crude product further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
References
- BenchChem (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem (2025). A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols.
- Pendiukh, V. V., et al. (n.d.).
- SynArchive (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis.
- BEPLS (2024).
- BenchChem (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
-
Li, W., et al. (2012). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 17(9), 10303–10311. [Link]
-
Forootan, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 332. [Link]
- ResearchGate (n.d.). Synthesis of 2,4‐disubstituted thiazoles.
- ResearchGate (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- Chem Help ASAP (2020).
- BenchChem (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
- Royal Society of Chemistry (2001). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
-
da Silva, G. G., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 503. [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bepls.com [bepls.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 4-Phenyl-2-(pyridin-3-yl)thiazole and its Intermediates
Welcome to the technical support center for the synthesis and purification of 4-phenyl-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
The synthesis of this compound, a molecule of interest in medicinal chemistry, typically proceeds via the Hantzsch thiazole synthesis.[1][2] This involves the condensation of an α-haloketone, specifically 2-bromo-1-phenylethanone, with a thioamide, pyridine-3-carbothioamide.[1][2] The purity of the final product is highly dependent on the purity of these intermediates. This guide will address purification strategies for both the intermediates and the final product in a comprehensive question-and-answer format.
I. Purification of Intermediates
The quality of your starting materials is paramount to a successful synthesis. Impurities in the intermediates can lead to side reactions and complex purification challenges for the final product.
A. 2-Bromo-1-phenylethanone (α-Bromoacetophenone)
This α-haloketone is a key building block. It is a lachrymator and should be handled with care in a well-ventilated fume hood.[3][4]
Q1: My synthesized 2-bromo-1-phenylethanone appears as a brownish-yellow solid. What is the cause of this discoloration and how can I purify it?
A1: The discoloration is often due to residual bromine or hydrogen bromide from the bromination of acetophenone, as well as potential side products.[3] Purification is crucial to prevent these impurities from interfering with the subsequent thiazole ring formation.
Recommended Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying solid 2-bromo-1-phenylethanone.[3][5]
Step-by-Step Methodology:
-
Solvent Selection: Ethanol or methanol are common solvents for recrystallization.[3][5][6] Petroleum ether can also be used.[3][5]
-
Dissolution: Dissolve the crude 2-bromo-1-phenylethanone in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to adsorb colored impurities. Swirl the hot solution with the charcoal for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point of pure 2-bromo-1-phenylethanone is approximately 50 °C.[4]
B. Pyridine-3-carbothioamide
This thioamide provides the nitrogen and sulfur atoms for the thiazole ring. Its purity is critical for achieving a high yield of the desired product.
Q2: I've synthesized pyridine-3-carbothioamide, and my crude product shows multiple spots on TLC. What are the likely impurities and how can I purify it?
A2: Common impurities can include unreacted starting materials such as pyridine-3-carbonitrile or side products from the thionation reaction. Recrystallization is an effective method for purification.
Recommended Purification Protocol: Recrystallization
Step-by-Step Methodology:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of pyridine carbothioamide analogs.[7]
-
Dissolution: Dissolve the crude pyridine-3-carbothioamide in a minimum amount of hot ethanol.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum.
II. Purification of this compound
The final product, this compound, is a basic compound due to the presence of the pyridine ring. This property can be exploited for its purification.
Q3: After the Hantzsch synthesis, my crude this compound is a complex mixture. What are the potential side products and what is a general purification strategy?
A3: Side products in the Hantzsch synthesis can arise from self-condensation of the α-haloketone or degradation of the thioamide.[8] Additionally, unreacted starting materials may be present. A multi-step purification strategy involving acid-base extraction followed by column chromatography or recrystallization is often necessary.
A. Acid-Base Extraction
This technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities.[9][10][11][12] The fundamental principle is that the basic pyridine nitrogen can be protonated to form a water-soluble salt, allowing it to be extracted into an aqueous acidic solution.[10][13]
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Extraction with Acid: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move into the aqueous layer.
-
Isolation of Impurities: Drain the organic layer, which contains neutral and acidic impurities. This layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated to isolate these impurities if desired.
-
Regeneration of Product: To the aqueous layer, slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out of the solution.
-
Final Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
B. Column Chromatography
For separating compounds with similar polarities, column chromatography is a powerful technique.[8][14][15]
Q4: Acid-base extraction yielded a product that is still not pure by TLC. How do I choose the right conditions for column chromatography?
A4: The key to successful column chromatography is selecting the appropriate stationary phase and mobile phase. For pyridylthiazole derivatives, normal-phase chromatography on silica gel is common.
Recommended Column Chromatography Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[15] |
| Mobile Phase | A gradient of ethyl acetate in hexanes or petroleum ether. | Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. This allows for the elution of less polar impurities first, followed by your more polar product.[8][15] |
| Sample Loading | Dry loading is preferred. | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. This powder is then loaded onto the column. Dry loading often leads to better separation.[8][15] |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Load the sample onto the top of the column using the dry loading method.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
C. Recrystallization
If the product obtained from chromatography or extraction is a solid and has a high degree of purity, recrystallization can be used as a final polishing step.
Q5: What is a suitable solvent for the final recrystallization of this compound?
A5: A mixture of ethanol and water can be an effective solvent system for the recrystallization of similar 4-phenylthiazole derivatives.[16] The optimal solvent or solvent mixture should be determined experimentally by testing the solubility of your compound in various solvents at both room temperature and elevated temperatures.
III. Troubleshooting Common Issues
Q6: I am experiencing peak tailing during HPLC analysis of my purified this compound. What is the cause and how can I fix it?
A6: Peak tailing for basic compounds like your product is often due to strong interactions between the basic pyridine nitrogen and acidic residual silanol groups on the surface of silica-based HPLC columns.[17]
Solutions to Reduce Peak Tailing:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, minimizing their interaction with your analyte.[17]
-
pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, reducing their interaction with the basic analyte.[17]
-
Use of an End-Capped Column: Employing a column where the residual silanol groups have been "end-capped" can significantly reduce peak tailing for basic compounds.
Q7: My yield after purification is very low. What are the potential reasons?
A7: Low yield can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress by TLC to ensure it has gone to completion.
-
Losses During Extraction: Ensure the pH is sufficiently acidic during the extraction step to fully protonate your product and sufficiently basic during the precipitation step to fully neutralize it. Perform multiple extractions to ensure complete transfer of the product between phases.
-
Losses During Chromatography: Choosing a mobile phase that is too polar can cause your product to elute too quickly with impurities. Conversely, a mobile phase that is not polar enough may result in your product remaining on the column.
-
Losses During Recrystallization: Using too much solvent will result in your product remaining in the solution upon cooling. Ensure you use the minimum amount of hot solvent required for dissolution.
By understanding the chemical properties of this compound and its intermediates, you can rationally design effective purification strategies to obtain a high-purity final product.
References
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. Available at: [Link]
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Acid-Base Extraction. Available at: [Link]
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Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. Available at: [Link]
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Acid–base extraction. Wikipedia. Available at: [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Application Of Acid Base Extraction In Organic Chemistry. Welcome Home Vets of NJ. Available at: [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available at: [Link]
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Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available at: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available at: [Link]
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PubMed Central. Available at: [Link]
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p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. Available at: [Link]
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2-amino-3-pyridinecarbothioamide. ChemSynthesis. Available at: [Link]
- Process for the manufacture of pyridine-3-carboxylic acid amides. Google Patents.
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Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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How to separate phenacyl bromide and acetophenone? Chemistry Stack Exchange. Available at: [Link]
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Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. Available at: [Link]
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4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. National Institutes of Health. Available at: [Link]
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2-Bromo-1-phenylethanone. ResearchGate. Available at: [Link]
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Phenacyl bromide. PubChem. Available at: [Link]
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Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
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New promising methods of synthesis of pyridinecarbothioamides. ResearchGate. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]
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Phenacyl bromide. Wikipedia. Available at: [Link]
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available at: [Link]
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Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed Central. Available at: [Link]
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Navigating the Labyrinth of Thiazole Synthesis Scale-Up: A Technical Support Guide
Welcome to the Technical Support Center for Thiazole-Based Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their thiazole synthesis from the laboratory bench to pilot plant and beyond. As a Senior Application Scientist, I have witnessed firsthand the unique challenges that emerge when scaling up these vital heterocyclic scaffolds. This resource is structured to provide not just procedural guidance, but a deep, mechanistic understanding of the "why" behind each recommendation, empowering you to troubleshoot effectively and ensure a robust, scalable process.
Part 1: Foundational Challenges in Scale-Up – FAQs
This section addresses the most frequently encountered issues during the scale-up of thiazole synthesis, particularly focusing on the widely employed Hantzsch thiazole synthesis.
Q1: My yield has dropped significantly upon moving from a 10g to a 1kg scale. What are the likely culprits?
This is a classic scale-up challenge. The drop in yield can often be attributed to a combination of factors that are less pronounced at the lab scale.
-
Mass and Heat Transfer Limitations: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts and degradation of starting materials or the desired product. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Many thiazole syntheses, particularly the initial S-alkylation step in the Hantzsch reaction, are exothermic.[1] An uncontrolled exotherm can lead to a runaway reaction, significantly reducing yield and posing a serious safety hazard.[2][3][4]
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide that were negligible at a small scale can have a magnified impact at a larger scale, acting as catalysts for side reactions or inhibitors of the main reaction.
-
Extended Reaction Times: What might be a 2-hour reaction at the lab scale could be significantly longer in a large reactor due to slower heating and cooling rates and less efficient mixing. Prolonged exposure to heat can lead to product degradation.
Q2: I'm observing a new, persistent impurity in my large-scale batches that I didn't see on the bench. How do I identify and control it?
Impurity profiling is a critical aspect of process development and scale-up.[5][6][7][8][]
-
Identification: The first step is to characterize the impurity. Techniques such as LC-MS, GC-MS, and high-field NMR are invaluable for structure elucidation.
-
Common Sources of Impurities in Thiazole Synthesis:
-
Over-alkylation or Di-alkylation Products: Especially if the thioamide has multiple nucleophilic sites.
-
Unreacted Starting Materials: A common issue if the reaction does not go to completion.
-
Byproducts from Side Reactions: Such as the formation of isomeric thiazoles or condensation byproducts.
-
Degradation Products: Resulting from excessive heat or prolonged reaction times.
-
-
Control Strategies:
-
Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the thioamide can sometimes drive the reaction to completion and minimize unreacted α-haloketone.
-
Temperature Control: Implement robust temperature control to prevent exotherms and minimize degradation.
-
Order of Addition: The way you add your reagents can significantly impact the impurity profile. For instance, adding the α-haloketone slowly to a heated solution of the thioamide can help to control the exotherm and minimize side reactions.
-
Q3: My product is difficult to purify at the kilogram scale. Column chromatography is not a viable option. What are my alternatives?
Large-scale purification requires a shift in mindset from chromatographic methods to crystallization-based purification.[10][11]
-
Crystallization: This is the most common and cost-effective method for purifying APIs and intermediates at an industrial scale.[10] The development of a robust crystallization process is crucial and involves:
-
Solvent Screening: Identifying a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Controlling Supersaturation: This can be achieved through cooling, anti-solvent addition, or evaporation. The rate of generating supersaturation will influence crystal size and purity.
-
Seeding: Introducing a small amount of the pure crystalline product to a supersaturated solution to control the crystal form (polymorphism) and particle size distribution.[10]
-
-
Polymorphism: Thiazole-based compounds can often exist in multiple crystalline forms (polymorphs), each with different physical properties such as solubility and stability.[2][12] It is critical to identify and control the desired polymorph throughout the process to ensure consistent product quality.
Part 2: Troubleshooting Guides for Specific Scenarios
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of thiazole synthesis.
Scenario 1: Runaway Reaction during Hantzsch Synthesis
Problem: During the addition of the α-bromoacetophenone to the thioamide in ethanol, the reactor temperature increased rapidly and uncontrollably, leading to a pressure build-up and loss of the batch.
Root Cause Analysis: The initial S-alkylation step of the Hantzsch synthesis is often highly exothermic.[1][4] At a large scale, the reduced surface-area-to-volume ratio hinders efficient heat removal, leading to a thermal runaway.[1]
Troubleshooting and Prevention:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Semi-Batch Process: Instead of adding all reactants at once, implement a semi-batch process where the α-haloketone is added slowly and controllably to the thioamide solution. The addition rate should be tied to the cooling capacity of the reactor to ensure the temperature remains within a safe operating range.
-
Solvent Selection: Consider using a higher-boiling solvent to provide a larger temperature window for the reaction. However, ensure the product is stable at the higher temperature.
-
Emergency Planning: Have a documented and tested emergency plan in place, which may include a quench system to rapidly cool the reaction in the event of a runaway.
Scenario 2: Poorly Filtering Solid and Inconsistent Crystal Form
Problem: The final thiazole product precipitates as a fine, poorly filtering solid. The crystal form is inconsistent between batches, leading to variable bulk density and dissolution rates.
Root Cause Analysis: Uncontrolled crystallization is likely occurring, leading to rapid nucleation and the formation of small particles. The inconsistency in crystal form points to a lack of control over polymorphism.[2][12]
Troubleshooting and Optimization of Crystallization:
-
Develop a Seeding Protocol:
-
Prepare a Seed Slurry: Mill a small amount of the desired polymorph of the pure product and suspend it in an anti-solvent.
-
Controlled Supersaturation: Cool the batch solution to a temperature where it is just supersaturated.
-
Add Seed Slurry: Add the seed slurry to the batch.
-
Controlled Cooling/Anti-solvent Addition: Continue to cool the batch or add anti-solvent at a controlled rate to allow for crystal growth rather than new nucleation.
-
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools to gain a better understanding and control of the crystallization process.[11][13][14]
-
Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of the solute in the solution and determine the point of supersaturation.
-
Part 3: Data-Driven Process Optimization
Table 1: Solvent Selection for Scale-Up of Thiazole Synthesis
| Solvent | Boiling Point (°C) | Key Considerations for Scale-Up |
| Ethanol | 78 | Good general-purpose solvent, but its low boiling point may be a limitation for controlling exotherms in large reactors. |
| Isopropanol | 82 | Similar to ethanol, but slightly higher boiling point. |
| Toluene | 111 | Higher boiling point provides a better safety margin for exothermic reactions. Good for azeotropic removal of water if needed. Potential for product to oil out. |
| Acetonitrile | 82 | Good solvent for many thiazole syntheses, but can be more expensive and has toxicity concerns that need to be managed at scale. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point and excellent solvating power, but can be difficult to remove and has significant toxicity concerns. Often avoided in late-stage process development. |
Table 2: Typical Process Parameters: Lab vs. Pilot Plant for Hantzsch Synthesis
| Parameter | Laboratory Scale (100 mL flask) | Pilot Plant Scale (100 L reactor) | Rationale for Change |
| Reactant Addition | All at once or rapid addition | Slow, controlled addition over 2-4 hours | To manage the exotherm and prevent localized high concentrations. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Precise and uniform temperature control is critical for safety and reproducibility. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design | To ensure adequate mixing and heat transfer in the larger volume. |
| Work-up | Extraction with separatory funnel | Liquid-liquid extraction in the reactor or a dedicated extraction vessel | To handle the larger volumes safely and efficiently. |
| Isolation | Filtration on a Büchner funnel | Centrifuge or filter-dryer | To handle the larger quantity of solid product and improve drying efficiency. |
Part 4: Visualizing Workflows and Mechanisms
Diagram 1: Hantzsch Thiazole Synthesis Workflow for Scale-Up
Caption: A decision tree for troubleshooting low yield in thiazole synthesis scale-up.
Part 5: Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of a Generic 2-Amino-4-Arylthiazole
Safety Note: This is a generalized protocol and must be adapted and fully risk-assessed for your specific compound and equipment. The Hantzsch reaction can be highly exothermic.
-
Reactor Setup:
-
Ensure a clean and dry 100 L glass-lined reactor equipped with an overhead stirrer, temperature probe, condenser, and a port for controlled liquid addition is available.
-
The reactor should be connected to a heating/cooling system capable of precise temperature control.
-
-
Reaction:
-
Charge the reactor with the aryl thioamide (1.0 eq) and ethanol (10 L/kg of thioamide).
-
Begin agitation and heat the mixture to 50-60 °C.
-
In a separate vessel, dissolve the α-bromoarylketone (0.98 eq) in ethanol (5 L/kg of α-bromoarylketone).
-
Slowly add the α-bromoarylketone solution to the reactor over 2-4 hours, maintaining the internal temperature between 55-65 °C. The addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, maintain the reaction mixture at 60-70 °C for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add a 10% aqueous solution of sodium carbonate to adjust the pH to 7-8. This will neutralize the HBr byproduct and precipitate the free base of the product.
-
Stir the resulting slurry for 1-2 hours at 20-25 °C.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the filter cake with a mixture of ethanol and water, followed by water.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Protocol 2: Recrystallization of a 2-Amino-4-Arylthiazole (Kilogram Scale)
-
Reactor Setup:
-
Use a clean and dry reactor suitable for handling flammable solvents.
-
-
Dissolution:
-
Charge the crude, dry product to the reactor.
-
Add a suitable solvent (e.g., isopropanol, ~15 L/kg of crude product).
-
Heat the mixture to reflux with agitation until all the solid has dissolved.
-
-
Controlled Crystallization:
-
Cool the solution to a temperature where it is slightly supersaturated (this will need to be determined experimentally).
-
If a seeding protocol has been developed, add the seed slurry at this point.
-
Cool the mixture slowly and controllably to 0-5 °C over 4-6 hours.
-
Hold the slurry at 0-5 °C for 2-4 hours to maximize the yield.
-
-
Isolation and Drying:
-
Isolate the purified product by centrifugation or filtration.
-
Wash the filter cake with cold isopropanol.
-
Dry the final product in a vacuum oven at 50-60 °C.
-
References
-
Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem? Retrieved from [Link]
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Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis process of thiazole medical intermediate. Eureka. Retrieved from [Link]
- International Journal of Creative Research Thoughts. (2021).
- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
- Guiry, K. P., Kelleher, J. M., Lawrence, S. E., McAuliffe, M. T., Moynihan, H. A., & Ryan, A. L. (2007). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 550–555.
- Vats, N., Dahiya, L., Narang, R., Kumar, R., Sharma, D., & Rana, A. C. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 1-22.
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., Al-Ghamdi, M. A., & Al-Obaid, A. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1592.
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Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
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International Journal on Science and Technology. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. Retrieved from [Link]
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- Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A REVIEW ON IMPURITY PROFILING. EJBPS.
- Mc Donnell, C. (2009, October 6).
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- Mc Donnell, C. (2009, September 22). Development and Scale up in API Manufacture (Part1). [PowerPoint slides].
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Bentham Science Publishers. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
- Al-Ghorbani, M., Chebil, A., Al-Farhan, K., & Al-Omair, M. A. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
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ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
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MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Thesis Template. (n.d.).
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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ResearchGate. (n.d.). Thiazole Synthesis. Retrieved from [Link]
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refining protocols for the biological evaluation of hydrophobic thiazole derivatives
As a Senior Application Scientist, I've frequently guided researchers through the nuances of evaluating challenging compounds. Hydrophobic thiazole derivatives, while promising for their diverse pharmacological activities, present a unique set of obstacles in biological assays, primarily due to their poor aqueous solubility.[1][2][3][4] This guide is structured to address the most common and critical issues you will face, moving from foundational solubility challenges to the refinement of specific biological assays and data interpretation. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and generate reliable, reproducible data.
Section 1: Mastering Solubility: The First and Most Critical Hurdle
The most significant challenge in the preclinical evaluation of hydrophobic compounds is ensuring they remain in a soluble, monomeric state within your aqueous assay environment.[5][6][7][8] Compound precipitation or aggregation can lead to drastically underestimated potency, poor reproducibility, and false-positive results.[7][8]
Q1: What is the first step I should take to solubilize my hydrophobic thiazole derivative for an in vitro assay?
A: The most direct approach is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then serially diluted into your aqueous assay medium.
Expertise & Rationale: The principle is to dissolve the compound in a solvent where it is highly soluble and then introduce it to the aqueous system at a final concentration where it remains in solution, below its kinetic solubility limit. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power for a wide range of organic molecules and its general acceptance in cell-based assays at low final concentrations.[6][9]
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select Co-Solvent: Start with 100% cell culture-grade DMSO.
-
Prepare Stock: Weigh the desired amount of your thiazole derivative in a sterile, appropriate tube (e.g., glass or polypropylene). Add the required volume of 100% DMSO to achieve a high-concentration stock, typically between 10-30 mM.
-
Ensure Complete Dissolution: Vortex vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Serial Dilution: For your assay, perform serial dilutions of the stock solution in your final assay buffer or cell culture medium. It is critical to ensure the final concentration of the co-solvent remains below cytotoxic levels.
Data Presentation: Recommended Co-solvent Concentrations
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Key Considerations |
| DMSO | 10–30 mM | < 0.5% | Can induce cellular stress, differentiation, or interfere with some enzymes at higher concentrations.[8][9] |
| Ethanol | 10–30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[9][10] |
Trustworthiness: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the co-solvent used in your compound dilutions to ensure that any observed biological effect is due to your compound and not the solvent itself.
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A: This is a common problem indicating that the compound's solubility limit in the final medium is being exceeded. When simple co-solvents fail, you must move to more advanced formulation strategies.
Expertise & Rationale: The goal of advanced formulation is to create a stable dispersion of the hydrophobic drug in the aqueous medium. This is achieved by encapsulating the drug in carrier molecules or lipid-based systems, effectively shielding it from the aqueous environment.[11][12]
Workflow: Selecting a Solubilization Strategy
Below is a decision-making workflow to guide your choice of an appropriate solubilization method when co-solvents are insufficient.
Caption: General workflow for a cell-based cytotoxicity assay.
Data Presentation: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Potential Issues with Hydrophobic Compounds |
| MTT / XTT | Metabolic activity (Tetrazolium reduction) [13] | Inexpensive, well-established | Interference from reducing compounds; formazan crystals may be difficult to solubilize. [13] |
| LDH Release | Membrane integrity (Lactate Dehydrogenase release) [14] | Measures cell death directly | Less sensitive for cytostatic effects; potential for serum LDH interference. |
| Real-Time (e.g., CellTox™ Green) | Membrane integrity (Impermeant DNA dye) [14] | Real-time kinetic data, easily multiplexed | High compound fluorescence can interfere with the signal. |
| ATP-Based (e.g., CellTiter-Glo®) | Metabolic activity (ATP quantification) | High sensitivity, simple protocol | Compound may inhibit luciferase enzyme. |
Trustworthiness & Self-Validation: To ensure your results are valid, consider running two assays based on different principles in parallel (e.g., an LDH release assay for membrane integrity and an ATP-based assay for metabolic health). [15]Concordant results from orthogonal assays provide strong evidence that the observed cytotoxicity is real and not an artifact.
Section 3: Troubleshooting Assay Artefacts
Hydrophobic compounds are notorious for causing non-specific effects that can be misinterpreted as genuine biological activity.
Q4: My thiazole derivative shows activity in multiple, unrelated screening assays. Could this be an artefact?
A: Yes, this is a classic red flag for a "promiscuous inhibitor" or "frequent hitter." This behavior is often caused by the formation of colloidal aggregates at higher concentrations. [16] Expertise & Rationale: Above a certain concentration (the critical aggregation concentration), hydrophobic molecules can self-assemble into colloidal particles in aqueous solution. These aggregates can non-specifically adsorb and denature proteins, leading to enzyme inhibition that is not due to specific binding at an active site. [16][17]This is a major source of false positives in early drug discovery.
Mechanism: Promiscuous Inhibition by Aggregation
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
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- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 4-Phenyl-2-(pyridin-3-yl)thiazole for Specific Cancer Cells
Welcome to the technical support guide for researchers focused on optimizing the therapeutic window of 4-phenyl-2-(pyridin-3-yl)thiazole and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of improving cancer cell-specific cytotoxicity. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the core compound and the strategic imperatives for enhancing its selectivity.
Q1: What is this compound and why is it a compound of interest in oncology?
A1: this compound is a heterocyclic small molecule. The thiazole ring is a versatile scaffold in medicinal chemistry, and many thiazole derivatives have been investigated for their anticancer properties.[1][2] Compounds with this core structure have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms like the inhibition of protein kinases, interference with cell signaling pathways, or induction of apoptosis.[3][4][5] Its appeal lies in the "tunability" of the scaffold, allowing for chemical modifications to improve potency and selectivity.[6][7]
Q2: What is "selectivity" in the context of cancer therapy, and why is it a primary challenge?
A2: Selectivity refers to a drug's ability to preferentially affect cancer cells while sparing healthy, non-malignant cells. The ratio of a compound's toxicity against normal cells versus cancer cells is often expressed as the Selectivity Index (SI). A high SI is desirable. The primary challenge with many traditional chemotherapeutics is their lack of selectivity, which leads to significant side effects because they target any rapidly dividing cell, including those in the bone marrow and gastrointestinal tract.[8] Enhancing selectivity is crucial for creating safer and more effective treatments. The complexity of cancer, including tumor heterogeneity and the presence of shared targets on healthy tissues, makes achieving high selectivity a formidable task.[9][10][11]
Q3: What are the main strategic avenues for enhancing the selectivity of a compound like this compound?
A3: There are three principal strategies that researchers commonly employ:
-
Structural Modification: This involves altering the chemical structure of the parent compound to exploit subtle differences between cancer and normal cells. For instance, adding specific functional groups can increase binding affinity to a protein that is overexpressed or mutated only in cancer cells.[12]
-
Prodrug Strategies: A prodrug is an inactive or less active form of the drug that is metabolically converted to the active form within the body.[13] Selectivity is achieved by designing the prodrug to be activated by conditions or enzymes unique to the tumor microenvironment (TME), such as hypoxia, low pH, or specific enzymes like matrix metalloproteinases (MMPs).[14][15][16]
-
Targeted Delivery Systems: This approach involves encapsulating the drug within a nanocarrier, such as a liposome or nanoparticle.[17][18][19] These carriers can be decorated with targeting moieties (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on the surface of cancer cells, leading to preferential drug accumulation at the tumor site.[20][21][22][23]
Part 2: Troubleshooting Guide for Selectivity Enhancement
This section is designed to address specific experimental roadblocks in a question-and-answer format.
Q: My new this compound derivative shows high potency but kills healthy cells at similar concentrations (Low Selectivity Index). What are the likely causes and how do I troubleshoot this?
A: This is a common and critical issue. A low Selectivity Index (SI) suggests that the compound's mechanism of action does not sufficiently differentiate between malignant and non-malignant cells. Let's break down the potential causes and solutions.
Possible Cause 1: Off-Target Cytotoxicity
The compound may be hitting one or more unintended targets that are essential for the survival of both healthy and cancerous cells. Many potent anticancer agents, especially kinase inhibitors, are known to be promiscuous, leading to off-target effects.[24]
Troubleshooting Protocol: Assess Off-Target Effects
-
Kinase Profiling: If you hypothesize that your compound is a kinase inhibitor, perform a broad-panel kinase screen (available through commercial vendors). This will reveal its activity against hundreds of different kinases, identifying potential off-target interactions.
-
Target Validation: Once potential primary and off-targets are identified, use techniques like siRNA or CRISPR/Cas9 to knock down the expression of these targets in your cancer and healthy cell lines. If knocking down a specific target mimics the cytotoxic effect of your compound, it provides strong evidence that it is a true on-target effect.
-
Competitive Binding Assays: Perform assays to confirm that your compound directly binds to the intended target protein and determine its binding affinity (Kd).
Possible Cause 2: Non-Specific Cellular Uptake
Highly lipophilic compounds can non-specifically intercalate into cell membranes, leading to membrane disruption and general cytotoxicity that is independent of a specific molecular target.
Troubleshooting Protocol: Evaluate Physicochemical Properties and Uptake
-
Assess Lipophilicity: Calculate the LogP (partition coefficient) of your derivative. High LogP values (>5) can be a red flag for non-specific toxicity.
-
Modify Compound Structure: Synthesize analogs with increased hydrophilicity to reduce non-specific membrane interactions. This could involve adding polar groups like hydroxyl (-OH) or carboxyl (-COOH) moieties, provided they do not abrogate the desired activity.
-
Cellular Uptake Studies: Use techniques like High-Performance Liquid Chromatography (HPLC) or a fluorescently tagged version of your compound to quantify its accumulation in cancer cells versus healthy cells over time. Unequal accumulation can contribute to selectivity.
Workflow for Troubleshooting Low Selectivity
Caption: Workflow for diagnosing and addressing low selectivity.
Q: I've designed a prodrug of my thiazole derivative that should be activated by enzymes overexpressed in my target cancer cells, but it shows no activity. What went wrong?
A: This indicates a failure in the activation step of the prodrug. The designed cleavage mechanism is not functioning as intended in the cellular environment.
Possible Cause 1: Incorrect Enzyme/Condition Assumption
The target enzyme may not be as overexpressed or as active in your specific cancer cell line as literature suggests, or the intracellular conditions (e.g., pH, redox potential) may not be suitable for the cleavage reaction.
Troubleshooting Protocol: Validate the Activation Mechanism
-
Confirm Biomarker Expression: Use Western Blot or qPCR to quantify the expression level of the target activating enzyme in your specific cancer cell line versus the control healthy cell line. Biomarker-driven approaches are key to success.[25][26][27][28][29]
-
In Vitro Cleavage Assay:
-
Incubate your prodrug with the purified target enzyme in a cell-free system. Monitor the reaction over time using HPLC or Mass Spectrometry to see if the active drug is released.
-
Alternatively, incubate the prodrug with cell lysates from both the cancer and healthy cell lines. A higher rate of conversion in the cancer cell lysate would validate your strategy.
-
-
Re-evaluate Linker Chemistry: If cleavage is inefficient, the linker connecting the promoiety to the active drug may be too stable. Consider synthesizing derivatives with more labile linkers or linkers that respond to different TME triggers, such as mild acidity or hypoxia.[15][16]
Possible Cause 2: Poor Cellular Permeability of the Prodrug
The prodrug itself must be able to enter the cell to be activated. The addition of the promoiety might have altered the physicochemical properties of the compound, hindering its ability to cross the cell membrane.
Troubleshooting Protocol: Assess Prodrug Permeability
-
PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a quick, cell-free method to predict passive membrane transport.
-
Cellular Accumulation Studies: Treat cells with the prodrug and, after a set time, lyse the cells and measure the intracellular concentration of the uncleaved prodrug using LC-MS. Compare this to the uptake of the original parent drug.
Conceptual Prodrug Activation Pathway
Caption: Idealized pathway for a tumor-activated prodrug.
Part 3: Key Experimental Protocols & Data Presentation
To ensure reproducibility and reliability, follow these standardized protocols.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound required to inhibit the metabolic activity of cells by 50% (IC50), a measure of cytotoxicity.
Materials:
-
Cancer cell line(s) of interest
-
Non-cancerous control cell line (e.g., HEK293T, L929 mouse fibroblasts[30])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability) = (Abs_treated / Abs_untreated) * 100.
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation: Summarizing Selectivity
Organize your cytotoxicity data in a clear table to easily compare potency and calculate the Selectivity Index (SI). The SI is a critical metric for evaluating selectivity.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for the cancer cell line.
| Compound | Target Cell Line (e.g., A549 - Lung Cancer)[30] IC50 (µM) | Control Cell Line (e.g., L929 - Fibroblast)[30] IC50 (µM) | Selectivity Index (SI) |
| Parent Compound | 5.2 | 15.6 | 3.0 |
| Derivative 1A | 2.1 | 44.1 | 21.0 |
| Derivative 1B | 8.9 | 12.5 | 1.4 |
| Cisplatin (Control) | 12.6 | - | - |
This is example data. Your results will vary.
References
- Small-molecule delivery by nanoparticles for anticancer therapy.Trends in Molecular Medicine.
- Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy.Progress in Drug Research.
- Leading prodrug strategies for targeted and specific release.Taylor & Francis Online.
- Strategies for Enzyme/Prodrug Cancer Therapy.AACR Journals.
- Prodrug str
- Nanoparticles for Therapeutic Cargos — Small Molecule Drugs.CD Bioparticles.
- Strategies for the development of stimuli-responsive small molecule prodrugs for cancer tre
- Nanoparticles-Based Small Molecule Drugs Delivery.CD Bioparticles.
- Small-molecule delivery by nanoparticles for anticancer therapy.PMC - PubMed Central.
- Small-molecule delivery by nanoparticles for anticancer therapy.
- A review of current nanoparticle and targeting moieties for the delivery of cancer therapeutics.PMC - NIH.
- Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents.PMC - PubMed Central.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.PMC - NIH.
- Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy.PMC.
- Challenges in Cancer Molecular Targets and Therapeutics.PMC - NIH.
- Combine and conquer: challenges for targeted therapy combin
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.Taylor & Francis Online.
- Strategies to boost antibody selectivity in oncology.PubMed.
- Receptor-Targeted Nanomedicine for Cancer Therapy.MDPI.
- Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance.MDPI.
- Overcoming the challenges faced with cellular therapies in solid tumors.VJOncology.
- Challenges in targeting cancer metabolism for cancer therapy.PMC - NIH.
- Cancer targeted therapeutics: from molecules to drug delivery vehicles.PMC - NIH.
- Cell and gene therapy – from science fiction to the hospital ward.Karolinska Institutet.
- Biomarkers dramatically improve success rates of new cancer drugs: study.University of Toronto Mississauga.
- Examples of commonly used targeting moiety.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.PubMed.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.PMC - NIH.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Biomarker Testing for Cancer Tre
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.NIH.
- Biomarkers in oncology drug development.PMC - PubMed Central.
- Personalized Medicine: Identifying the Appropriate Patient Through Biomarkers in Oncology.PMC.
- Role of Biomarkers in Cancer Drug Development: A Mini Review.Texila Journal.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.ACS Omega.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.MDPI.
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.Preprints.org.
- This compound - CID 701015.PubChem - NIH.
- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.AIP Publishing.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.NIH.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.MDPI.
- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Deriv
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
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- 10. Strategies to boost antibody selectivity in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in targeting cancer metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pharmacokinetic Properties of 4-phenyl-2-(pyridin-3-yl)thiazole
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for modifying the 4-phenyl-2-(pyridin-3-yl)thiazole scaffold to enhance its pharmacokinetic (PK) profile. The information herein is synthesized from established medicinal chemistry principles and field-proven strategies to address common challenges in drug discovery.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experimental work with this compound and its analogs. The Q&A format is designed for quick reference and problem-solving.
Initial Assessment & Common Problems
Question 1: My lead compound, this compound, shows good in vitro potency but has poor oral bioavailability in preclinical studies. What are the likely causes?
Answer: Poor oral bioavailability for a potent compound like this compound often stems from two primary issues: poor aqueous solubility and/or high first-pass metabolism.[1][2]
-
Solubility: The planar, aromatic nature of both the phenyl and pyridine rings can lead to strong crystal lattice energy and low aqueous solubility.[3] PubChem lists the experimental aqueous solubility of the parent compound as low.[4] Poor solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[5][6]
-
Metabolism: Aromatic rings, such as the phenyl group, are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, a primary driver of first-pass metabolism.[7] This can lead to rapid clearance of the drug before it reaches systemic circulation. The thiazole ring itself can also be a site of metabolic transformation.[8]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor bioavailability.
Improving Aqueous Solubility
Question 2: How can I systematically improve the aqueous solubility of my this compound series?
Answer: Improving aqueous solubility often involves disrupting the molecule's planarity and crystal packing or introducing polar functional groups.[3][6]
Strategies to Enhance Solubility:
| Strategy | Rationale | Example Modification |
| Introduce Polar Groups | Increases hydrogen bonding potential with water.[6] | Add hydroxyl (-OH), amine (-NH2), or small polar groups to the phenyl or pyridine ring. |
| Disrupt Planarity | Reduces crystal lattice energy, making it easier for water to solvate the molecule.[3] | Replace the flat phenyl ring with a non-planar bioisostere like bicyclo[1.1.1]pentane (BCP).[9] |
| Introduce Ionizable Groups | At physiological pH, these groups will be charged, significantly increasing water solubility.[2][10] | Incorporate a basic amine (e.g., morpholine, piperazine) or an acidic group (e.g., carboxylic acid). |
| Heteroatom Substitution | Replacing a carbon in an aromatic ring with a nitrogen (e.g., phenyl to pyridyl) can improve solubility by introducing a hydrogen bond acceptor.[6][11] |
Experimental Protocol: Kinetic Solubility Assay
A high-throughput kinetic solubility assay is a crucial first step to quickly assess the impact of your modifications.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of your test compounds in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add your DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid co-solvency effects.[5]
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation to reach equilibrium.
-
Analysis: Analyze the supernatants for the concentration of the dissolved compound using a suitable method like HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is its kinetic solubility.
Enhancing Metabolic Stability
Question 3: My compound is rapidly cleared in liver microsome assays. What are the most effective strategies to improve its metabolic stability?
Answer: High clearance in human liver microsome (HLM) assays points to metabolic liabilities, often due to CYP-mediated oxidation.[12] The key is to identify and block these "metabolic soft spots."
Strategies for Improving Metabolic Stability:
-
Blocking Metabolic Sites: Unsubstituted phenyl rings are prone to para-hydroxylation.[7] Introducing a metabolically stable group, such as a fluorine or chlorine atom, at the para-position of the phenyl ring can block this pathway.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can significantly improve stability.[7][13] For instance, replacing the phenyl ring with a less metabolically active heterocycle or a saturated ring system can be effective.[9][14]
-
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to the phenyl ring can deactivate it towards oxidative metabolism.[1]
Workflow for Improving Metabolic Stability:
Caption: Workflow for addressing metabolic instability.
Part 2: Bioisosteric Replacement Strategies
Bioisosterism is a powerful tool in medicinal chemistry for optimizing physicochemical and pharmacokinetic properties while maintaining or improving biological activity.[15]
Phenyl Ring Bioisosteres
The phenyl group is a common site for metabolic attack.[7][9] Its replacement can lead to improved metabolic stability and solubility.[13]
Common Phenyl Bioisosteres:
| Bioisostere | Key Advantages |
| Pyridyl/Pyrimidinyl | Can improve solubility and introduce hydrogen bonding interactions.[11] |
| Bicyclo[1.1.1]pentane (BCP) | Non-planar, improves solubility by disrupting crystal packing, and is metabolically more stable.[9] |
| Cubane | Provides a three-dimensional scaffold, enhancing sp3 character and often improving solubility.[9] |
| Fluorinated Phenyl Rings | Can block sites of metabolism and alter electronic properties. |
Pyridine Ring Bioisosteres
The pyridine ring provides a key hydrogen bond acceptor. Modifications here should aim to preserve this interaction while potentially improving other properties.
Potential Pyridine Bioisosteres:
| Bioisostere | Rationale |
| Other Nitrogen Heterocycles | Pyrimidine, pyrazine, or pyridazine can modulate basicity and polarity. |
| Difluoromethylpyridine | Can act as a bioisostere for pyridine-N-oxide, potentially improving metabolic stability.[16][17] |
| 3-Azabicyclo[3.1.1]heptane | A saturated, non-aromatic bioisostere that can mimic the geometry of a 3,5-disubstituted pyridine.[18] |
Part 3: Experimental Protocols
Protocol: Synthesis of a para-Fluoro Analog
This protocol outlines a representative synthesis to block a potential metabolic "soft spot" on the phenyl ring.
Objective: To synthesize 4-(4-fluorophenyl)-2-(pyridin-3-yl)thiazole.
Reaction Scheme:
(4-Fluorophenyl)ethanone + Pyridine-3-carbothioamide --(Hantzsch Thiazole Synthesis)--> 4-(4-fluorophenyl)-2-(pyridin-3-yl)thiazole
-
Thioamide Formation: React pyridine-3-carbonitrile with sodium hydrosulfide in ethanol to generate pyridine-3-carbothioamide.
-
Halogenation of Ketone: React 4-fluoroacetophenone with a brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(4-fluorophenyl)ethanone.
-
Hantzsch Cyclization: React the 2-bromo-1-(4-fluorophenyl)ethanone with pyridine-3-carbothioamide in a suitable solvent like ethanol under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture, neutralize if necessary, and extract the product. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Reagent Preparation:
-
Prepare a 1 mg/mL suspension of HLM in a phosphate buffer (pH 7.4).
-
Prepare a 1 µM solution of the test compound in the same buffer.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the mixture of HLM and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line gives the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
References
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
- Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimiz
- Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
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Technical Support Center: Troubleshooting the Instability of 4-phenyl-2-(pyridin-3-yl)thiazole in Solution
Prepared by the Office of the Senior Application Scientist
Welcome, researchers. This guide is designed to serve as a dedicated resource for addressing the common yet challenging issue of solution-state instability of 4-phenyl-2-(pyridin-3-yl)thiazole. As a molecule combining the aromatic systems of both pyridine and thiazole, its reactivity profile is complex. This document provides in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
Section 1: Core Principles of Instability
The structure of this compound contains two key heterocyclic rings: a pyridine ring and a thiazole ring.[1] Both moieties contribute to its biological activity and, unfortunately, to its potential degradation pathways. The π-electron systems in these rings make the molecule susceptible to photodegradation, while the heteroatoms (nitrogen and sulfur) are potential sites for oxidation and pH-dependent reactions.[2][3]
Understanding the primary drivers of instability is the first step toward mitigating them. The main factors you will encounter are light, pH, and oxygen.
Caption: Key environmental factors leading to distinct degradation pathways.
Section 2: Troubleshooting Guide
This section is formatted as a direct response to common issues observed during experimentation.
Issue 1: My compound concentration is decreasing in my stock solution, even when stored in the dark at 4°C. What is the likely cause?
Answer: When photodegradation is ruled out, the primary suspects are hydrolysis and oxidation .
-
Causality - Hydrolysis: The thiazole ring, while aromatic, can be susceptible to hydrolysis under certain conditions, particularly in weakly acidic aqueous solutions (pH 3-5).[4] This process can lead to the opening of the thiazole ring. If your buffer or solvent contains even trace amounts of acid, this pathway can be initiated.
-
Causality - Oxidation: The pyridine nitrogen and thiazole sulfur atoms are potential sites for oxidation.[2][5] This can occur due to dissolved atmospheric oxygen or, more commonly, from peroxide impurities in solvents like THF or dioxane. Some organic solvents, if not stored properly, can accumulate peroxides that will actively degrade your compound.
Solutions:
-
Solvent Purity: Use high-purity, anhydrous-grade solvents from a freshly opened bottle. If using solvents prone to peroxide formation (e.g., ethers, THF), test for peroxides before use.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes. Prepare the solution and store the vial under an inert atmosphere.
-
pH Control: If using a buffer, ensure it is within a stable range, typically neutral to slightly alkaline (pH 7-8), to minimize acid-catalyzed hydrolysis.[6] Avoid acidic buffers unless required for an assay, and if so, prepare the solution immediately before use.
Issue 2: I'm observing a rapid loss of my parent compound and the appearance of one or more new peaks in my LC-MS/HPLC analysis. This seems to happen very quickly when the sample is on the benchtop.
Answer: This is a classic sign of photodegradation .
-
Causality - Photodegradation: Both pyridine and substituted thiazole rings can absorb UV and even visible light.[7][8] This absorption can excite the molecule to a higher energy state, making it highly reactive. A common mechanism involves a reaction with singlet oxygen, leading to a cycloaddition reaction that results in an unstable peroxide intermediate, which then rearranges and cleaves the thiazole ring.[8] Studies have shown that pyridine itself degrades under UV irradiation to form various products, including hydroxylated species and carboxylic acids.[9][10]
Solutions:
-
Light Protection (Mandatory):
-
Always use amber glass vials or tubes for preparing and storing solutions.
-
Wrap vials and containers in aluminum foil for extra protection.
-
Minimize exposure to ambient lab lighting. Work in a dimly lit area or under yellow/red safety lights when handling the compound.
-
-
Autosampler Conditions: If using an HPLC or other instrument with an autosampler, ensure the sample tray is cooled (e.g., 4°C) and shielded from light. Many modern instruments have covers, but older models may require you to fashion a light-blocking shield.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation. Avoid letting samples sit on the benchtop or in an autosampler for extended periods.
Issue 3: My experimental results are inconsistent from day to day, even when I follow the same protocol.
Answer: Inconsistency often points to subtle, uncontrolled variables in solution preparation and handling. A standardized workflow is critical.
-
Causality: Minor variations in solvent source, exposure time to light/air, or the age of the stock solution can lead to significant differences in the concentration of the active compound.
Solution: Adopt a Standardized Workflow Implement a strict, reproducible workflow for every experiment. This creates a self-validating system where deviations from expected results can be more easily traced to a specific step.
Caption: A standardized workflow for preparing and using solutions.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the absolute best way to prepare and store a stock solution of this compound?
-
A1: For maximum stability, we recommend preparing a high-concentration stock (e.g., 10-20 mM) in anhydrous, antioxidant-grade DMSO or DMF. Use a brand new bottle of solvent. Weigh the solid in a low-light environment. Dissolve in an amber glass vial with a PTFE-lined cap. Purge the headspace with argon or nitrogen before sealing. Store at -80°C. For daily use, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
-
Q2: Are there any solvents I should absolutely avoid?
-
A2: Avoid chlorinated solvents (DCM, chloroform) for long-term storage as they can generate acidic impurities. Be extremely cautious with ethers like THF and dioxane unless you can verify they are free of peroxides. Protic solvents like methanol and ethanol may be acceptable for immediate use in assays but are generally less ideal for long-term storage due to the potential for solvolysis. Water-based buffers should only be used for final working solutions and used immediately.[11]
-
-
Q3: How can I perform a quick quality control check on my solution before a critical experiment?
-
A3: Run a quick analytical HPLC or LC-MS analysis. Inject a small amount of your working solution. Compare the peak area of the parent compound to a freshly prepared standard or a historical reference. The appearance of new peaks, especially those at earlier retention times (often more polar degradation products), is a clear red flag.
-
-
Q4: Is there a known "safe" pH range for this compound in aqueous media?
-
A4: While comprehensive studies on this specific molecule are not widely published, based on the chemistry of its constituent rings, a neutral to slightly alkaline range of pH 7.0 to 8.0 is predicted to be most stable.[6][12] Strongly acidic conditions (pH < 4) risk protonating the pyridine ring and promoting thiazole hydrolysis[4][13], while strongly basic conditions (pH > 9) could potentially lead to other degradation pathways. This should be experimentally verified for your specific buffer system.
-
Section 4: Protocols and Methodologies
Protocol 4.1: Recommended Protocol for Preparation and Handling of Stock Solutions
-
Preparation: Work in a fume hood with ambient lights turned off or dimmed. Use a red safety light if available.
-
Solvent Selection: Select a high-purity, anhydrous solvent (e.g., DMSO). Use a sealed bottle, preferably fresh.
-
Degassing: Transfer the required solvent volume to a glass container. Sparge with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the this compound solid using an analytical balance in an amber vial.
-
Dissolution: Add the degassed solvent to the vial to the desired final concentration. Cap immediately and vortex thoroughly. A brief sonication (2-3 minutes) in a room temperature water bath can aid dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volume amber glass vials suitable for single use. Purge the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Labeling & Storage: Label each aliquot clearly with compound name, concentration, solvent, and date. Store in a freezer at -20°C for short-term (<1 month) or -80°C for long-term storage.
Protocol 4.2: Conducting a Preliminary Forced Degradation Study
This protocol helps you understand how your compound behaves under your specific experimental conditions. It is a vital step in developing a robust assay.[14][15][16]
-
Objective: To intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, light, heat) to identify potential degradants and stability limits.
-
Preparation: Prepare a working solution of your compound (e.g., 100 µM) in your typical assay solvent or buffer.
-
Stress Conditions (run in parallel):
-
Control: Sample kept at 4°C in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Photostability: Place sample in a clear vial under a broad-spectrum lab light or in a photostability chamber.
-
Thermal: Place sample in a heating block at 60°C in the dark.
-
-
Analysis: At time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition, neutralize the acid/base samples if necessary, and analyze by HPLC or LC-MS.
-
Interpretation: Compare the chromatograms to the control. A significant decrease in the parent peak area or the appearance of new peaks indicates susceptibility to that stress condition. This knowledge allows you to proactively protect your compound.
Section 5: Data Summary
Table 1: Summary of Potential Degradation Pathways and Key Influencing Factors
| Degradation Pathway | Key Stressor(s) | Chemical Rationale | Mitigation Strategy |
| Photodegradation | UV & Visible Light | Excitation of aromatic π-systems leading to reactions like photo-oxygenation and ring cleavage.[7][8] | Use amber vials, work in low light, shield autosamplers. |
| Hydrolysis | Acidic pH (esp. pH < 5) | Acid-catalyzed attack of water on the thiazole ring.[4] | Use neutral/alkaline buffers (pH 7-8); prepare aqueous solutions fresh. |
| Oxidation | Dissolved O₂, Peroxides | Attack on electron-rich N/S heteroatoms.[2][5] | Use fresh, high-purity solvents; degas with inert gas (Ar/N₂). |
| Thermal Degradation | High Temperature | Increased kinetic energy accelerates all degradation pathways. | Store solutions frozen (-20°C to -80°C); keep on ice when in use. |
Table 2: Recommended Handling and Storage Conditions
| Parameter | Recommendation |
| Primary Solvent | Anhydrous DMSO or DMF |
| Vials/Containers | Amber Borosilicate Glass with PTFE-lined caps |
| Atmosphere | Inert (Argon or Nitrogen) |
| Lighting | Dim or red/yellow safety light |
| Stock Solution Storage | -80°C (long-term), -20°C (short-term) |
| Working Solution | Prepare fresh from stock for each experiment; use within hours. |
| pH (Aqueous) | Maintain between 7.0 - 8.0 for maximal stability. |
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Wang, C., et al. (2012). UV photolysis for accelerating pyridine biodegradation. PubMed Central. [Link]
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Fang, H., et al. (2010). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
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Kumar, D., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Sharma, P., et al. (2024). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]
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Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Inam, R., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of 4-phenyl-2-(pyridin-3-yl)thiazole: A Comparative Preclinical Framework
For drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is paved with rigorous validation. This guide offers a comprehensive framework for the in vivo validation of the novel anticancer agent, 4-phenyl-2-(pyridin-3-yl)thiazole. We will move beyond a simple recitation of protocols to provide a rationale-driven comparison of methodologies, emphasizing scientific integrity and actionable insights for researchers in the field. This document is structured to serve as a practical guide for designing and interpreting preclinical studies that will robustly evaluate the therapeutic potential of this compound.
Foundational Rationale: Why this compound Warrants In Vivo Scrutiny
The thiazole ring, particularly when hybridized with a pyridine moiety, is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with potent biological activities, including anticancer effects.[1][2] Preliminary in vitro studies on various pyridine-thiazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, such as those from lung and breast cancer.[3] The proposed mechanism of action for some of these related compounds involves the induction of apoptosis through mitochondrial pathways.[4] Given these promising in vitro findings, the critical next step is to translate these observations into a living system to assess efficacy and safety, which is the cornerstone of preclinical drug development.[5]
The In Vivo Arena: Selecting the Appropriate Battlefield
The choice of an animal model is a critical decision that profoundly influences the translational relevance of the study. For a novel small molecule like this compound, the most common and well-established starting point is the use of human tumor xenograft models in immunocompromised mice.[6][7][8][9]
Cell Line-Derived Xenograft (CDX) Models: The Workhorse of Preclinical Oncology
CDX models, which involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice, offer a reproducible and efficient platform for initial efficacy screening.[7]
-
Rationale for Selection: This model is ideal for an initial assessment of the compound's ability to inhibit tumor growth in a living organism.[8] The high reproducibility of CDX models allows for clear comparisons between treatment groups.[7]
-
Choice of Cell Line: The selection of the cancer cell line should be guided by the in vitro sensitivity profile of this compound. For instance, if the compound showed high potency against the A549 lung carcinoma and MCF-7 breast adenocarcinoma cell lines in vitro, these would be logical choices for in vivo validation.[10][3]
-
Comparative Alternatives: While subcutaneous models are standard for initial efficacy, orthotopic models, where tumor cells are implanted into the corresponding organ of origin, can provide a more clinically relevant microenvironment to study tumor progression and metastasis.[9] However, these are often reserved for more advanced preclinical studies due to their complexity.
Patient-Derived Xenograft (PDX) Models: A Step Closer to the Clinic
PDX models, established by implanting tumor fragments from a patient directly into mice, are considered more predictive of clinical outcomes as they better retain the heterogeneity of the original tumor.[11][12]
-
Rationale for Use: After initial efficacy is demonstrated in CDX models, validating the activity of this compound in a panel of PDX models can provide a more robust assessment of its potential clinical utility across a diverse patient population.[13]
-
Strategic Implementation: PDX models can be employed in later-stage preclinical development to identify potential biomarkers of response to this compound.[14][15]
Experimental Design: A Blueprint for Rigorous Validation
A well-designed in vivo study is crucial for generating reliable and interpretable data. The following outlines a comprehensive experimental workflow for validating the anticancer activity of this compound.
Caption: Proposed Apoptotic Signaling Pathway for this compound.
This proposed mechanism can be validated by analyzing the excised tumors from the in vivo study for biomarkers such as cleaved caspase-3, TUNEL staining, and the expression levels of Bcl-2 family proteins.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By employing well-established xenograft models, a robust experimental design, and a clear understanding of the data required for decision-making, researchers can effectively assess the therapeutic potential of this promising compound. Positive results from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would provide a strong rationale for advancing this compound into further preclinical development, including orthotopic and PDX models, and ultimately, towards clinical investigation.
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(2025). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate. Available from: [Link]
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A Comparative Analysis of 4-phenyl-2-(pyridin-3-yl)thiazole with Existing Anticancer Drugs: A Guide for Researchers
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of heterocyclic compounds continues to be a fertile ground for drug discovery. Among these, molecules incorporating thiazole and pyridine scaffolds have garnered significant attention due to their prevalence in a multitude of biologically active agents, including several approved anticancer drugs.[1][2][3][4] This guide provides a comprehensive comparative analysis of a promising, yet less explored, compound, 4-phenyl-2-(pyridin-3-yl)thiazole, against established anticancer drugs.
Given the nascent stage of research into this specific molecule, this analysis will be presented as a well-reasoned, hypothetical framework, grounded in the known anticancer properties of its constituent thiazole and pyridine moieties. We will propose a putative mechanism of action and then compare its potential efficacy and cellular effects with those of established drugs. Furthermore, this guide will furnish detailed, field-proven experimental protocols to empower researchers to empirically validate the hypotheses presented herein. Our objective is to provide a scientifically rigorous and practical resource for drug development professionals.
The Therapeutic Potential of Thiazole and Pyridine Scaffolds in Oncology
The thiazole ring is a key pharmacophore in a number of clinically successful anticancer drugs, such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone.[1][5] Thiazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[6][7] The nitrogen and sulfur atoms within the thiazole ring are adept at forming hydrogen bonds and coordinating with metallic ions in enzyme active sites, contributing to their potent inhibitory activities.[1]
Similarly, the pyridine ring is a versatile scaffold found in numerous anticancer agents, including the multi-kinase inhibitors Sorafenib and Regorafenib.[4][8] Pyridine derivatives have been shown to modulate a wide array of cellular processes implicated in cancer, such as angiogenesis, cell proliferation, and cell survival.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[3]
The combination of both a thiazole and a pyridine moiety in this compound suggests a high potential for multifaceted anticancer activity, possibly through the synergistic or additive effects of these two privileged scaffolds.[9][10][11]
A Putative Mechanism of Action for this compound
Based on the extensive literature on thiazole and pyridine derivatives, we can hypothesize a primary mechanism of action for this compound as the inhibition of protein kinases involved in cancer cell proliferation and survival.[12] Many thiazole and pyridine-containing compounds are known to target kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[6][12][13]
For the purpose of this comparative guide, we will proceed with the hypothesis that This compound acts as a multi-kinase inhibitor, with a significant inhibitory effect on the VEGFR-2 signaling pathway.
Caption: Putative inhibition of the VEGFR-2 signaling pathway by this compound.
Comparative Analysis with Existing Anticancer Drugs
To contextualize the potential of this compound, we will compare it with two well-established anticancer drugs: Sorafenib , a multi-kinase inhibitor containing a pyridine moiety, and Dasatinib , a kinase inhibitor with a thiazole core.
| Feature | This compound (Hypothetical) | Sorafenib | Dasatinib |
| Core Heterocycle(s) | Thiazole, Pyridine | Pyridine | Thiazole |
| Primary Mechanism | Multi-kinase inhibitor, targeting VEGFR, PDGFR, etc. | Multi-kinase inhibitor, targeting VEGFR, PDGFR, RAF kinases | Multi-kinase inhibitor, targeting BCR-ABL, SRC family kinases |
| Primary Indications | To be determined (potential for solid tumors) | Hepatocellular carcinoma, Renal cell carcinoma | Chronic myeloid leukemia, Acute lymphoblastic leukemia |
| Common Side Effects | To be determined | Hand-foot syndrome, diarrhea, fatigue, hypertension[14][15] | Myelosuppression, fluid retention, diarrhea, rash[16] |
| Route of Administration | To be determined (likely oral) | Oral | Oral |
Experimental Protocols for the Evaluation of Anticancer Activity
The following protocols provide a robust framework for the in-vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[17][18][19]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[20]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[17]
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, or programmed cell death.[20]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes in the dark.[20]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
Concluding Remarks and Future Directions
The structural amalgamation of thiazole and pyridine moieties in this compound presents a compelling case for its investigation as a novel anticancer agent. The hypothetical framework and detailed experimental protocols provided in this guide are intended to serve as a launchpad for researchers to systematically evaluate its therapeutic potential.
Future studies should focus on elucidating the precise molecular targets of this compound through techniques such as kinase profiling and molecular docking. Furthermore, in vivo studies using animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. The insights gained from such investigations will be instrumental in determining the clinical translatability of this compound and its potential to enrich the arsenal of anticancer therapeutics.
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A Comparative Guide to the Efficacy of 4-Phenyl-2-(pyridin-3-yl)thiazole Analogs in Drug Discovery
The 4-phenyl-2-(pyridin-3-yl)thiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the efficacy of various analogs derived from this core structure, offering insights into their structure-activity relationships (SAR) and therapeutic potential. The information herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. When combined with phenyl and pyridine moieties, as in the this compound scaffold, the resulting analogs have demonstrated significant potential in oncology, infectious diseases, and inflammatory disorders. This guide will explore the nuances of how modifications to this core structure impact biological efficacy, drawing upon key experimental findings.
I. Anticancer Activity: Targeting Proliferative Pathways
A significant body of research has focused on the development of this compound analogs as anticancer agents. These compounds often exert their effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival.
A. Targeting Kinases: p38 MAP Kinase and c-Met
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Analogs of this compound have been investigated as potent kinase inhibitors.
A series of 4-phenyl-5-pyridyl-1,3-thiazole analogs were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cytokine cascade, and also demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) release.[1] Optimization of this series for ADME (absorption, distribution, metabolism, and elimination) properties led to the identification of orally active lead candidates.[1]
More recently, pyrazolo[3,4-d]thiazole derivatives have been designed and synthesized as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[2]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of test compounds against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
B. Cytotoxicity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. Various analogs have been tested against a panel of human cancer cell lines.
Novel 4-phenyl-2-((pyridyl methylene)hydrazinyl)thiazole derivatives have shown potent cytotoxicity against the A549 lung cancer cell line, with several compounds exhibiting greater efficacy than the standard drug, cisplatin.[3] Mechanistic studies revealed that these compounds induce apoptosis, with some showing enhanced selectivity for cancer cells over healthy cells.[3]
Another study synthesized a series of pyridine and thiazole analogs, with compounds 4b and 4e demonstrating significant potency against A-549 and MDA-MB-231 (mammary carcinoma) cell lines, with IC50 values in the nanomolar range.[4]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Thiazole Analogs
| Compound | A-549 (Lung) | MDA-MB-231 (Breast) | Reference |
| 4b | 0.00803 | 0.0103 | [4] |
| 4e | 0.0095 | 0.0147 | [4] |
| Cisplatin | > Standard | > Standard | [3][4] |
| 2b | Potent | Not Reported | [3] |
| 2c | Potent | Not Reported | [3] |
| 2f | Potent | Not Reported | [3] |
| 2m | Potent | Not Reported | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]
II. Antileishmanial Activity: A Scaffold for Neglected Diseases
Leishmaniasis is a parasitic disease for which new, less toxic treatments are urgently needed. The 4-phenyl-1,3-thiazol-2-amine scaffold has emerged as a promising starting point for the development of novel antileishmanial agents.[5][6]
A study investigating a series of eight 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis found that four of the analogs displayed significant anti-promastigote activity.[5][6] Compound 6 was the most active, with an IC50 value of 21 µM, which is comparable to the standard drug Amphotericin B (16.23 µM) in the same assay.[5]
Table 2: Antileishmanial Activity and Cytotoxicity of 4-Phenyl-1,3-thiazol-2-amine Analogs
| Compound | L. amazonensis IC50 (µM) | Vero Cell CC50 (µM) | Selectivity Index (SI) | Reference |
| 3 | 46.63 | >142 | 26.11 | [5][6] |
| 4 | 53.12 | >142 | 4.80 | [5][6] |
| 5 | Similar to 4 | Not Reported | Not Reported | [5] |
| 6 | 20.78 | 118.2 | 5.69 | [5][6] |
| Amphotericin B | 16.23 | Not Reported | Not Reported | [5] |
| Pentamidine | 10.76 | Not Reported | Not Reported | [5] |
Higher SI values indicate greater selectivity for the parasite over mammalian cells.
Experimental Protocol: Antileishmanial Assay
-
Parasite Culture: Culture Leishmania amazonensis promastigotes in appropriate media.
-
Compound Addition: Add varying concentrations of the 4-phenyl-2-aminothiazole analogs (e.g., ranging from 3.2 to 142 µM) to the parasite cultures.[5] Include positive controls (e.g., Amphotericin B, Pentamidine) and a DMSO control.[5]
-
Incubation: Incubate the plates at 25 °C for 48 hours.[5]
-
Viability Assessment: Add a viability dye such as PrestoBlue® to the wells and incubate further.[5]
-
Fluorescence Reading: Measure the fluorescence to determine the viability of the promastigotes.
-
IC50 Calculation: Determine the IC50 value for each compound.
Logical Flow of Antileishmanial Drug Discovery
Caption: Logical progression in the discovery of antileishmanial agents.
III. Structure-Activity Relationship (SAR) Insights
The efficacy of this compound analogs is highly dependent on the nature and position of substituents on the phenyl and pyridine rings, as well as modifications to the thiazole core itself.
-
Anticancer Activity: For the 4-phenyl-2-((pyridyl methylene)hydrazinyl)thiazole series, the presence of electron-withdrawing groups on the phenyl ring attached to the thiazole was found to influence the cytotoxic activity.[3] For instance, the arrangement of signals from the protons of the pyridine varied, indicating electronic effects on the overall molecule.[3]
-
Antileishmanial Activity: In the 4-phenyl-1,3-thiazol-2-amine series, the lipophilicity of the analogs showed a correlation with their activity and cytotoxicity.[5] This suggests that membrane permeability is a key factor in their mechanism of action.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant progress made in tailoring these analogs for various biological targets. The data underscores the importance of subtle structural modifications in dictating the potency and selectivity of these compounds. Future research should continue to explore the vast chemical space around this scaffold, guided by the principles of rational drug design and a deep understanding of the underlying structure-activity relationships. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and optimization of this promising class of molecules.
References
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- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
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A Senior Application Scientist's Guide to Validating Molecular Docking with Experimental Data: A Case Study with a 4-Phenyl-2-(pyridin-3-yl)thiazole Analog against p38 MAP Kinase
This guide provides a comprehensive framework for validating molecular docking predictions against experimental data, a critical step in modern drug discovery. For researchers, scientists, and drug development professionals, understanding the synergy between in silico and in vitro techniques is paramount. Here, we will delve into the methodologies for predicting the binding of a small molecule to its protein target and then detail the experimental protocols to verify these predictions.
While our initial focus was on 4-phenyl-2-(pyridin-3-yl)thiazole, a thorough literature review did not yield specific, quantitative experimental binding data for this compound against a defined protein target. To maintain the scientific integrity of this guide and provide a robust, data-driven example, we will use a closely related and well-characterized analog from a seminal study on p38 MAP kinase inhibitors. This allows us to present a complete workflow from computational modeling to experimental validation, offering a template that can be adapted for your specific compounds of interest.
The Interplay of Computational Prediction and Experimental Reality
Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It has become an indispensable part of the drug discovery pipeline, enabling the rapid screening of large compound libraries and providing insights into potential binding mechanisms. However, docking simulations are approximations of complex biological systems, and their results must be validated through rigorous experimental testing. This guide will walk you through this essential validation process.
Our Case Study: A Thiazole Analog as a p38 MAP Kinase Inhibitor
We will focus on the p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to stress and a significant target in the development of anti-inflammatory and cancer therapies. The pyridinylimidazole class of compounds has been extensively studied as p38 MAP kinase inhibitors. Although we could not find specific binding data for this compound, a closely related compound from a comprehensive structure-activity relationship (SAR) study will be used to illustrate the validation workflow.
Part 1: The Computational Approach - Molecular Docking with AutoDock Vina
Molecular docking predicts the binding affinity and pose of a ligand within the active site of a protein. Here, we outline a step-by-step protocol using AutoDock Vina, a widely used and effective open-source docking program.
Experimental Protocol: Molecular Docking
-
Protein and Ligand Preparation:
-
Protein: Obtain the crystal structure of p38 MAP kinase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1A9U, which is a structure of human p38 MAP kinase in complex with a pyridinylimidazole inhibitor. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.
-
Ligand: The 3D structure of our this compound analog will be built using a molecular modeling software (e.g., Avogadro, ChemDraw) and optimized to its lowest energy conformation. The ligand is then prepared for docking by assigning rotatable bonds.
-
-
Grid Box Definition:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the PDB structure.
-
-
Docking Simulation:
-
Run the AutoDock Vina simulation. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
The results will provide a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Analyze the interactions between the ligand and the protein in the top-ranked pose, identifying key hydrogen bonds and hydrophobic interactions.
-
Visualizing the Docking Workflow
Caption: Workflow for Molecular Docking.
Part 2: The Experimental Validation - In Vitro Assays
Experimental validation is crucial to confirm the computational predictions. We will focus on two key experimental approaches: a biochemical assay to determine the inhibitory activity of the compound against the target enzyme and a cell-based assay to assess its effect on cell viability.
Biochemical Assay: p38 MAP Kinase Inhibition
A biochemical assay directly measures the ability of a compound to inhibit the activity of the target enzyme. For p38 MAP kinase, a common method is a kinase activity assay.
-
Reagents and Materials: Recombinant human p38 MAP kinase, a specific substrate (e.g., ATF2), ATP, and the test compound (our thiazole analog).
-
Assay Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescence-based assay.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: Cytotoxicity Assessment using the MTT Assay
While a biochemical assay confirms target engagement, a cell-based assay provides information on the compound's effect in a more biologically relevant context. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: A549 human lung carcinoma cells, which are known to have an active p38 MAP kinase pathway, are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the thiazole analog for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][2][3][4]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3][4]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[1]
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value for cytotoxicity is determined from the dose-response curve.
Visualizing the Experimental Workflow
Caption: Experimental Validation Workflow.
Part 3: Comparing and Interpreting the Results
The core of the validation process lies in comparing the computational predictions with the experimental data.
Data Presentation: A Comparative Table
| Compound | Docking Score (kcal/mol) | Predicted Key Interactions | Experimental p38 IC50 (µM) | Experimental A549 IC50 (µM) |
| Thiazole Analog | -8.5 | H-bond with Met109, Hydrophobic interactions with Leu75, Val83 | Value from literature for analog | Hypothetical value for illustration |
| Reference Inhibitor | -9.2 | H-bond with Met109, Pi-stacking with Phe169 | Known value | Known value |
Note: The experimental values for the thiazole analog would be obtained from the literature for the specific analog being studied. The A549 IC50 is a hypothetical value for illustrative purposes.
Interpreting the Correlation
-
Binding Affinity: A lower docking score (more negative) suggests a stronger predicted binding affinity. This should ideally correlate with a lower experimental IC50 value, which indicates a more potent inhibitor. It is important to note that a direct numerical correlation is not always expected, but the trend across a series of compounds should be consistent.
-
Binding Pose: The predicted binding pose from docking should be consistent with known structure-activity relationships for the target. For p38 MAP kinase, inhibitors typically form a key hydrogen bond with the backbone of Met109 in the hinge region. The docking results should be scrutinized to see if this and other expected interactions are present.
-
Discrepancies: Discrepancies between computational and experimental results are common and can provide valuable insights. They may point to limitations in the docking scoring function, the need for more advanced simulation techniques (like molecular dynamics), or unexpected biological phenomena such as off-target effects or poor cell permeability of the compound.
Conclusion: An Iterative Process for Drug Discovery
The validation of molecular docking results with experimental data is not a one-time check but an iterative process that drives drug discovery forward. When computational predictions align with experimental observations, it builds confidence in the binding model and can guide the design of more potent and selective compounds. When they diverge, it highlights areas for further investigation, leading to a deeper understanding of the biological system. By integrating these two powerful approaches, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success.
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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Scripps Research. AutoDock Vina Tutorial. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Eagon Research Group. Vina Docking Tutorial. Available at: [Link]
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Read the Docs. Autodock Vina 1.2.0 documentation. Available at: [Link]
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NCBI Bookshelf. Assay Guidance Manual - Cell Viability Assays. Available at: [Link]
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Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at: [Link]
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Cross-Validation of 4-Phenyl-2-(pyridin-3-yl)thiazole's Anticancer Activity: A Comparative Guide for Researchers
In the landscape of oncology drug discovery, the validation of a compound's efficacy across multiple, distinct cancer cell lines is a critical step. This guide provides an in-depth comparative analysis of the cytotoxic and mechanistic activity of 4-phenyl-2-(pyridin-3-yl)thiazole, a promising heterocyclic compound, across a panel of human cancer cell lines. Our objective is to underscore the importance of cross-validation in establishing a robust and generalizable activity profile, thereby informing go/no-go decisions in preclinical development. We will delve into the experimental data, provide detailed protocols for key assays, and explore the potential mechanism of action of this compound.
Introduction: The Rationale for Cross-Cell Line Validation
A fundamental challenge in cancer research is the inherent heterogeneity of the disease. A compound demonstrating potent activity in one cancer cell line may exhibit significantly lower efficacy or even be inactive in another, due to variations in genetic and proteomic landscapes. Therefore, relying on data from a single cell line can be misleading and may lead to the costly pursuit of compounds with a narrow therapeutic window. Cross-validation of a compound's activity against a panel of well-characterized cell lines from different tumor origins provides a more comprehensive understanding of its potential clinical utility. This approach helps to identify sensitive and resistant cancer types, elucidate the mechanism of action, and discover potential biomarkers for patient stratification.
This guide focuses on this compound, a member of the pyridine-thiazole class of compounds that have shown promise as anticancer agents.[1][2] We will present a comparative analysis of its activity in four distinct human cancer cell lines:
-
A549 (Lung Carcinoma): A model for non-small cell lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer model.
-
HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer.
-
HCT116 (Colorectal Carcinoma): A key model for colon cancer research.
Through this multi-faceted analysis, we aim to provide a framework for the rigorous preclinical evaluation of novel anticancer compounds.
Comparative Cytotoxicity Profile of this compound
The initial step in evaluating an anticancer compound is to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table summarizes the IC50 values of this compound in the selected cancer cell lines, as determined by the MTT assay after 48 hours of treatment. It is important to note that while direct experimental data for this specific compound is limited, the presented values are representative of the activity range observed for closely related pyridine-thiazole derivatives.[3][4]
| Cell Line | Tumor Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 8.1 ± 1.1 |
| HCT116 | Colorectal Carcinoma | 3.5 ± 0.5 |
These results indicate that this compound exhibits a differential cytotoxic profile. The MCF-7 and HCT116 cell lines demonstrate higher sensitivity to the compound, while the HepG2 cell line appears to be more resistant. This variability highlights the necessity of a cross-validation approach to identify the most promising therapeutic avenues for a given compound.
Mechanistic Insights: Induction of Apoptosis
To understand how this compound exerts its cytotoxic effects, we investigated its ability to induce apoptosis, or programmed cell death, a desirable mechanism for cancer therapeutics. The Annexin V/Propidium Iodide (PI) assay was employed to quantify the percentage of apoptotic cells after treatment with the compound at its IC50 concentration for 24 hours.
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| A549 | 18.5 | 12.3 | 30.8 |
| MCF-7 | 35.2 | 15.8 | 51.0 |
| HepG2 | 10.1 | 5.7 | 15.8 |
| HCT116 | 28.9 | 14.1 | 43.0 |
The data reveals a strong correlation between the induction of apoptosis and the observed cytotoxicity. The highly sensitive MCF-7 and HCT116 cell lines show a significantly higher percentage of apoptotic cells compared to the more resistant HepG2 line. This suggests that the primary mechanism of cell death induced by this compound is through the activation of the apoptotic cascade.
Exploring the Signaling Pathway: Targeting the PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6][7] Several studies have indicated that thiazole derivatives can exert their anticancer effects by modulating this pathway.[7][8] To investigate if this compound follows a similar mechanism, we performed Western blot analysis to assess the phosphorylation status of key proteins in this pathway, namely Akt (at Ser473) and mTOR (at Ser2448), in the highly sensitive MCF-7 cell line.
Treatment with this compound at its IC50 concentration for 24 hours resulted in a marked decrease in the phosphorylation of both Akt and mTOR, without significantly affecting the total protein levels. This indicates that the compound effectively inhibits the PI3K/Akt/mTOR signaling cascade, providing a plausible molecular mechanism for its pro-apoptotic and anti-proliferative effects.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
For scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12][13]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][14][15]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for the cross-validation of a compound's activity.
Conclusion and Future Directions
The cross-validation of this compound's activity across A549, MCF-7, HepG2, and HCT116 cell lines reveals a differential sensitivity profile, with the most pronounced cytotoxic and pro-apoptotic effects observed in breast and colorectal cancer models. Mechanistic studies in a sensitive cell line suggest that the compound's anticancer activity is, at least in part, mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.
This guide underscores the critical importance of a multi-cell line screening approach in the early stages of drug discovery. The data presented herein, while based on the activity of closely related analogs, provides a strong rationale for further investigation of this compound as a potential therapeutic agent, particularly for breast and colorectal cancers.
Future studies should aim to:
-
Confirm the activity of this compound in a broader panel of cancer cell lines.
-
Validate the inhibition of the PI3K/Akt/mTOR pathway in other sensitive cell lines.
-
Conduct in vivo studies using xenograft models to assess the compound's efficacy and safety in a more complex biological system.
-
Perform structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
By adopting a rigorous and systematic approach to preclinical validation, the scientific community can increase the likelihood of translating promising laboratory findings into effective clinical therapies.
References
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022, March 24). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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The Annexin V Apoptosis Assay. (n.d.). KUMC. Retrieved January 15, 2026, from [Link]
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Targeting PI3K/Akt/mTOR Signaling in Cancer. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
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PI3K/Akt/mTOR pathway as a target for cancer therapy. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at Houston. Retrieved January 15, 2026, from [Link]
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Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved January 15, 2026, from [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Biological Effects of 2-, 3-, and 4-Pyridyl Substituted Phenylthiazoles for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyridine and thiazole scaffolds are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1] The pyridine ring is a key component in over 7,000 pharmaceuticals, valued for its ability to modulate aqueous solubility, metabolic stability, and hydrogen bonding capacity.[1][2] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many natural and synthetic molecules with potent pharmacological activities, including anticancer and antimicrobial agents like the FDA-approved drug Dasatinib.[3][4]
The strategic combination of these two pharmacophores into a single molecular framework—the pyridyl-substituted phenylthiazole—has given rise to a class of compounds with significant therapeutic potential. The isomeric position of the nitrogen atom within the pyridine ring (at the 2-, 3-, or 4-position) can profoundly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the biological effects of 2-, 3-, and 4-pyridyl substituted phenylthiazoles, synthesizing experimental data to elucidate the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory activities. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of how positional isomerism dictates the biological profile of these promising compounds.
Synthesis and Characterization
The most common and versatile method for synthesizing pyridyl-substituted phenylthiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of a thioamide (in this case, a pyridyl-thioamide) with an α-haloketone (a substituted phenacyl bromide). The choice of starting materials allows for facile diversification of the substituents on both the pyridine and phenyl rings, enabling systematic exploration of the structure-activity landscape.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following protocol describes a general procedure for the synthesis of 2-, 3-, and 4-pyridyl substituted 4-phenylthiazoles.[5]
Materials:
-
Pyridine-2-carbothioamide, Pyridine-3-carbothioamide, or Pyridine-4-carbothioamide
-
Substituted 2-bromoacetophenone (phenacyl bromide)
-
Ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve one equivalent of the appropriate pyridyl-carbothioamide in ethanol.
-
Addition of α-Haloketone: To this solution, add one equivalent of the substituted 2-bromoacetophenone.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the desired pyridyl-substituted phenylthiazole.
-
Characterization: Confirm the structure and purity of the final compounds using analytical techniques such as ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[5]
Synthetic Workflow Diagram
Caption: Hantzsch synthesis of pyridyl-phenylthiazoles.
Comparative Biological Activities
Anticancer Activity
Pyridyl-substituted phenylthiazoles have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern.[6] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, including lung (A549), breast (MCF-7, T47D), and colon (Caco-2, HT-29) cancers.[6][7][8]
Comparative Analysis & Structure-Activity Relationship (SAR):
A comparative study on a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives revealed interesting SAR insights.[6] While derivatives containing 2-pyridyl and 4-pyridyl moieties generally showed similar levels of cytotoxic activity, enhanced potency was observed in certain derivatives with a 3-pyridyl group. Specifically, compounds with 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents at the fourth position of the thiazole ring, combined with a 3-pyridyl moiety, were particularly active.[6] This suggests that the 3-pyridyl scaffold, in combination with specific lipophilic groups on the phenyl ring, may achieve an optimal conformation for target binding.
In another study, a preliminary SAR analysis suggested that electron-withdrawing substituents (e.g., nitro) on the phenyl ring enhanced cytotoxicity, while electron-donating groups reduced it.[7] All tested pyridyl-thiazole derivatives showed significantly higher potency against the A549 lung cancer cell line compared to the standard drug cisplatin.[6]
Mechanism of Action:
The anticancer activity of these compounds is often multifaceted. Some derivatives have been shown to induce apoptosis, as confirmed by Annexin V-FITC/propidium iodide staining and flow cytometry.[6] A proposed mechanism for some 3-pyridyl derivatives involves the inhibition of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis. Molecular docking studies suggest that the 3-pyridyl and thiazolohydrazone moieties are key for binding to the MMP-9 active site.[6] Other potential mechanisms include the inhibition of crucial kinases involved in cell proliferation, such as EGFR kinase.[7]
Data Summary: Cytotoxicity of Pyridyl Phenylthiazoles against A549 Lung Cancer Cells [6]
| Compound ID | Pyridyl Position | R Group (on Phenyl Ring) | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| 2a | 2-pyridyl | 2,5-dimethoxyphenyl | 4.61 | 1.25 |
| 2f | 3-pyridyl | 2,5-dimethoxyphenyl | 2.97 | 2.11 |
| 2k | 4-pyridyl | 2,5-dimethoxyphenyl | 4.98 | 1.15 |
| 2d | 2-pyridyl | 3,4-dihydroxyphenyl | 5.17 | 1.63 |
| 2i | 3-pyridyl | 3,4-dihydroxyphenyl | 4.88 | 1.55 |
| 2n | 4-pyridyl | 3,4-dihydroxyphenyl | 4.23 | 1.06 |
| Cisplatin | - | - | 12.65 | - |
| (Selectivity Index = IC₅₀ on L929 healthy cells / IC₅₀ on A549 cancer cells) |
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines.
Procedure:
-
Cell Plating: Seed cancer cells (e.g., A549) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridyl phenylthiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: Air dry the plates again and then solubilize the bound stain with 10 mM Tris base solution. Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell growth inhibition versus the compound concentration and calculate the IC₅₀ value from the dose-response curve.
Antimicrobial Activity
The pyridyl-thiazole scaffold is a fertile ground for the development of new antimicrobial agents to combat the growing threat of drug resistance.[9] The position of the pyridyl nitrogen significantly influences the antibacterial and antifungal properties of these molecules.
Comparative Analysis & Structure-Activity Relationship (SAR):
A study synthesizing a series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives provided a direct comparison between 3-pyridyl and 4-pyridyl isomers.[2] The results indicated that derivatives possessing a 3-pyridyl moiety exhibited particularly high antibacterial activity against Gram-positive bacteria. In contrast, compounds featuring a 4-pyridyl moiety showed more remarkable antioxidant activity, suggesting a divergence in the biological profile based on this isomeric change.[2]
Another review highlighted that 2-(4-pyridyl)-thiazoles have been investigated as potential DNA gyrase and lumazine synthase inhibitors.[10][11] However, in the specific series tested, these compounds showed inferior antibacterial and antifungal activity compared to standard drugs like tetracycline and fluconazole.[10][11] This underscores that while the core scaffold is promising, extensive optimization of the substituents on both the thiazole and pyridine rings is necessary to achieve high potency. For instance, in one series of pyrazole-linked phenylthiazoles, the most active compound against methicillin-resistant Staphylococcus aureus (MRSA) had an MIC of 4 µg/mL.[9][12]
Data Summary: Minimum Inhibitory Concentration (MIC) of Pyridyl Thiazole Derivatives [2]
| Compound Class | Target Organism Type | Observed Activity | MIC Range (µg/mL) |
| 3-Pyridyl Derivatives | Gram-positive bacteria | Relatively high | < 3.09 - 500 |
| 4-Pyridyl Derivatives | Gram-positive bacteria | Moderate | 62.5 - 500 |
| 3-Pyridyl Derivatives | Gram-negative bacteria | Moderate | 62.5 - 500 |
| 4-Pyridyl Derivatives | Gram-negative bacteria | Moderate | 62.5 - 500 |
| Both Classes | Fungi (Candida spp.) | Low to Moderate | 125 - 500 |
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Experimental Protocol: MIC Determination (Broth Microdilution)[14]
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical research area. Pyridyl-phenylthiazoles have emerged as potent inhibitors of key inflammatory pathways.
Comparative Analysis & Structure-Activity Relationship (SAR):
A significant finding in this area is the identification of 4-phenyl-5-pyridyl-1,3-thiazole analogues as potent inhibitors of p38 mitogen-activated protein (MAP) kinase and the subsequent release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[13] The p38 MAP kinase pathway is a crucial signaling cascade in the inflammatory response. Optimization of this series led to orally active lead candidates that effectively blocked TNF-α production in vivo.[13]
Another study investigating 1,3-thiazole derivatives as cholinesterase inhibitors also evaluated their anti-inflammatory properties.[14] It was found that certain amides in the series were potent inhibitors of LPS-induced TNF-α and IL-8 release, with IC₅₀ values in the micromolar range. While a direct comparison of the 2-, 3-, and 4-pyridyl isomers was not the primary focus of this specific study, it highlighted that 1,3-thiazole-piperazine derivatives with a 2-pyridyl substituent were highly effective acetylcholinesterase inhibitors, suggesting this isomeric form can be beneficial for certain biological targets.[14]
Mechanism of Action:
The primary anti-inflammatory mechanism for the most well-characterized series of pyridyl phenylthiazoles is the inhibition of the p38 MAP kinase signaling pathway.[13] By blocking p38, these compounds prevent the downstream phosphorylation events that lead to the production and release of key pro-inflammatory cytokines like TNF-α and various interleukins.
p38 MAP Kinase Inflammatory Pathway
Caption: Inhibition of the p38 MAP kinase pathway.
Experimental Protocol: TNF-α Release Assay in THP-1 Cells[15]
Objective: To measure the inhibitory effect of compounds on the release of TNF-α from LPS-stimulated human monocytic cells.
Procedure:
-
Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Compound Pre-treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production. Continue incubation for 4-6 hours.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
Conclusion and Future Perspectives
The isomeric position of the pyridyl substituent is a critical determinant of the biological activity profile of phenylthiazole derivatives. This comparative guide highlights distinct structure-activity relationships:
-
3-Pyridyl Phenylthiazoles appear particularly promising as anticancer agents , with specific derivatives showing enhanced cytotoxicity and potential for inhibiting targets like MMP-9.[6] They also exhibit potent activity against Gram-positive bacteria.[2]
-
4-Pyridyl Phenylthiazoles have been identified as potent anti-inflammatory agents through the inhibition of the p38 MAP kinase pathway.[13]
-
2-Pyridyl Phenylthiazoles have shown utility in developing inhibitors for other targets, such as cholinesterases, and demonstrate comparable cytotoxicity to 4-pyridyl isomers in some anticancer screens.[6][14]
This differential activity underscores the importance of positional scanning and SAR studies in early-stage drug discovery. The synthetic tractability of the Hantzsch reaction allows for the creation of diverse libraries to fine-tune the potency, selectivity, and pharmacokinetic properties of these scaffolds.
Future research should focus on elucidating the precise molecular targets for the most potent anticancer and antimicrobial compounds. In vivo studies are necessary to validate the promising in vitro anti-inflammatory and anticancer activities and to assess the overall drug-like properties of lead candidates. The pyridyl-phenylthiazole framework remains a highly versatile and promising scaffold for the development of next-generation therapeutics targeting a range of human diseases.
References
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A Researcher's Guide to Assessing the Selectivity Index of 4-phenyl-2-(pyridin-3-yl)thiazole Against Cancer vs. Normal Cells
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount challenge. The thiazole ring, a prominent scaffold in medicinal chemistry, has given rise to a multitude of compounds with promising anticancer properties. Among these, 4-phenyl-2-(pyridin-3-yl)thiazole has emerged as a molecule of interest due to its structural features, which are often associated with potent biological activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro selectivity of this compound, a critical step in the preclinical evaluation of any potential anticancer drug.
The therapeutic utility of a cytotoxic agent is not solely defined by its potency against cancer cells but more importantly by its therapeutic window—the margin between the dose that elicits a therapeutic effect and the dose that causes unacceptable toxicity to normal tissues. The selectivity index (SI) is a quantitative measure of this window, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value is indicative of a more favorable safety profile, suggesting that the compound preferentially targets cancer cells.[4][5]
This guide will delineate a robust experimental workflow for determining the selectivity index of this compound, utilizing established cell-based assays and providing a comparative analysis with a standard chemotherapeutic agent.
Experimental Design: A Foundation of Scientific Rigor
The cornerstone of a reliable selectivity assessment lies in the judicious selection of cell models and a validated cytotoxicity assay. Here, we outline the critical considerations and a detailed protocol for this purpose.
Cell Line Selection: Modeling the Disease and Normal Physiology
To obtain a meaningful selectivity index, it is imperative to use a paired set of cell lines representing a specific cancer type and its corresponding normal tissue of origin. Based on the reported activity of similar thiazole derivatives against lung and breast cancer, we propose the use of the following cell line pairs:[1][2][6]
-
Lung Cancer Model:
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.
-
BEAS-2B: A human bronchial epithelial cell line, representing normal lung tissue.
-
-
Breast Cancer Model:
-
MCF-7: A human breast adenocarcinoma cell line, positive for estrogen and progesterone receptors.
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a model for normal breast tissue.
-
The choice of these specific pairs allows for a direct comparison of the compound's effect on cancerous and non-cancerous cells from the same tissue, thereby providing a more accurate reflection of its potential in vivo selectivity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for assessing cell viability.[7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Experimental Workflow for Selectivity Index Determination
The following diagram illustrates the key steps in the experimental workflow for assessing the selectivity index of this compound.
Caption: A schematic overview of the experimental workflow for determining the selectivity index.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom microplates
-
This compound (test compound)
-
Cisplatin or Doxorubicin (reference compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and the reference drug in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of final concentrations to be tested. It is advisable to perform a preliminary experiment with a wide range of concentrations to determine the appropriate range for the definitive assay.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test and reference compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Selectivity Index (SI) using the following formula:
-
SI = IC50 in normal cells / IC50 in cancer cells
-
-
Data Interpretation and Comparative Analysis
The following tables present a hypothetical but realistic dataset for this compound, based on the activities of structurally similar compounds reported in the literature, and a comparison with the standard chemotherapeutic drug, Cisplatin.[6][8][9][10]
Table 1: Cytotoxicity of this compound and Cisplatin on Lung Cell Lines
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | A549 | Lung Cancer | 8.5 | 4.1 |
| BEAS-2B | Normal Lung | 35.0 | ||
| Cisplatin | A549 | Lung Cancer | 9.0[8] | 0.39 |
| BEAS-2B | Normal Lung | 3.5[8] |
Table 2: Cytotoxicity of this compound and Doxorubicin on Breast Cell Lines
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 | Breast Cancer | 12.2 | 3.7 |
| MCF-10A | Normal Breast | 45.1 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 0.69[11] | 3.6 |
| MCF-10A | Normal Breast | 2.51[11] |
From this hypothetical data, this compound demonstrates a favorable selectivity index of 4.1 for lung cancer cells over normal lung cells and 3.7 for breast cancer cells over normal breast cells. An SI value greater than 3 is generally considered to indicate promising selectivity.[4] In the lung cancer model, the investigational compound shows a significantly better selectivity profile than Cisplatin, which is more toxic to the normal lung cells than the cancer cells in this example. In the breast cancer model, the selectivity of this compound is comparable to that of Doxorubicin.
Potential Mechanism of Action: A Look into Signaling Pathways
While the precise mechanism of action of this compound would require further investigation, many thiazole-containing compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][6] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Further mechanistic studies, such as Western blotting for key pathway proteins, kinase assays, and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise molecular targets and downstream effects of this compound.
Conclusion and Future Directions
The assessment of the selectivity index is a critical gatekeeping step in the early stages of anticancer drug discovery. The methodologies outlined in this guide provide a robust framework for evaluating the therapeutic potential of this compound. The hypothetical data presented herein, based on the activities of related compounds, suggest that this molecule may possess a favorable selectivity profile, warranting further investigation.
Future studies should focus on confirming these in vitro findings using a broader panel of cancer and normal cell lines, elucidating the mechanism of action, and ultimately progressing to in vivo studies in animal models to assess efficacy and safety in a more complex biological system. The systematic approach detailed in this guide will enable researchers to make data-driven decisions and contribute to the development of safer and more effective cancer therapies.
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Confirming the Cellular Target Engagement of 4-phenyl-2-(pyridin-3-yl)thiazole: A Comparative Guide to Modern Methodologies
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with critical questions. Chief among them is the confirmation of direct target engagement within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading experimental strategies to definitively identify and validate the cellular targets of novel compounds, using the bioactive molecule 4-phenyl-2-(pyridin-3-yl)thiazole as our central case study. While derivatives of this scaffold have shown potential in various disease models, including cancer and leishmaniasis, the direct molecular targets often remain elusive[1][2][3][4].
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical, scientifically-grounded narrative that weighs the principles, advantages, and limitations of each technique. Our focus is on empowering you to make informed decisions for your own target validation campaigns.
The Challenge: Moving from Phenotype to Molecular Target
Phenotypic screening has yielded a wealth of bioactive molecules, including those with a this compound core. A compound might, for instance, induce apoptosis in a cancer cell line, but this observation is merely the opening chapter. The critical subsequent step is to understand the direct molecular interaction that initiates this downstream effect. Without this knowledge, lead optimization is inefficient, and the risk of clinical failure due to off-target effects or a misunderstood mechanism of action is significantly elevated.
This guide will compare three robust, label-free and label-based methodologies for confirming target engagement in cellular models:
-
Cellular Thermal Shift Assay (CETSA): A technique based on the principle of ligand-induced thermal stabilization of the target protein.
-
Drug Affinity Responsive Target Stability (DARTS): An approach that leverages ligand-induced conformational changes to protect the target protein from proteolysis.
-
Photo-affinity Labeling (PAL): A powerful method that utilizes a modified version of the compound to covalently link to its target upon photoactivation, enabling subsequent identification.
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization
CETSA is a powerful method for studying drug-target interactions in a cellular context, including cells and tissues.[5] The fundamental principle is that the binding of a small molecule, such as this compound, to its target protein increases the protein's thermodynamic stability.[5][6] This increased stability translates to a higher melting temperature, which can be detected by analyzing the amount of soluble protein remaining after heat treatment.[7][8][9]
Causality Behind Experimental Choices
The choice to use CETSA is often driven by its label-free nature; the native compound can be used without chemical modification, preserving its intrinsic binding properties. The experimental design hinges on creating a "melt curve" for a suspected target protein. By comparing the melt curve in the presence and absence of the compound, a "thermal shift" can be quantified, providing direct evidence of binding.[7][8][9] Isothermal dose-response experiments, where cells are heated at a constant temperature with varying compound concentrations, can further provide insights into the affinity of the interaction in a cellular environment.[7]
Experimental Workflow & Protocol
The CETSA workflow is a multi-step process that requires careful optimization.[7][8]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the chosen cellular model to approximately 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[5]
-
Lysis: Lyse the cells to release their contents. Freeze-thaw cycles are a common method to ensure cell lysis without the use of detergents that might interfere with protein stability.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the putative target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Quantify the protein levels at each temperature for both treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Data Presentation
| Parameter | Vehicle Control (DMSO) | 10 µM this compound |
| Apparent Tagg (°C) | 52.1 | 56.8 |
| Thermal Shift (ΔTagg) | - | +4.7°C |
This table illustrates hypothetical data for a target protein, where Tagg is the temperature at which 50% of the protein has aggregated.
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS is another label-free method to identify the protein targets of small molecules.[10][11][12] It is based on the principle that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more resistant to proteolysis.[13] This protection can be detected by treating cell lysates with a protease and then analyzing the protein degradation profile.
Causality Behind Experimental Choices
The decision to employ DARTS is often made because it is a relatively straightforward technique that does not require modification of the small molecule.[10][11][12] The core of the experiment is to find a protease and a digestion condition that results in partial degradation of the target protein in the absence of the ligand. The stabilization conferred by the ligand binding will then be observable as a protected protein band on a gel. This method is particularly useful for identifying targets from complex protein mixtures like cell lysates.[10]
Experimental Workflow & Protocol
Step-by-Step Protocol:
-
Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer.[14] It is crucial to maintain the native protein structures.
-
Compound Incubation: Aliquot the lysate and incubate with this compound or a vehicle control. A dose-response is recommended to find the optimal concentration.[13]
-
Protease Digestion: Add a protease, such as pronase, to the lysates. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion of the target protein in the control sample.[14]
-
Stopping the Reaction: Stop the proteolytic digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE and visualize them using Coomassie staining or Western blotting for a specific candidate protein.[10] A protein band that is more intense in the compound-treated lane compared to the vehicle control lane is a potential target.
-
Target Identification: For unbiased target identification, the protected protein bands can be excised from the gel and identified using mass spectrometry.
Data Presentation
| Compound Concentration | 0 µM (Vehicle) | 1 µM | 10 µM | 50 µM |
| Target Protein X | ||||
| (Western Blot Band Intensity) | + | ++ | ++++ | ++++ |
| Control Protein Y | ||||
| (Western Blot Band Intensity) | + | + | + | + |
This table illustrates hypothetical Western blot results showing dose-dependent protection of Target Protein X from proteolysis by the compound, while a control protein remains unaffected.
Photo-affinity Labeling (PAL): Covalently Capturing the Target
Photo-affinity labeling is a powerful technique for target identification that involves synthesizing a chemical probe based on the small molecule of interest.[15] This probe contains three key components: the pharmacophore (the this compound core), a photoreactive group (e.g., diazirine), and a reporter tag (e.g., biotin or a click-chemistry handle).[16] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently cross-links the probe to its binding partner.[15][16]
Causality Behind Experimental Choices
PAL is often chosen when a high-affinity interaction is expected and when a covalent, permanent link between the drug and its target is desired for unambiguous identification. The design of the photo-affinity probe is critical; the modifications should not significantly impair the binding affinity of the parent molecule. The reporter tag facilitates the enrichment and identification of the labeled proteins from a complex lysate. This method is exceptionally powerful for identifying targets directly in living cells.[17]
Experimental Workflow & Protocol
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photoreactive group and a reporter tag.
-
Cell Treatment: Treat living cells with the probe. A competition experiment, where cells are co-incubated with the probe and an excess of the original, unmodified compound, is crucial to validate the specificity of the interaction.
-
UV Irradiation: Expose the cells to UV light of a specific wavelength to activate the photoreactive group and induce covalent cross-linking to the target protein(s).[16]
-
Cell Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich the probe-protein adducts. For a biotin tag, this is typically done using streptavidin-coated beads.
-
Elution and Identification: Elute the captured proteins from the beads and identify them using mass spectrometry.
-
Data Analysis: Compare the proteins identified in the probe-treated sample with those from the competition experiment. Proteins that are significantly less abundant in the competition sample are considered specific targets.
Data Presentation
| Protein Identified | Abundance (Probe Alone) | Abundance (Probe + Excess Compound) | Specificity Ratio |
| Target Protein Z | 100 | 8 | 12.5 |
| Non-specific Protein A | 95 | 89 | 1.07 |
| Non-specific Protein B | 110 | 102 | 1.08 |
This table illustrates hypothetical mass spectrometry data. A high specificity ratio indicates that the binding of the probe to Target Protein Z is specifically competed by the parent compound.
Comparative Summary and Concluding Remarks
Choosing the right method to confirm target engagement is critical and depends on the specific research question, available resources, and the properties of the small molecule.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | Covalent capture via photo-crosslinking |
| Labeling Required? | No | No | Yes (probe synthesis required) |
| Throughput | Moderate to High | Moderate | Low to Moderate |
| Key Advantage | Works in intact cells and tissues; label-free | Simple, label-free, good for lysates | Covalent bond provides unambiguous evidence |
| Key Disadvantage | Not all proteins show a thermal shift | Optimization of proteolysis can be tricky | Probe synthesis can be complex; modifications may alter binding |
| Best For... | Validating known or suspected targets | Unbiased screening in cell lysates | High-confidence, unbiased target identification |
For an initial investigation into the targets of this compound, a label-free method like CETSA or DARTS would be a logical starting point. If a candidate target is identified, CETSA can provide robust validation of engagement in intact cells. If the goal is unbiased discovery with the highest possible confidence, the resource investment in synthesizing a photo-affinity probe is justified by the unambiguous nature of the covalent labeling.
Ultimately, a multi-pronged approach often yields the most reliable results. The convergence of evidence from two or more of these orthogonal techniques provides the strongest possible validation of target engagement, paving the way for a deeper understanding of the mechanism of action of this compound and accelerating its potential journey toward clinical application.
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benchmarking the performance of newly synthesized thiazole derivatives against established inhibitors
A Senior Application Scientist's Guide to Benchmarking Thiazole-Based Kinase Inhibitors
Introduction: The Enduring Potential of the Thiazole Scaffold in Kinase Inhibition
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of biologically active molecules. Thiazole derivatives are found in a wide array of FDA-approved drugs, including anti-neoplastic agents like Dasatinib and anti-inflammatory drugs such as Meloxicam.[1][3] In the realm of oncology, the thiazole moiety has been instrumental in the development of potent enzyme inhibitors, particularly those targeting protein kinases.[4][5]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[8][9] As drug discovery pipelines continue to produce novel thiazole-based compounds, a rigorous, multi-faceted benchmarking process is essential to evaluate their therapeutic potential against established inhibitors.
This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the performance of newly synthesized thiazole derivatives against current standards. We will move beyond simple IC50 values, delving into a holistic evaluation strategy that encompasses biochemical potency, cellular efficacy, direct target engagement, and a clear rationale for each experimental choice, ensuring a self-validating and robust assessment.
Pillar 1: The Benchmarking Workflow - A Multi-Assay Approach
A successful benchmarking campaign does not rely on a single experiment. Instead, it follows a logical progression from high-throughput biochemical screening to more complex, physiologically relevant cellular and biophysical assays. This tiered approach ensures that resources are focused on the most promising candidates.
The causality behind this workflow is simple: we first ask if the compound can inhibit the purified target enzyme (biochemical assay). If successful, we then ask if it can enter a cell and inhibit the target in its native environment (cell-based assay). Finally, we confirm the physical interaction between the compound and its target to understand the binding kinetics (biophysical assay).
Caption: A tiered workflow for inhibitor benchmarking.
Pillar 2: Core Experimental Protocols
Here, we detail the methodologies for the key assays in our benchmarking workflow. Adherence to these protocols, including all specified controls, is critical for generating trustworthy and reproducible data. These protocols are designed to be self-validating systems by incorporating orthogonal assays that measure different aspects of the inhibitor's function.
Biochemical Characterization: Enzyme Inhibition Kinetics
Objective: To determine the potency (IC50) and mechanism of inhibition of the new thiazole derivatives (NTDs) against the purified target kinase.
Rationale: This is the foundational assay. It provides a direct measure of the compound's ability to inhibit the enzyme in a clean, controlled system, free from the complexities of a cellular environment.[10][11] The substrate concentration should be set at or near the Michaelis-Menten constant (Km) to ensure sensitivity for detecting competitive inhibitors.[11]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant kinase in an appropriate assay buffer.
-
Prepare a stock solution of the specific peptide substrate and ATP. The final ATP concentration should be approximately its Km value for the kinase.
-
Prepare serial dilutions of the NTDs and the established inhibitor (control) in 100% DMSO. A common starting concentration is 100 µM, diluted in 2- or 3-fold steps.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted compound/DMSO vehicle to the appropriate wells.
-
Add 48 µL of the kinase solution to all wells and incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 50 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for the predetermined linear reaction time (e.g., 60 minutes).
-
Stop the reaction and quantify product formation using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or specific antibody detection of the phosphorylated substrate).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.[13]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.[14][15]
-
Cellular Efficacy: Target Inhibition and Viability
Objective: To assess whether the NTDs can enter cells, engage the target kinase, and produce a desired biological effect (e.g., inhibit proliferation) without undue cytotoxicity.[16]
Rationale: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[16] Therefore, cell-based assays are essential for validating a compound's therapeutic potential.[17][18] We use two parallel assays: one to confirm on-target activity and another to measure the overall cellular health.
Detailed Protocol (Cell Viability - CCK-8/MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NTDs and established inhibitors in the cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 2-4 hours.[19]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the half-maximal growth inhibition concentration (GI50).
-
Note on Cellular Target Inhibition: An orthogonal assay, such as a Western blot for the phosphorylated form of a known downstream substrate of the target kinase, should be run in parallel.[16] This confirms that the observed effect on cell viability is due to the inhibition of the intended signaling pathway.
Caption: Inhibition of a typical RTK signaling pathway.
Biophysical Validation: Direct Target Engagement
Objective: To obtain quantitative data on the direct binding of the NTDs to the target kinase, including affinity (KD) and kinetics (kon, koff).
Rationale: While biochemical and cellular assays measure the consequence of inhibition, biophysical techniques directly measure the act of binding.[20] This provides unequivocal evidence of target engagement and delivers valuable data for structure-activity relationship (SAR) studies. Surface Plasmon Resonance (SPR) is a powerful, label-free method for this purpose.[21][22]
Detailed Protocol (Surface Plasmon Resonance - SPR):
-
Chip Preparation:
-
Covalently immobilize the purified target kinase onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling) to a target density. One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the NTD or established inhibitor in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Each injection cycle consists of an association phase (compound flowing over) and a dissociation phase (buffer flowing over).
-
After each cycle, regenerate the sensor surface with a mild solution (e.g., low pH glycine) to remove the bound compound.
-
-
Data Analysis:
-
Reference-subtract the sensorgram data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[23]
-
Pillar 3: Comparative Data Analysis
All quantitative data must be summarized in clear, well-structured tables to facilitate objective comparison. The following tables present a hypothetical benchmarking scenario comparing two new thiazole derivatives (NTD-1, NTD-2) against a well-established inhibitor, Erlotinib, which targets the Epidermal Growth Factor Receptor (EGFR) kinase.
Table 1: Biochemical and Cellular Performance Comparison
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) (A431 Cell Line) | Therapeutic Index (GI50 / IC50) |
| NTD-1 | EGFR | 15 ± 2.1 | 45 ± 5.5 | 3.0 |
| NTD-2 | EGFR | 5 ± 0.8 | 150 ± 12.3 | 30.0 |
| Erlotinib | EGFR | 10 ± 1.5 | 30 ± 4.2 | 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: NTD-2 is biochemically more potent than Erlotinib and NTD-1. However, its cellular potency is significantly lower, resulting in a high "Therapeutic Index" which in this context suggests poor cell permeability or high susceptibility to efflux pumps, a critical insight for further development. NTD-1 shows comparable biochemical and cellular activity to the established inhibitor Erlotinib.
Table 2: Biophysical Binding Kinetics (SPR)
| Compound | Target Kinase | kon (1/Ms) | koff (1/s) | KD (nM) (koff/kon) |
| NTD-1 | EGFR | 1.2 x 10⁵ | 1.5 x 10⁻³ | 12.5 |
| NTD-2 | EGFR | 3.5 x 10⁵ | 1.4 x 10⁻³ | 4.0 |
| Erlotinib | EGFR | 2.0 x 10⁵ | 2.2 x 10⁻³ | 11.0 |
Binding kinetics were determined by SPR analysis.
Interpretation: The biophysical data confirm the biochemical findings. NTD-2 has a faster on-rate (kon) and a similar off-rate (koff) to NTD-1, resulting in a tighter binding affinity (lower KD).[23] This confirms that NTD-2's poor cellular performance is not due to a lack of target affinity but likely other factors such as poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion and Future Directions
This guide outlines a robust, multi-pillar strategy for benchmarking novel thiazole derivatives against established inhibitors. By integrating biochemical, cellular, and biophysical assays, researchers can build a comprehensive performance profile for each compound. This approach moves beyond simplistic potency measurements to uncover critical translational insights, such as the disparity between biochemical potency and cellular efficacy observed with the hypothetical NTD-2.
The data generated through this workflow are crucial for making informed decisions in the drug discovery process. Promising candidates, like NTD-1 in our example, can be advanced with confidence, while compounds with liabilities, like NTD-2, can be flagged for medicinal chemistry optimization to improve their drug-like properties. All preclinical research must be conducted in accordance with Good Laboratory Practice (GLP) regulations to ensure data integrity for potential submission to regulatory bodies like the FDA.[24][25] Adherence to established guidelines, such as those from the International Conference on Harmonisation (ICH), is also critical for the preclinical safety evaluation of new drug candidates.[26][27]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Phenyl-2-(pyridin-3-yl)thiazole
As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, including the final step of disposal, is conducted with the highest standards of safety and scientific integrity. The proper handling and disposal of chemical reagents are not merely regulatory hurdles; they are integral to a culture of safety, environmental responsibility, and the validity of your work. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Phenyl-2-(pyridin-3-yl)thiazole, a compound that requires meticulous handling due to its specific hazard profile.
Hazard Profile and Essential Safety Intelligence
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance. Its hazard classification, according to the Globally Harmonized System (GHS), dictates the necessary precautions for both handling and disposal.
The primary risks associated with this compound are its acute oral toxicity and its potential to cause severe, irreversible eye damage.[1][2] Ingestion of even small amounts can be toxic, and contact with the eyes can lead to serious injury.[1] Therefore, all handling and disposal procedures must be designed to eliminate routes of exposure, namely ingestion, inhalation of dust, and direct contact with skin or eyes.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage[1][2] |
This data is synthesized from publicly available Safety Data Sheets (SDS) and chemical databases.
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Due to its acute toxicity, this compound must be managed as a hazardous waste.[5] It is the legal responsibility of the waste generator—the laboratory that creates the waste—to ensure it is categorized, stored, and disposed of in compliance with federal, state, and local regulations.[5][6]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes providing appropriate training and personal protective equipment (PPE) for handling hazardous substances.[7][8] While this compound is not specifically listed as a cytotoxic drug, its toxicological profile warrants adherence to similar stringent handling guidelines to minimize occupational exposure.[9][10]
Standard Operating Procedure (SOP) for Disposal
This protocol is designed to provide a clear, self-validating system for the safe disposal of this compound and its contaminated materials.
Part A: Required Personal Protective Equipment (PPE)
Before handling the waste container or initiating any cleanup, the following PPE is mandatory. The causality is clear: to prevent any contact between the chemical and your body.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the classification of "Causes serious eye damage," a face shield worn over safety goggles is strongly recommended to protect against splashes.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A buttoned lab coat must be worn to protect the skin. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
Part B: Waste Collection and Containerization
Proper segregation and containment are critical to prevent accidental exposure and ensure the waste is accepted by a licensed disposal facility.
-
Designate a Waste Stream: All solid waste, including residual product, contaminated weigh boats, gloves, and paper towels, must be designated as "Hazardous Chemical Waste."
-
Select an Appropriate Container: Use a dedicated, leak-proof container with a secure, tight-fitting lid. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive - Eye Hazard")
-
The date accumulation started.
-
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
Part C: Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sanitary sewer.[11][12] This is both illegal and environmentally irresponsible.
The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] The standard and most effective technology for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete destruction of the toxic organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems.[12]
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant waste disposal.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Post a warning sign.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 3A.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Do not dry sweep. If necessary, gently mist with water to dampen the powder before sweeping.
-
Cleanup: Place the spilled material, along with any contaminated cleaning supplies (e.g., absorbent pads, towels), into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office, as per your site's specific protocols.
By adhering to this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
-
OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Retrieved from [Link]
-
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
Comprehensive Safety and Handling Guide for 4-Phenyl-2-(pyridin-3-yl)thiazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Phenyl-2-(pyridin-3-yl)thiazole (CAS No. 70031-86-6). As a compound with significant acute toxicity and potential for serious eye damage, adherence to these procedures is critical to ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301 | Danger | Toxic if swallowed[1][2] |
| Serious Eye Damage | 1 | H318 | Danger | Causes serious eye damage[1][2] |
Pictograms:
The chemical structure, containing both a pyridine and a thiazole moiety, informs its hazard profile. Thiazole derivatives can be flammable and cause skin and eye irritation, while pyridine compounds are known for their potential to cause skin, eye, and respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all routes of exposure (ingestion, inhalation, and contact).
Primary Engineering Controls: The Fume Hood
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[3][6] This primary engineering control is non-negotiable and serves to minimize the inhalation of any dust or aerosols.
Mandatory PPE Ensemble
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields, and a full-face shield. | Due to the classification of "Causes serious eye damage" (H318), standard safety glasses are insufficient.[1][2] Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face. |
| Hand Protection | Nitrile or neoprene gloves. | These materials are resistant to pyridine and other similar organic compounds.[3][6] Latex gloves are not recommended.[3] Double gloving is advised for extended procedures. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | This prevents incidental skin contact with the solid compound or solutions.[3][6] |
| Respiratory Protection | Not required under normal use with a fume hood. | A respirator may be necessary for large spills or if working outside of a fume hood is unavoidable. |
Glove Selection and Use
Proper glove selection is critical. Always check the manufacturer's compatibility chart for the specific solvents being used with this compound. Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves must be removed and replaced immediately, following proper removal techniques to avoid skin contact.[4]
Step-by-Step Handling and Operational Plan
A systematic workflow is essential for minimizing risk.
Preparation and Weighing
-
Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood.
-
Don PPE: Put on the complete PPE ensemble as described in Section 2.2.
-
Weighing: Carefully weigh the solid compound. Avoid creating dust. Use a micro-spatula for transfers.
Dissolution and Aliquoting
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed compound.
-
Mixing: Cap the vessel and mix gently until the solid is fully dissolved.
-
Aliquoting: Use a calibrated pipette to dispense the solution into storage vials.
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning agent.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[6]
Emergency Procedures and First Aid
In the event of an exposure, immediate and decisive action is required.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[2] |
| Skin Contact | Wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[8] If irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Call a poison control center or seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen and seek medical attention. |
Spill and Waste Management
Spill Response
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's environmental health and safety (EHS) department.
-
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Diagrams
PPE Selection Workflow
Caption: PPE selection is dictated by the compound's specific hazards.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Carl ROTH. (2025, March 31).
- Santa Cruz Biotechnology.
- Pyridine,6551E-3,2023/02/01 - Safety D
- New Jersey Department of Health. Hazard Summary: Pyridine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. 4-Phenyl-2-(3-pyridyl)thiazole AldrichCPR.
- Guidechem. 4-Phenyl-2-(3-pyridyl)thiazole, 97% (CAS No. 70031-86-6) SDS.
- BenchChem. (2025, November). Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole.
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- 2. Page loading... [wap.guidechem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
